(R)-1-phenylethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R)-1-phenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXDOLUJCHOAY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315000 | |
| Record name | (+)-Styrallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16197-92-5 | |
| Record name | (+)-Styrallyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16197-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Styrallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-1-Phenylethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-1-phenylethyl acetate, a significant compound in various scientific and industrial applications. This document outlines key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for these characterization processes.
Core Physical and Chemical Properties
This compound, also known as (R)-(+)-α-methylbenzyl acetate, is a chiral ester recognized for its distinct floral and fruity aroma. Its physical characteristics are crucial for its application in chemical synthesis, fragrance formulation, and as a chiral building block in pharmaceutical development.
Data Summary
The physical properties of this compound are summarized in the table below. These values represent a consensus from various literature sources and databases.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1][2][4][5][6][7] |
| Appearance | Colorless to pale yellow liquid with a green-floral odor. | [2][4][8] |
| Density | 1.028 g/mL at 25°C | [1] |
| Boiling Point | 94-95°C at 12 mmHg; 211-212°C at atmospheric pressure. | [1][2][4] |
| Melting Point | -60°C | [1][8] |
| Refractive Index (n20/D) | 1.492 - 1.497 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils; miscible with ethanol. | [3][4][5][8] |
| CAS Number | 50373-55-2 (for the R-enantiomer); 93-92-5 (for the racemate) | [1][3][5] |
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring boiling point, density, and refractive index.
Boiling Point Determination (Micro-Method)
The micro-boiling point determination is a suitable method when only a small amount of the substance is available.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube or aluminum block heater)[9][10]
-
Stirring mechanism (if using a block heater)
Procedure:
-
A few milliliters of this compound are placed into the small test tube.[11]
-
The capillary tube is placed into the test tube with its open end submerged in the liquid and the sealed end upwards.[10]
-
The test tube is attached to a thermometer and immersed in a heating bath or placed in a heating block.[11]
-
The apparatus is heated slowly. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[9]
-
Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor has displaced the air. At this point, heating should be stopped.[9]
-
As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn up into the capillary tube, the vapor pressure inside the tube equals the external atmospheric pressure.[9]
-
The temperature recorded at this exact moment is the boiling point of the liquid.[9]
Density Determination
The density of a liquid can be determined by measuring the mass of a precisely known volume.[12]
Apparatus:
-
Electronic balance
-
Graduated cylinder or pycnometer (density bottle) for higher accuracy
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[12][13]
-
A specific volume of this compound is added to the container. The volume should be read carefully from the bottom of the meniscus at eye level to avoid parallax error.[12]
-
The combined mass of the container and the liquid is measured.[12]
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the combined mass.[13]
-
The density is then calculated using the formula: Density = Mass / Volume .[12]
-
The temperature of the liquid should be recorded as density is temperature-dependent.[13] For improved accuracy, the procedure should be repeated multiple times, and the average value should be reported.[12]
Refractive Index Measurement
The refractive index is a fundamental property that can be measured using a refractometer or an optical spectrometer.
Apparatus:
-
Abbe refractometer or a spectrometer with a hollow prism
-
Light source (e.g., sodium lamp)
-
Temperature-controlled water bath
Procedure (using an Abbe Refractometer):
-
The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.
-
A few drops of this compound are placed on the surface of the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), often controlled by a circulating water bath.
-
The light source is positioned to illuminate the prism.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index value is then read directly from the instrument's scale.
Logical Workflow for Physical Property Determination
The following diagram illustrates the sequential process for characterizing the physical properties of a liquid sample like this compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 93-92-5: 1-Phenylethyl acetate | CymitQuimica [cymitquimica.com]
- 4. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 7. merckmillipore.com [merckmillipore.com]
- 8. echemi.com [echemi.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. byjus.com [byjus.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (R)-1-Phenylethyl Acetate: Chemical Structure and Stereochemistry
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the chemical structure, stereochemical properties, synthesis, and analysis of (R)-1-phenylethyl acetate, a significant chiral compound in chemical and pharmaceutical research.
Introduction
1-Phenylethyl acetate is a carboxylic ester recognized for its applications in the fragrance and flavor industries.[1] It possesses a chiral center at the benzylic carbon, giving rise to two distinct enantiomers: this compound and (S)-1-phenylethyl acetate.[2] These enantiomers can exhibit different biological activities and sensory properties, making their separation and individual study a critical focus in stereoselective synthesis and pharmaceutical development.[2] This guide will focus specifically on the (R)-enantiomer, detailing its structural characteristics, stereochemistry, and the experimental methodologies for its synthesis and analysis.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₁₀H₁₂O₂.[3][4] Its structure consists of a phenyl group and an acetate group attached to a chiral ethylidene bridge.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of 1-phenylethyl acetate are summarized in the table below. Data generally refers to the racemic mixture unless specified for the (R)-enantiomer.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][4] |
| Molecular Weight | 164.20 g/mol | [3][5] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 94-95 °C @ 12 mmHg | [3][4] |
| 212 °C @ 1013 hPa | [6] | |
| Melting Point | -60 °C | [4][6] |
| Density | 1.028 g/mL at 25 °C | [4] |
| 1.03 g/cm³ at 20 °C | [6] | |
| Refractive Index (n20/D) | 1.492 - 1.497 | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3][7] |
| Autoignition Temperature | 450 °C | [4][6] |
| Flash Point | 91 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopy Data | Value | Reference |
| ¹H NMR (CDCl₃) | δ = 1.50 (d, 3H, J = 5.9 Hz), 2.07 (s, 3H), 5.88 (q, 1H, J = 6.4 Hz), 7.25-7.36 (m, 5H) | [8] |
| ¹³C NMR (CDCl₃) | δ = 21.3, 22.2, 72.3, 126.1, 127.8, 128.5, 141.6, 170.3 | [8] |
| GC-MS (EI) | m/z: 122, 105, 104, 77, 43 | [3] |
Stereochemistry
The presence of a single chiral carbon atom bonded to four different groups (a phenyl group, a hydrogen atom, a methyl group, and an acetate group) results in two non-superimposable mirror images, the (R) and (S) enantiomers.
Caption: Relationship between the enantiomers of 1-phenylethyl acetate.
The absolute configuration is designated as 'R' (from the Latin rectus for right) or 'S' (from the Latin sinister for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. The differential interaction of these enantiomers with other chiral molecules, such as enzymes or receptors, is the basis for their distinct biological activities.
Experimental Protocols
The preparation of enantiomerically pure this compound predominantly relies on the enzymatic kinetic resolution of racemic 1-phenylethanol.
Synthesis via Enzymatic Kinetic Resolution
This protocol describes a common method using a lipase to selectively acylate (R)-1-phenylethanol.[9][10]
Principle: A lipase enzyme selectively catalyzes the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. In the case of 1-phenylethanol, lipases like Novozym 435 (immobilized Candida antarctica lipase B) preferentially react with the (R)-enantiomer, converting it to this compound and leaving behind unreacted (S)-1-phenylethanol.[9][11]
Materials:
-
(R,S)-1-phenylethanol (racemic mixture)
-
Novozym 435 (or other suitable lipase, e.g., from Burkholderia cepacia)[9]
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent)
-
25 mL sealed glass bioreactor
-
Magnetic stirrer and heating plate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve a specific concentration of (R,S)-1-phenylethanol (e.g., 40-400 mM) in n-hexane in a 25 mL sealed glass bioreactor.[10]
-
Addition of Reagents: Add the acyl donor, vinyl acetate, to the mixture. A molar ratio of acyl donor to substrate of 3:1 to 5:1 is common.[10]
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, 2-22 mg/mL).[10]
-
Reaction Conditions: Seal the bioreactor and place it on a magnetic stirrer. Maintain the reaction at a controlled temperature (e.g., 30-60 °C) with constant stirring (e.g., 200 rpm) for a set duration (e.g., 1-24 hours).[10][11] The progress of the reaction can be monitored by taking samples at intervals.
-
Work-up: After the desired conversion is reached (typically close to 50% for maximum enantiomeric excess of both product and remaining substrate), stop the reaction.
-
Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.[11]
-
Solvent Evaporation: Evaporate the solvent (n-hexane) from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting mixture contains this compound and unreacted (S)-1-phenylethanol. These can be separated using silica gel column chromatography.[12]
Caption: Workflow for enzymatic kinetic resolution of 1-phenylethanol.
Determination of Enantiomeric Excess (e.e.)
Enantiomeric excess (e.e.) is a measure of the purity of an enantiomer in a mixture and is a critical parameter for evaluating the success of a stereoselective synthesis. It can be determined using several methods, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most common and accurate.[13][14]
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the (R) and (S) enantiomers of the analyte as they pass through the column, leading to different retention times and thus their separation.[13]
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel OB, Chiralcel OD-H, Lux Cellulose-3)[8][10][15]
-
Mobile phase (e.g., a mixture of n-hexane and isopropanol)[8]
-
Sample of 1-phenylethyl acetate dissolved in the mobile phase
Procedure:
-
System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., n-heptane/2-propanol/trifluoroacetic acid 98.7/1.3/0.15 v/v/v) at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 15 °C).[15]
-
Sample Injection: Inject a small volume of the dissolved sample onto the column.
-
Chromatogram Acquisition: Record the chromatogram using a UV detector at an appropriate wavelength (e.g., 254 nm).[15] The two enantiomers will appear as separate peaks with different retention times (tR).
-
Peak Identification: Identify the peaks corresponding to the (R) and (S) enantiomers by injecting pure standards of each, if available. For 1-phenylethyl acetate on a CHIRALCEL OB column, the (R) enantiomer typically elutes before the (S) enantiomer.[8]
-
Calculation of e.e.: Integrate the area under each peak. The enantiomeric excess is calculated using the following formula: e.e. (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100
Caption: Workflow for e.e. determination by chiral HPLC.
Summary of Enzymatic Resolution Data
The efficiency of enzymatic kinetic resolution can vary significantly based on the chosen enzyme and reaction conditions.
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| Novozym 435 | Vinyl Acetate | n-Hexane | 60 | 24 | 61.49 | >99 | [11] |
| Aspergillus oryzae lipase | Vinyl Acetate | Toluene | 30 | 48 | - | >99 | [2] |
| Burkholderia cepacia lipase | Vinyl Acetate | n-Hexane | 53.4 | 18.6 | - | 99.22 | [10] |
| CALB on octyl-agarose | Isopropenyl Acetate | 1,2-dichloropropane | 37 | 24 | ~40 | >99 | [16] |
This guide provides a foundational technical overview for professionals working with this compound. The detailed protocols and tabulated data serve as a practical resource for the synthesis and analysis of this important chiral building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Phenylethyl acetate | 29759-11-3 | Benchchem [benchchem.com]
- 3. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 6. 1-Phenylethyl acetate for synthesis 93-92-5 [sigmaaldrich.com]
- 7. scent.vn [scent.vn]
- 8. rsc.org [rsc.org]
- 9. 1-Phenylethyl acetate | 93-92-5 | Benchchem [benchchem.com]
- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 12. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Chirality and Optical Rotation of 1-Phenylethyl Acetate Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chirality and optical rotation of 1-phenylethyl acetate enantiomers. 1-Phenylethyl acetate, a key chiral building block and fragrance component, exists as two non-superimposable mirror images: (R)-(+)-1-phenylethyl acetate and (S)-(-)-1-phenylethyl acetate. The stereochemistry of this compound is crucial in various applications, particularly in the pharmaceutical and flavor industries, where the physiological effects of enantiomers can differ significantly.
This document details the common methodologies for the enantioselective synthesis and analysis of 1-phenylethyl acetate, with a focus on enzymatic kinetic resolution. It also presents a summary of relevant quantitative data and provides a foundational understanding of the principles of polarimetry for characterizing these chiral molecules.
Quantitative Data on the Enantiomers of 1-Phenylethyl Acetate and its Precursor
The following table summarizes key quantitative data related to the enantiomers of 1-phenylethyl acetate and its precursor, 1-phenylethanol, as reported in the scientific literature. It is important to note that while extensive data is available on the enzymatic resolution and resulting enantiomeric excess, the specific optical rotation of the pure enantiomers of 1-phenylethyl acetate is not widely reported under standardized conditions.
| Compound/Parameter | Value | Conditions |
| (R)-1-Phenylethanol | ||
| Specific Rotation ([α]D) | +43.03° | Methanol |
| (S)-1-Phenylethanol | ||
| Specific Rotation ([α]D) | -25.02° (for a sample with 58% e.e.) | Methanol |
| (R)-1-Phenylethyl Acetate | ||
| Enantiomeric Excess (e.e.) | >99% | Via enzymatic hydrolysis of racemic 1-phenylethyl acetate.[1] |
| (S)-1-Phenylethyl Acetate | ||
| Enantiomeric Excess (e.e.) | >95% | Via enzymatic hydrolysis of racemic 1-phenylethyl acetate. |
| 60% (for (1S)-(-)-1-phenylethyl acetate) | Isolated from clove buds.[2] | |
| Racemic 1-Phenylethyl Acetate | ||
| Boiling Point | 94-95 °C | at 12 mmHg[3] |
| Density | 1.028 g/mL | at 25 °C[3] |
| Refractive Index (n20/D) | 1.494 | [3] |
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
A prevalent method for obtaining enantiomerically enriched 1-phenylethyl acetate is through the enzymatic kinetic resolution of racemic 1-phenylethanol. This process leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the alcohol, leaving the other unreacted.
Materials:
-
Racemic 1-phenylethanol
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Organic solvent (e.g., n-hexane, toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical instrumentation for determining enantiomeric excess (e.g., chiral gas chromatography, HPLC, or NMR)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve a known concentration of racemic 1-phenylethanol in the chosen organic solvent.
-
Addition of Acyl Donor: Add an excess of the acyl donor to the reaction mixture.
-
Enzyme Addition: Introduce the lipase to the mixture. The amount of enzyme will depend on its activity and the scale of the reaction.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature with constant stirring. Reaction times can vary from hours to days, depending on the specific enzyme, substrates, and conditions.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Work-up: Once the desired conversion is reached, the enzyme is typically removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The resulting mixture of 1-phenylethyl acetate and unreacted 1-phenylethanol can be separated using standard chromatographic techniques, such as column chromatography.
Determination of Optical Rotation by Polarimetry
Polarimetry is a technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The measured rotation is a characteristic property of the enantiomer and its concentration.
Instrumentation:
-
Polarimeter
-
Polarimeter cell (of a defined path length, e.g., 1 dm)
-
Sodium lamp (D-line, 589 nm) or other monochromatic light source
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a solution of the 1-phenylethyl acetate enantiomer of a known concentration in a suitable achiral solvent (e.g., ethanol, chloroform).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.
-
Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring there are no air bubbles in the light path. Place the filled cell in the polarimeter and measure the observed rotation (α).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:
[α] = α / (l * c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
The temperature and wavelength of the light source should always be specified when reporting specific rotation values.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of racemic 1-phenylethanol.
Caption: Principle of optical rotation measurement using a polarimeter.
References
The Scent of Nature: A Technical Guide to the Occurrence and Biosynthesis of 1-Phenylethyl Acetate
For Immediate Release
[SHANGHAI, CN – December 23, 2025] – This technical guide provides an in-depth exploration of 1-phenylethyl acetate, a volatile organic compound prized for its pleasant floral and fruity aroma. This document, intended for researchers, scientists, and professionals in drug development and flavor and fragrance industries, details the natural origins of this compound and elucidates its biosynthetic pathway. The guide presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.
Natural Occurrence of 1-Phenylethyl Acetate
1-Phenylethyl acetate, also known as styrallyl acetate, is a naturally occurring ester that contributes to the characteristic scent of various plants and food products. While its presence is often subtle, advanced analytical techniques have confirmed its existence in a range of natural sources. The compound has been unequivocally identified in clove buds (Syzygium aromaticum), cocoa pulp (Theobroma cacao), and grape hyacinth flowers (Muscari species).[1][2] Its aromatic profile also graces other natural products, including certain fruits like melon, pineapple, and grapes, as well as fermented goods such as brandy, cheese, and wine.[3]
The concentration of 1-phenylethyl acetate in these sources can vary significantly. In a detailed study of clove buds, approximately 1 to 2 milligrams of the acetate were isolated from 7.2 kilograms of the raw material, highlighting its trace yet impactful presence.[1][2]
Table 1: Natural Sources and Quantitative Data of 1-Phenylethyl Acetate
| Natural Source | Scientific Name | Part Analyzed | Concentration | Reference |
| Clove Buds | Syzygium aromaticum | Buds | ~0.14 - 0.28 µg/g | [1][2] |
| Cocoa Pulp | Theobroma cacao | Pulp | Presence confirmed | [1][2] |
| Grape Hyacinth | Muscari spp. | Flowers | Presence confirmed | [1][2] |
| Melon | Cucumis melo | Fruit | Presence confirmed | [3] |
| Pineapple | Ananas comosus | Fruit | Presence confirmed | [3] |
| Grape | Vitis vinifera | Fruit | Presence confirmed | [3] |
| Brandy | - | - | Presence confirmed | [3] |
| Cheese | - | - | Presence confirmed | [3] |
| Wine | - | - | Presence confirmed | [3] |
Biosynthetic Pathway of 1-Phenylethyl Acetate
The biosynthesis of 1-phenylethyl acetate in plants is a multi-step process that originates from the shikimic acid pathway, a central metabolic route for the production of aromatic amino acids in plants and microorganisms.[4][5][6]
The key steps are as follows:
-
Shikimic Acid Pathway: This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate.[4][5]
-
Formation of L-Phenylalanine: Chorismate is a crucial branch-point intermediate that is converted to the aromatic amino acid L-phenylalanine.[7]
-
Conversion to 1-Phenylethanol: While the exact pathway to 1-phenylethanol is not as extensively documented as that for its isomer 2-phenylethanol, it is hypothesized to occur via acetophenone. L-phenylalanine can be converted to acetophenone, which is then reduced to 1-phenylethanol.
-
Esterification to 1-Phenylethyl Acetate: The final step involves the esterification of 1-phenylethanol. This reaction is catalyzed by alcohol acetyltransferases (AATs), which transfer an acetyl group from acetyl-CoA to the hydroxyl group of 1-phenylethanol.[8][9][10][11][12] Such enzymes have been identified in various plants, including roses and apples, and are responsible for the formation of a wide range of volatile esters.[8][9][10][11][12]
Experimental Protocols
Extraction and Isolation from Natural Sources
The following protocol is a generalized procedure for the extraction and isolation of 1-phenylethyl acetate from plant material, based on methodologies for similar volatile compounds.[1][2]
Objective: To extract and purify 1-phenylethyl acetate from a plant matrix (e.g., clove buds).
Materials:
-
Plant material (e.g., 7.2 kg of clove buds)
-
Solvents for extraction (e.g., dichloromethane, n-pentane)
-
Silica gel for column chromatography
-
Solvents for HPLC (e.g., acetonitrile, water)
-
Rotary evaporator
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Simultaneous Distillation-Extraction (SDE): The plant material is subjected to SDE to obtain the essential oil.
-
Vacuum Distillation: The recovered essential oil is further purified by vacuum distillation.
-
Silica Column Chromatography: The distillate is fractionated using silica column chromatography to enrich the fraction containing 1-phenylethyl acetate.
-
Preparative HPLC: The enriched fraction is subjected to preparative HPLC for final purification.
-
Solvent Evaporation: The solvent from the collected fraction is removed under a gentle stream of nitrogen to yield purified 1-phenylethyl acetate.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 1-phenylethyl acetate in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5)
-
Helium as carrier gas
GC Conditions (Example): [13]
-
Column: KB-5 (30 m x 0.32 mm x 0.25 µm)
-
Injector Temperature: 140°C
-
Oven Temperature Program: Isothermal at a suitable temperature or a temperature ramp to separate the target analyte from other components.
-
Carrier Gas Flow Rate: Constant flow.
-
Injection Volume: 0.5 µL
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Sample Preparation: The purified sample or extract is diluted in a suitable solvent (e.g., hexane). An internal standard may be added for quantification.
-
Injection: The sample is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is compared to a library of known spectra for identification. The retention time is also used for confirmation.
Enzymatic Synthesis of 1-Phenylethyl Acetate
Objective: To synthesize 1-phenylethyl acetate using a lipase-catalyzed reaction.[13]
Materials:
-
1-Phenylethanol (substrate)
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane)
-
Shaker incubator
Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-phenylethanol, vinyl acetate, and the immobilized lipase in n-hexane.
-
Incubation: Place the vessel in a shaker incubator at a controlled temperature (e.g., 60°C) and agitation speed for a specific duration (e.g., 24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by GC.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for reuse.
-
Product Isolation: The product, 1-phenylethyl acetate, can be isolated from the reaction mixture by removing the solvent.
Conclusion
This technical guide has provided a comprehensive overview of the natural occurrence and biosynthetic pathway of 1-phenylethyl acetate. The presence of this aromatic ester in various natural sources, albeit often in trace amounts, underscores its significance in the chemical ecology of plants and the sensory profiles of food and beverages. The elucidation of its biosynthetic pathway from the shikimic acid route opens avenues for metabolic engineering and biotechnological production of this valuable compound. The detailed experimental protocols provided herein serve as a practical resource for researchers engaged in the analysis and synthesis of 1-phenylethyl acetate. Further research is warranted to quantify the concentration of this compound in a wider array of natural sources and to fully characterize the specific enzymes involved in its biosynthesis in different organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations into the Natural Occurrence of 1-Phenylethyl Acetate (Styrallyl Acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. bioone.org [bioone.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals1 | Semantic Scholar [semanticscholar.org]
- 11. Developmental and varietal differences in volatile ester formation and acetyl-CoA: alcohol acetyl transferase activities in apple (Malus domestica Borkh.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
(R)-1-phenylethyl acetate CAS number and molecular formula
(R)-1-Phenylethyl Acetate: A Technical Overview
Introduction
This compound is a chiral ester valued for its specific stereochemistry, which is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of its chemical properties, synthesis, and relevant experimental protocols.
Chemical Identification
| Identifier | Value |
| CAS Number | 16197-92-5 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Synonyms | (R)-(+)-1-Phenylethyl acetate, Acetic acid (R)-α-methylbenzyl ester |
Note: The CAS number for the racemic mixture (±)-1-phenylethyl acetate is 93-92-5.
Synthesis via Enzymatic Kinetic Resolution
The primary method for producing enantiomerically pure this compound is through the enzymatic kinetic resolution of racemic 1-phenylethanol. This process utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate the (R)-enantiomer of the alcohol.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol is based on the kinetic resolution of racemic 1-phenylethanol using Novozym 435 (immobilized Candida antarctica lipase B).
Materials:
-
Racemic 1-phenylethanol
-
Vinyl acetate (acyl donor)
-
Novozym 435
-
n-Hexane (solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph (GC) with a chiral column for analysis
Procedure:
-
To a solution of racemic 1-phenylethanol (e.g., 40–400 mM) in n-hexane, add vinyl acetate (molar ratio of acyl donor to substrate typically ranges from 3:1 to 10:1).
-
Add the biocatalyst, Novozym 435 (e.g., 2–22 mg/mL), to the reaction mixture.
-
The reaction is conducted in a sealed vessel with stirring (e.g., 50–400 rpm) at a controlled temperature (e.g., 20–60 °C).
-
The progress of the reaction is monitored by taking aliquots at various time intervals (e.g., 5–120 min) and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the product and the remaining substrate.
-
Upon reaching the desired conversion (ideally close to 50% for maximum enantiomeric excess of the remaining alcohol), the enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield a mixture of this compound and unreacted (S)-1-phenylethanol, which can then be separated by chromatography.
Summary of Reaction Conditions and Outcomes
The following table summarizes typical conditions and results for the enzymatic kinetic resolution of racemic 1-phenylethanol.
| Enzyme | Substrate Concentration | Acyl Donor | Solvent | Temperature (°C) | Biocatalyst Loading | Reaction Time | Conversion (%) | Enantiomeric Excess (ee) of this compound (%) |
| Novozym 435 | 166 mM | Vinyl Acetate (4:1 molar ratio) | Hexane | 55 | 23.3 mg/mL | 24 h | >45 | >95 |
| Lipase from Bacillus sp. | 10 mM | Vinyl Acetate | Not specified | 35 | 360 mg/mL | 1.5 h | ~50 | >99 |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic 1-phenylethanol to produce this compound.
Unraveling the Synthesis of 1-Phenylethyl Acetate: A Technical Guide to its Discovery and Evolution
For Immediate Release
A comprehensive technical guide detailing the discovery and historical evolution of 1-phenylethyl acetate synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic methodologies, complete with detailed experimental protocols, quantitative data analysis, and visualizations of reaction pathways.
1-Phenylethyl acetate, a key fragrance and flavor compound, also serves as a valuable chiral building block in the synthesis of pharmaceuticals. Its production has evolved significantly from early chemical methods to modern, highly selective enzymatic processes. This guide traces this journey, offering a comparative analysis of the primary synthetic routes.
A Historical Overview of Synthetic Strategies
The synthesis of 1-phenylethyl acetate has been approached through several key chemical reactions, each with its own historical context and procedural nuances. The earliest methods relied on classical esterification techniques, which have been refined over time for improved efficiency and yield.
One of the foundational methods for creating esters is the Fischer-Speier esterification , a process dating back to the late 19th century. This acid-catalyzed reaction between an alcohol and a carboxylic acid remains a staple in organic synthesis. The direct application of this method to produce 1-phenylethyl acetate involves the reaction of 1-phenylethanol with acetic acid.
Another significant historical route involves the use of Grignard reagents , discovered by Victor Grignard in 1900. While not a direct synthesis of the ester, the Grignard reaction is crucial for the preparation of the precursor, 1-phenylethanol, from benzaldehyde. This alcohol can then be readily acetylated.
A more complex, multi-step synthesis starts from benzyl chloride . This method involves the reaction of benzyl chloride with ethyl acetoacetate to form benzylacetone, which is then subjected to a Baeyer-Villiger oxidation to yield 1-phenylethyl acetate. The Baeyer-Villiger oxidation itself was first reported in 1899.
In recent decades, a paradigm shift towards greener and more selective chemistry has led to the development of enzymatic kinetic resolution . This method utilizes lipases to selectively acylate one enantiomer of racemic 1-phenylethanol, providing access to enantiomerically pure 1-phenylethyl acetate, a critical advantage in the pharmaceutical industry.
Comparative Analysis of Synthetic Methods
The choice of synthetic route for 1-phenylethyl acetate depends on factors such as desired yield, purity, cost, and stereoselectivity. The following table summarizes quantitative data for the key methods discussed.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Fischer Esterification | 1-Phenylethanol, Acetic Acid | Sulfuric Acid | Several hours | Reflux | Variable, often moderate | [General Knowledge] |
| From Benzyl Chloride | Benzyl Chloride, Ethyl Acetoacetate, m-CPBA | Sodium Methoxide | 2-6 hours (initial step) | Room Temperature (oxidation) | 65 (benzylacetone step) | [1] |
| Enzymatic Kinetic Resolution | Racemic 1-Phenylethanol, Vinyl Acetate | Novozym 435 Lipase | 24 hours | 60 | 61.49 | [2] |
| Enzymatic (Optimized) | Racemic 1-Phenylethanol, Vinyl Acetate | Novozym 435 Lipase (recycled) | 1 hour | 30 | >40 | [2] |
Detailed Experimental Protocols
This guide provides detailed, step-by-step protocols for each of the major synthetic routes to 1-phenylethyl acetate.
Protocol 1: Fischer Esterification of 1-Phenylethanol
-
Reactant Preparation: In a round-bottom flask, combine 1-phenylethanol and an excess of glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Workup: After cooling, the mixture is poured into water and the organic layer is separated.
-
Neutralization and Washing: The organic layer is washed with a sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Drying and Purification: The crude ester is dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.
Protocol 2: Synthesis from Benzyl Chloride via Baeyer-Villiger Oxidation
This two-step synthesis begins with the formation of benzylacetone.
Step 1: Synthesis of Benzylacetone
-
Reaction Setup: In a reactor, add a catalyst such as sodium methoxide to ethyl acetoacetate.
-
Addition of Benzyl Chloride: Heat the mixture to reflux and slowly add benzyl chloride. Continue refluxing for 2-6 hours.[1]
-
Workup: After cooling, the solvent is removed, and the residue is dissolved in water. The pH is adjusted to 7, and the organic layer containing ethyl benzylacetoacetate is separated.
-
Decarboxylation: The ethyl benzylacetoacetate is then heated with a dilute acid to induce decarboxylation, yielding benzylacetone. A reported yield for this step is 65%.[1]
Step 2: Baeyer-Villiger Oxidation of Benzylacetone
-
Oxidation: The synthesized benzylacetone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at room temperature.
-
Workup: The reaction mixture is then worked up to isolate the 1-phenylethyl acetate.
Protocol 3: Grignard Synthesis of 1-Phenylethanol followed by Acetylation
Step 1: Synthesis of 1-Phenylethanol
-
Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
-
Reaction with Aldehyde: Slowly add a solution of acetaldehyde in dry ether to the Grignard reagent, maintaining a low temperature.
-
Workup: The reaction is quenched by the slow addition of an acidic solution (e.g., dilute sulfuric acid or aqueous ammonium chloride). The ether layer is separated, washed, and dried.
-
Purification: The crude 1-phenylethanol is purified by distillation.
Step 2: Acetylation of 1-Phenylethanol
-
Reaction: The purified 1-phenylethanol is reacted with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine.
-
Purification: The resulting 1-phenylethyl acetate is purified by distillation. A study reported a >99% conversion for the acetylation of 1-phenylethanol using acetic anhydride without a catalyst at 60°C.[3]
Protocol 4: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
-
Reaction Mixture: In a suitable solvent such as n-hexane, combine racemic 1-phenylethanol, an acyl donor (e.g., vinyl acetate), and a lipase catalyst (e.g., Novozym 435).[2]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 60°C) with agitation for a specified time (e.g., 24 hours).[2]
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion and enantiomeric excess.
-
Separation: After the desired conversion is reached, the enzyme is filtered off, and the resulting mixture of 1-phenylethyl acetate and unreacted 1-phenylethanol is separated by column chromatography. Under optimal conditions, a yield of 61.49% for the acetate was achieved.[2]
Visualizing the Synthetic Pathways
To further elucidate the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key synthetic pathways.
Conclusion
The synthesis of 1-phenylethyl acetate provides a compelling case study in the evolution of organic synthesis. From the foundational, yet often low-yielding and non-selective, classical methods to the highly efficient and stereospecific enzymatic routes, the journey reflects the broader advancements in chemical sciences. This guide serves as a valuable resource for researchers and professionals, providing the necessary historical context, practical methodologies, and comparative data to inform their work in the synthesis and application of this important molecule.
References
An In-Depth Technical Guide to the Solubility of (R)-1-Phenylethyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-1-phenylethyl acetate, a key chiral compound, in various organic solvents. Understanding the solubility of this compound is critical for its application in scientific research, particularly in the fields of fragrance development, asymmetric synthesis, and as a chiral building block in the pharmaceutical industry. This document offers quantitative solubility data, detailed experimental methodologies for its determination, and a logical workflow for solubility studies.
Core Topic: Solubility Profile of this compound
This compound is generally characterized as being soluble in organic solvents and insoluble in water. A more detailed quantitative understanding of its solubility in a range of common organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 1-phenylethyl acetate in various organic solvents. It is important to note that this data does not specify the enantiomer ((R) or (S)). However, it provides a valuable baseline for understanding the compound's general solubility behavior.
| Solvent | Solubility (g/L) |
| Methanol | 873.16 |
| Ethanol | 579.64 |
| Isopropanol | 400.06 |
| n-Propanol | 407.31 |
| n-Butanol | 339.76 |
| Isobutanol | 284.91 |
| Acetone | 512.60 |
| Ethyl Acetate | 301.40 |
| Toluene | 166.62 |
| n-Hexane | 48.56 |
| Chloroform | 1271.57 |
| Acetonitrile | 524.28 |
| Dimethylformamide (DMF) | 1049.23 |
| Tetrahydrofuran (THF) | 713.09 |
| 1,4-Dioxane | 937.34 |
| Dimethyl Sulfoxide (DMSO) | 983.64 |
| 2-Butanone | 338.63 |
| Methyl Acetate | 344.98 |
| n-Pentanol | 247.03 |
| sec-Butanol | 308.97 |
| Ethylene Glycol | 233.09 |
| N-Methyl-2-pyrrolidone (NMP) | 783.10 |
| Cyclohexane | 53.17 |
| n-Butyl Acetate | 175.56 |
| n-Octanol | 121.06 |
| Data sourced from Scent.vn[1]. The specific temperature for these solubility measurements was not provided. |
Experimental Protocols for Solubility Determination
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute in the solvent of interest, separating a known volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a few days, depending on the solvent and the rate of dissolution.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.
-
-
Solvent Evaporation:
-
Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry glass vial.
-
Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the ester, or by using a vacuum desiccator.
-
-
Mass Determination and Calculation:
-
Once the solvent has been completely evaporated, allow the vial containing the this compound residue to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial with the residue on an analytical balance.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
Calculate the solubility in the desired units (e.g., g/L or mg/mL) by dividing the mass of the residue by the volume of the saturated solution that was withdrawn.
-
Analytical Method for Concentration Measurement
For a more precise determination of the concentration of this compound in the saturated solution, High-Performance Liquid Chromatography (HPLC) can be employed.
HPLC Method Outline:
-
Column: A chiral stationary phase (CSP) column is necessary to separate the (R) and (S) enantiomers if the starting material is a racemic mixture or if there is a need to confirm the enantiomeric purity of the solute. A common choice for separating such compounds is a polysaccharide-based chiral column.
-
Mobile Phase: A typical mobile phase for chiral separations on a polysaccharide-based column would be a mixture of n-hexane and an alcohol modifier like isopropanol.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is appropriate for this compound due to the presence of the phenyl group.
-
Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the analyte in the filtered saturated solution can then be determined by comparing its peak area to the calibration curve.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for a comprehensive solubility assessment of this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided data and methodologies can be utilized by researchers and professionals to facilitate the effective use of this important chiral compound in their respective fields.
References
Navigating the Safety Profile of (R)-1-Phenylethyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for (R)-1-phenylethyl acetate (CAS No. 16197-92-5), a chiral ester with applications in flavor, fragrance, and chemical synthesis. Due to the limited availability of safety data specific to the (R)-enantiomer, this document primarily relies on data from the racemic mixture, 1-phenylethyl acetate (CAS No. 93-92-5), and will be specified as such. This guide is intended to equip researchers and professionals with the necessary information for safe handling, storage, and emergency response.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key physicochemical data for 1-phenylethyl acetate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Odor | Powerful green-floral, fruity | [4][5] |
| Boiling Point | 94-95 °C at 12 mm Hg; 212 °C at 1013 hPa | [1][3] |
| Melting Point | -60 °C | [1][3] |
| Flash Point | 91 °C (196 °F) | [1][2][3] |
| Autoignition Temperature | 450 °C (842 °F) | [1][3] |
| Density | 1.028 g/mL at 25 °C; 1.03 g/cm³ at 20 °C | [1][3] |
| Refractive Index | n20/D 1.494 | [1] |
| Water Solubility | 1.27 g/L at 20 °C | [1] |
| Vapor Pressure | 5.5 Pa at 20 °C | [1] |
Toxicological Data
Toxicological data is crucial for assessing the potential health hazards associated with a substance. The available data for 1-phenylethyl acetate is summarized below. It is important to note the absence of specific data for the (R)-enantiomer.
| Test | Species | Route | Value | Source |
| LD50 (Acute Oral) | Rabbit | Oral | > 5000 mg/kg | [1] |
| LD50 (Acute Dermal) | Rabbit | Dermal | > 5000 mg/kg | [1] |
Note: While the acute toxicity appears to be low, skin and eye contact may cause irritation.[2] Inhalation of fumes should be avoided.[2]
Hazard Identification and GHS Classification
Based on available Safety Data Sheets for 1-phenylethyl acetate, the substance is classified as a combustible liquid.
-
GHS Classification: Flammable liquids (Category 4)[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H227 - Combustible liquid[2]
Experimental Protocols
Detailed experimental protocols for the toxicological endpoints listed above are not provided in standard MSDS documents. However, a generalized protocol for an acute oral toxicity study (as would be conducted to determine an LD50 value) based on OECD Guideline 423 is described below.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, rodents (e.g., rats or mice), nulliparous and non-pregnant females are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should be minimized.
-
Dose Levels and Procedure: A stepwise procedure is used with a starting dose selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The starting dose is chosen based on available information about the substance's toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The results are interpreted based on the number of animals that die or show signs of toxicity at each dose level to classify the substance into a GHS hazard category.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Keep away from sources of ignition.[2]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
Emergency Procedures
In the event of an emergency, the following procedures should be followed.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2]
Visualizing Emergency Response
The following diagram illustrates a logical workflow for responding to an accidental exposure to 1-phenylethyl acetate.
Caption: Emergency response workflow for accidental exposure.
This guide provides a foundational understanding of the safety considerations for this compound, primarily based on data for the racemic mixture. Researchers and professionals are encouraged to consult the most current and specific Safety Data Sheets for the materials they are handling and to conduct their own risk assessments based on their specific use cases.
References
The Biological Significance of Chiral Phenylethyl Acetates: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethyl acetate, a naturally occurring ester, is a chiral molecule with significant and varied roles in biological systems. As a key component of floral scents and fruit aromas, it is integral to plant-insect communication and is widely utilized in the fragrance and flavor industries. In pharmacology, the principles of stereochemistry dictate that the biological activity of chiral molecules can be highly dependent on their three-dimensional structure. This technical guide provides an in-depth examination of the biological significance of the enantiomers of 1-phenylethyl acetate, (R)- and (S)-1-phenylethyl acetate. It synthesizes available data on their stereospecific interactions with enzymes and receptors, their role in insect chemical ecology, and their potential, though underexplored, relevance in drug development. This document details key experimental protocols, presents quantitative data in structured formats, and provides visual diagrams of relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction: The Principle of Chirality in Biological Systems
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. Biological systems—composed of chiral building blocks such as L-amino acids and D-sugars—are inherently chiral environments.[1] Consequently, receptors, enzymes, and other biological macromolecules often interact stereospecifically with chiral ligands.[2] One enantiomer, the "eutomer," may elicit a desired therapeutic or biological effect, while the other, the "distomer," may be less active, inactive, or even responsible for adverse effects.[3] This principle underscores the critical importance of studying chiral compounds not as racemic mixtures, but as distinct enantiomeric entities to fully understand their biological significance. 1-Phenylethyl acetate possesses a single stereocenter, giving rise to the (R) and (S) enantiomers, whose interactions with biological systems are the focus of this guide.
Stereospecificity in Enzymatic Biotransformations
The most well-documented and quantitatively characterized biological significance of chiral 1-phenylethyl acetate is observed in enzymatic reactions. Lipases and esterases, crucial enzymes in industrial biocatalysis, exhibit remarkable enantioselectivity in both the hydrolysis of racemic 1-phenylethyl acetate and the synthesis of its enantiopure forms.[4]
Enantioselective Hydrolysis
Enzymatic kinetic resolution is a standard method for separating enantiomers. In this process, an enzyme preferentially catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the enantiopurified product. Numerous studies have demonstrated that various microbial esterases and lipases preferentially hydrolyze (R)-1-phenylethyl acetate to (R)-1-phenylethanol, leaving behind highly enriched (S)-1-phenylethyl acetate.[5][6]
A standout example is the YbfF esterase from Escherichia coli, which displays exceptionally high enantioselectivity (E ≥ 200). This enzyme exclusively hydrolyzes the (R)-enantiomer, with no detectable conversion of (S)-1-phenylethyl acetate.[7] This high degree of specificity makes it a valuable tool for biocatalysis.
Data Presentation: Enantioselective Enzymatic Hydrolysis of (±)-1-Phenylethyl Acetate
| Enzyme/Organism | Enantiomer Reacted | Product | Enantiomeric Excess (e.e.) of Remaining Substrate [(S)-PEA] | Enantiomeric Excess (e.e.) of Product [(R)-PEA-OH] | Conversion (%) | Reference |
| YbfF Esterase (E. coli) | This compound | (R)-1-Phenylethanol | Not Applicable | >99% | ~50% | [7] |
| BSE01281 Esterase (Bacillus sp.) | This compound | (R)-1-Phenylethanol | >95% | >99% | 49% | [6] |
| Bacillus sp. DL-2 (Whole Cells) | This compound | (R)-1-Phenylethanol | 99.8% | 96% | Optimized | [5] |
| Candida antarctica Lipase B (CALB) | (R)-1-Phenylethanol (Acylation) | This compound | >99% (Alcohol) | >99% (Acetate) | ~40% | [8][9] |
PEA: Phenylethyl Acetate; PEA-OH: Phenylethanol
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethyl Acetate
This protocol is a generalized procedure based on methodologies for lipase-catalyzed hydrolysis.[5][6][7]
Objective: To resolve racemic 1-phenylethyl acetate into its enantiomers using an enantioselective esterase.
Materials:
-
Racemic (±)-1-phenylethyl acetate
-
Purified esterase (e.g., YbfF) or immobilized lipase (e.g., Novozym 435)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Organic co-solvent (e.g., tert-butanol, optional)
-
Quenching solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Thermostated shaker or reactor
-
Chiral Gas Chromatography (GC) system with a suitable chiral column (e.g., β-cyclodextrin-based)
Procedure:
-
Reaction Setup: In a sealed vial, prepare a reaction mixture containing phosphate buffer.
-
Substrate Addition: Add a defined concentration of racemic (±)-1-phenylethyl acetate to the buffer (e.g., 5-10 mM).
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme or immobilized lipase to the mixture (e.g., 10-50 mg/mL).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-45°C) with constant agitation for a predetermined time course (e.g., 1-24 hours).
-
Sampling: At various time points, withdraw aliquots from the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of ethyl acetate containing an internal standard. Vortex vigorously.
-
Extraction: Separate the organic phase. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the sample using a chiral GC system to determine the concentrations of (R)- and (S)-1-phenylethyl acetate and (R)- and (S)-1-phenylethanol.
-
Calculation: Calculate the enantiomeric excess (e.e.) for the substrate and product, and the conversion percentage using the following formulas:
-
e.e. (%) = ([R] - [S]) / ([R] + [S]) x 100
-
Conversion (%) = ([Product]) / ([Initial Substrate]) x 100
-
Visualization: Workflow for Enzymatic Kinetic Resolution
Role in Insect Chemical Ecology
Volatile organic compounds are the primary language of communication for many insects, mediating behaviors such as mating, aggregation, and host location.[10][11] Phenethyl acetate (isomeric form often unspecified in literature) is a significant semiochemical in this context.
Agonism of the Orco Receptor
The insect olfactory system relies on ligand-gated ion channels formed by a variable odorant receptor (Or) and a highly conserved co-receptor, Orco.[10][12] Recent studies using two-electrode voltage-clamp electrophysiology on Drosophila melanogaster Ors expressed in Xenopus oocytes have demonstrated that phenethyl acetate acts as a functional agonist of the Orco receptor.[10][11][12] It elicits concentration-dependent inward currents in various Or/Orco complexes and in Orco homomers.[10] Because Orco is highly conserved across most insect orders, this finding suggests that phenethyl acetate is a broadly relevant signaling molecule in the insect world.
Visualization: Insect Olfactory Signaling Pathway
Enantiomeric Specificity in Olfaction
While direct electrophysiological or behavioral data comparing the effects of (R)- and (S)-1-phenylethyl acetate on insects is currently lacking in the literature, the principle of enantioselective olfaction is well-established.[13][14] For example, the odorant receptor AaOR8 in the mosquito Aedes aegypti is highly specific for (R)-(-)-1-octen-3-ol, a component of human scent.[13] This stereospecificity at the receptor level often translates to differential behavioral responses.
Furthermore, a study on the natural occurrence of 1-phenylethyl acetate in clove buds found a 60% enantiomeric excess for the (1S)-(-)-enantiomer.[15] The fact that plants often produce chiral semiochemicals in specific enantiomeric ratios strongly implies a co-evolved and stereospecific detection system in the insects that respond to these cues. It is therefore highly probable that insects can distinguish between the enantiomers of 1-phenylethyl acetate, which would have profound implications for their behavior in host-plant selection and pheromonal communication.
Experimental Protocol: Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summed potential of all responding olfactory sensory neurons on an insect's antenna, providing a measure of the antenna's overall sensitivity to a volatile compound.
Objective: To measure and compare the antennal response of an insect species to (R)- and (S)-1-phenylethyl acetate.
Materials:
-
Live insects (e.g., moths, flies)
-
(R)- and (S)-1-phenylethyl acetate enantiomers (>99% purity)
-
Solvent (e.g., paraffin oil or hexane)
-
Filter paper strips and Pasteur pipettes (odor cartridges)
-
EAG system: micromanipulators, Ag/AgCl glass electrodes, amplifier, data acquisition system
-
Saline solution (e.g., 0.1 M KCl)
-
Stereomicroscope
-
Faraday cage
-
Purified, humidified air delivery system
Procedure:
-
Odorant Preparation: Prepare serial dilutions of each enantiomer in the solvent (e.g., from 0.01 ng/µL to 100 ng/µL). Apply a standard volume (e.g., 10 µL) of each dilution to a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control.
-
Insect Preparation: Anesthetize an insect by chilling. Excise one antenna at the base or immobilize the entire insect using wax or a pipette tip holder.
-
Electrode Placement: Fill the glass electrodes with saline solution. Place the reference electrode into the insect's head (e.g., near the eye). Carefully bring the recording electrode into contact with the distal tip of the antenna (a small cut at the tip can improve contact).
-
EAG Recording: a. Mount the preparation in the Faraday cage under a continuous stream of purified air directed at the antenna. b. Allow the baseline potential to stabilize. c. Insert the tip of an odor cartridge into the air stream. Deliver a timed puff of air (e.g., 0.5 s) through the cartridge to deliver the stimulus to the antenna. d. Record the resulting negative voltage deflection (EAG response). e. Allow a sufficient recovery period (e.g., 60 s) between stimuli.
-
Data Collection: Present the different concentrations of both enantiomers and the solvent control in a randomized order to avoid systematic errors from antennal adaptation.
-
Analysis: Measure the peak amplitude (in millivolts, mV) of the EAG response for each stimulus. Subtract the average response to the solvent control. Plot dose-response curves for each enantiomer and compare for significant differences.
Applications and Significance in Drug Development
While direct applications of chiral 1-phenylethyl acetate in pharmaceuticals are not prominent, its structural motifs and the principles of its stereoselective biological interactions are highly relevant to drug discovery and development.
Stereoselectivity in Pharmacological Targets
The differential interaction of enantiomers with enzymes and receptors is a cornerstone of modern pharmacology. Although specific data for 1-phenylethyl acetate enantiomers is scarce, related structures provide a strong rationale for their potential differential activity. For instance, phenyl acetate (lacking the ethyl bridge) and its derivatives have been investigated for antimicrobial and anticancer properties.[16] Derivatives of phenylacetamide have shown cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[16] Given the high degree of stereospecificity observed in biological systems, it is expected that if (R)- and (S)-1-phenylethyl acetate were to exhibit any such activity, they would do so with different potencies (e.g., different IC₅₀ values).
Potential as a Chiral Building Block
Enantiomerically pure (R)- and (S)-1-phenylethanol, produced via the enzymatic resolution of 1-phenylethyl acetate, are valuable chiral building blocks in the synthesis of more complex pharmaceutical agents.[4] The ability to generate these high-purity chiral alcohols efficiently makes the stereospecific biology of 1-phenylethyl acetate indirectly significant for the pharmaceutical industry.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for determining the cytotoxic potential of chemical compounds.
Objective: To determine and compare the cytotoxic effects (IC₅₀ values) of (R)- and (S)-1-phenylethyl acetate on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
(R)- and (S)-1-phenylethyl acetate
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each enantiomer in DMSO. Make serial dilutions in culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of each enantiomer. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each enantiomer.
Data Presentation: Hypothetical Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound | A549 (Lung) | MTT (48h) | Data Not Available |
| (S)-1-Phenylethyl Acetate | A549 (Lung) | MTT (48h) | Data Not Available |
| This compound | MCF-7 (Breast) | MTT (48h) | Data Not Available |
| (S)-1-Phenylethyl Acetate | MCF-7 (Breast) | MTT (48h) | Data Not Available |
This table highlights a current knowledge gap and serves as a template for future research findings.
Conclusion and Future Directions
The biological significance of chiral 1-phenylethyl acetate is multifaceted and stereospecific. The most profound and quantitatively supported differences between the (R) and (S) enantiomers are seen in their interactions with enzymes, where biocatalysts can distinguish between them with near-perfect fidelity. In nature, this stereospecificity is evident in the enantiomeric excess of 1-phenylethyl acetate found in plants like clove, which strongly suggests a co-evolved, enantioselective perception by insects. While the racemic compound is a known agonist of the conserved insect Orco receptor, a critical next step for the field is the direct investigation of how individual enantiomers affect insect olfactory receptor neurons and subsequent behavioral responses.
Furthermore, the significant gap in pharmacological and toxicological data for the individual enantiomers represents a key area for future research. Elucidating any differential cytotoxicity or receptor modulation could open new avenues in drug development, either through direct application or by providing a deeper understanding of stereospecific structure-activity relationships. The protocols and data frameworks provided in this guide offer a clear roadmap for pursuing these critical research questions.
References
- 1. Dynamic Characterization of Drosophila Antennal Olfactory Neurons Indicates Multiple Opponent Signaling Pathways in Odor Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenethyl acetate, 103-45-7 [thegoodscentscompany.com]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Resolution of (±)-1-Phenylethanol and (±)-1-Phenylethyl Acetate by a Novel Esterase from Bacillus sp. SCSIO 15121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Enantiomeric Discrimination in Insects: The Role of OBPs and ORs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigations into the Natural Occurrence of 1-Phenylethyl Acetate (Styrallyl Acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
(R)-1-phenylethyl acetate synonyms and common names
An In-depth Technical Guide to (R)-1-phenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a valuable chiral building block in organic synthesis, particularly relevant in the pharmaceutical and fragrance industries. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis via enzymatic kinetic resolution.
Chemical Identity: Synonyms and Common Names
This compound is known by a variety of names in commercial and academic literature. The following table summarizes its common synonyms and identifiers. The primary IUPAC name is 1-phenylethyl acetate, with the "(R)-" prefix specifying the stereochemistry. The CAS number 93-92-5 typically refers to the racemic mixture.
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number (Racemic) | 93-92-5 | [1][2][3][4] |
| Synonyms | Acetic acid, 1-(R)-phenylethyl ester, (R)-(+)-1-Phenylethyl acetate, (R)-alpha-Methylbenzyl acetate, (R)-Styrallyl acetate | [1][2] |
| Common Trade/Lab Names | Styralyl acetate, alpha-Methylbenzyl acetate, Methylphenylcarbinyl acetate, Gardenol, Methyl phenyl carbinyl acetate, sec-Phenylethyl acetate, Phenylmethylcarbinyl acetate, Gardeniol II, Styrylallyl acetate | [1][2][5][6] |
| FEMA Number | 2684 | [1][2][3] |
| EC Number | 202-288-5 | [1][2] |
Physicochemical Properties
The quantitative physicochemical properties of 1-phenylethyl acetate (racemic unless otherwise specified) are crucial for its application in research and development. These properties have been compiled from various sources and are presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4][6] |
| Molecular Weight | 164.20 g/mol | [2][4][6] |
| Appearance | Colorless to pale yellow liquid | [5][6][7] |
| Odor | Fruity, floral, green, sweet | [2][7] |
| Density | 1.03 g/cm³ at 20 °C 1.028 g/mL at 25 °C | [3][4] |
| Boiling Point | 212 °C at 1013 hPa 94-95 °C at 12 mmHg | [3][4] |
| Melting Point | -60 °C | [3][4] |
| Flash Point | 91 °C (closed cup) | [4] |
| Refractive Index (n20/D) | 1.492 - 1.497 | [6] |
| Solubility | Insoluble in water; soluble in organic solvents and oils.[2] 1.27 g/L in water at 20°C.[3] | [2][3] |
| Toxicity (Rabbit) | LD50 (oral): > 5000 mg/kg LD50 (dermal): > 5000 mg/kg | [3] |
Experimental Protocols: Synthesis and Analysis
The enantiomerically pure this compound is most commonly synthesized via enzymatic kinetic resolution of racemic 1-phenylethanol. This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially acylate the (R)-enantiomer.
Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
This protocol is based on methodologies optimized for high yield and enantioselectivity using Novozym 435 (immobilized Candida antarctica lipase B).[8][9]
Materials:
-
(±)-1-Phenylethanol (substrate)
-
Vinyl acetate (acyl donor)
-
Novozym 435 (lipase catalyst)
-
n-Hexane (solvent)
-
Benzyl alcohol (internal standard for GC analysis)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
Sealed glass bioreactor or reaction vessel (e.g., 25 mL screw-capped vials)
-
Orbital shaker with temperature control
-
Gas chromatograph (GC) with a chiral column for analysis
-
Micro-centrifuge
Methodology:
-
Reaction Setup : To a 25 mL sealed glass vial, add (R,S)-1-phenylethanol to a final concentration of 100-400 mM, dissolved in n-hexane.[8][9]
-
Addition of Reagents : Add vinyl acetate as the acyl donor. The optimal molar ratio of acyl donor to substrate can range from 5:1.[8] Add the immobilized lipase, Novozym 435, at a concentration of 2-22 mg/mL.[9] For smaller scale reactions, 40 mg/mL has been shown to be effective.[8]
-
Incubation : Seal the vial and place it in an orbital shaker set to 200 rpm and a controlled temperature, optimally 60°C.[8] The reaction time can vary, but significant conversion is typically observed within 24 hours.[8]
-
Reaction Monitoring : Periodically, withdraw a small aliquot of the reaction mixture. To quench the reaction in the sample, centrifuge to pellet the enzyme and analyze the supernatant.
-
Work-up : After the desired conversion is reached (typically close to 50% to maximize enantiomeric excess of both product and remaining substrate), terminate the reaction by filtering or centrifuging to remove the immobilized enzyme. The enzyme can often be recovered, washed with solvent, and reused.
-
Purification : The resulting mixture contains this compound, unreacted (S)-1-phenylethanol, and excess acyl donor in the solvent. The product can be purified from the unreacted alcohol using standard techniques such as column chromatography.
Analysis of Enantiomeric Excess (ee)
The success of the kinetic resolution is determined by measuring the enantiomeric excess of the product, this compound, and the remaining substrate, (S)-1-phenylethanol.
Methodology using Chiral Gas Chromatography (GC): [10][11]
-
Sample Preparation : Dilute a sample of the reaction mixture (after enzyme removal) in a suitable solvent like n-hexane.
-
GC Conditions : Inject the sample into a GC equipped with a chiral column (e.g., a cyclodextrin-based column) suitable for separating the enantiomers of 1-phenylethanol and 1-phenylethyl acetate.
-
Data Analysis : The retention times for the (R) and (S) enantiomers will differ. Integrate the peak areas for each enantiomer. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Methodology using High-Performance Liquid Chromatography (HPLC): [9]
-
Sample Preparation : As with GC, dilute a sample of the reaction mixture in the mobile phase.
-
HPLC Conditions : Use an HPLC system with a chiral column (e.g., Chiralcel OB).[9] The mobile phase is typically a mixture of hexane and isopropanol.
-
Data Analysis : Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers from the chromatogram, similar to the GC analysis.
Visualized Workflow and Pathways
To clarify the experimental process, the following diagrams illustrate the key relationships and workflows involved in the synthesis and analysis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Stereoselective pathway of enzymatic kinetic resolution.
References
- 1. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. chembk.com [chembk.com]
- 4. 1-Phenylethyl acetate for synthesis 93-92-5 [sigmaaldrich.com]
- 5. CAS 93-92-5: 1-Phenylethyl acetate | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Crystal structure of (R)-1-phenylethyl acetate derivatives
An In-Depth Technical Guide on the Crystal Structure of (R)-1-phenylethyl acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
This technical guide provides a comprehensive overview of the crystal structure of this compound and its derivatives. Due to the limited availability of public crystallographic data for this compound, this document establishes a predictive framework based on the known structures of analogous chiral aromatic esters. It outlines the detailed experimental protocols for crystal structure determination, from synthesis and crystallization to data collection and refinement. Furthermore, this guide presents expected structural parameters in tabular format and visualizes the experimental workflow for crystallographic analysis. This document is intended to serve as a valuable resource for researchers in structural chemistry, pharmacology, and drug development by providing a foundational understanding of the solid-state properties of this class of chiral molecules.
Introduction
This compound is a chiral ester with applications in fragrance, flavor, and as a chiral building block in asymmetric synthesis. The spatial arrangement of its constituent atoms in the solid state, or its crystal structure, dictates many of its physicochemical properties, including melting point, solubility, and bioavailability. Understanding the crystal structure is therefore paramount for its application in various fields, particularly in the pharmaceutical industry where solid-state properties can significantly impact drug efficacy and stability.
This guide will delve into the anticipated crystal structure of this compound derivatives, provide detailed methodologies for its experimental determination, and present the expected structural data in a clear and accessible format.
Predicted Crystallographic Data
While a specific Crystallographic Information File (CIF) for this compound is not publicly available, we can predict the key crystallographic parameters based on analyses of structurally similar chiral aromatic esters. The data presented below serves as a benchmark for what can be expected upon successful crystallographic analysis.
Table 1: Predicted Unit Cell Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 8 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 1800 |
| Z | 4 |
Table 2: Selected Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Expected Length (Å) / Angle (°) |
| C(phenyl)-C(chiral) | 1.51 - 1.53 |
| C(chiral)-O(ester) | 1.45 - 1.48 |
| O(ester)-C(carbonyl) | 1.33 - 1.36 |
| C(carbonyl)=O | 1.19 - 1.22 |
| C(phenyl)-C(chiral)-O(ester) | 108 - 112 |
| C(chiral)-O(ester)-C(carbonyl) | 115 - 119 |
| O(ester)-C(carbonyl)-C(methyl) | 110 - 114 |
| O(ester)-C(carbonyl)=O | 122 - 126 |
Experimental Protocols
The determination of the crystal structure of a small organic molecule like this compound involves a series of precise experimental steps.
Synthesis and Purification
This compound can be synthesized via the esterification of (R)-1-phenylethanol with acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
-
Reaction: (R)-1-phenylethanol is dissolved in a suitable solvent (e.g., dichloromethane).
-
Acylation: Acetic anhydride and a catalytic amount of an acid catalyst (e.g., sulfuric acid) or a base (e.g., pyridine) are added.
-
Workup: The reaction mixture is quenched, washed, and the organic layer is dried.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.
-
Method: Slow evaporation is a common technique. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).
-
Procedure: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent over several days to weeks should yield single crystals suitable for diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) to yield a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the fit and determine the final crystal structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
Caption: Workflow for Crystal Structure Determination.
Conclusion
A Technical Guide to Quantum Chemical Calculations of 1-Phenylethyl Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 1-phenylethyl acetate (C₁₀H₁₂O₂). By leveraging computational methods, researchers can gain insights into molecular stability, vibrational frequencies, and reaction mechanisms at the atomic level, complementing and guiding experimental studies.
Introduction to 1-Phenylethyl Acetate
1-Phenylethyl acetate is a carboxylic ester known for its intensive green, floral-fruity odor, making it a significant compound in the fragrance and cosmetic industries[1]. Its molecular structure consists of a phenyl group and an acetate group attached to a chiral carbon center, leading to the existence of enantiomers. Quantum chemical calculations provide a powerful tool to investigate the properties of this molecule, from its stable conformation to its reactivity and potential degradation pathways.
Molecular Properties:
Computational Methodology and Protocols
The theoretical investigation of 1-phenylethyl acetate relies on established quantum computational methods. Density Functional Theory (DFT) is a widely used approach due to its favorable balance of accuracy and computational cost.
Typical Experimental Protocol:
-
Structure Optimization: The initial molecular geometry of 1-phenylethyl acetate is optimized to find the lowest energy conformation on the potential energy surface. This is typically performed using DFT with a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5]
-
Basis Set Selection: A suitable basis set is crucial for accurate results. The Pople-style basis set, such as 6-311++G(d,p), is commonly employed. The "++" indicates the addition of diffuse functions on all atoms, which are important for describing weak interactions, and "(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in describing bond shapes.[4]
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[6]
-
Electronic Property Analysis: To understand the molecule's reactivity, Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.[7][8][9]
-
Transition State (TS) Search: To study reaction mechanisms, such as thermal decomposition, a transition state search is conducted. This involves locating the saddle point on the potential energy surface that connects reactants to products. The TS structure is also confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.[5]
The following diagram illustrates a standard workflow for these calculations.
Results and Discussion
DFT calculations have been used to determine the optimized geometric parameters for 1-phenylethyl acetate in its ground state (GS) and during its thermal decomposition. A study by Esan et al. utilized the B3LYP/6-31++G** level of theory to investigate this process.[5] Selected optimized parameters for the ground state and the transition state of the decomposition reaction are summarized below.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)
| Parameter | Bond/Angle | Ground State (GS) | Transition State (TS) |
|---|---|---|---|
| Bond Length | C5-O7 | 1.45 | 2.50 |
| C2-H1 | 1.09 | 1.45 | |
| O9-H1 | - | 1.21 | |
| Bond Angle | C4-C5-O7 | 109.5 | 90.1 |
| Dihedral Angle| H1-C2-C5-O7 | -60.2 | 0.0 |
Data sourced from a DFT study on the thermal decomposition of 1-phenylethyl acetate.[5] Note: Atom numbering is based on the cited study's convention.
The HOMO and LUMO are critical in determining the electronic properties and reactivity of a molecule.[7]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.[7]
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[7]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.[8][9]
Table 2: Conceptual Framework of FMO Analysis
| Parameter | Symbol | Significance in Reactivity |
|---|---|---|
| HOMO Energy | EHOMO | Correlates with ionization potential; indicates electron-donating character. |
| LUMO Energy | ELUMO | Correlates with electron affinity; indicates electron-accepting character. |
| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical stability and reactivity. |
For 1-phenylethyl acetate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the carbonyl group (C=O) of the acetate moiety, which acts as the primary electron-accepting site.
Computational studies have shown that 1-phenylethyl acetate undergoes thermal decomposition to yield vinyl benzene (styrene) and acetic acid.[5] This reaction proceeds through a concerted, six-membered cyclic transition state.[5] The mechanism involves the asynchronous breaking of the β-carbon-hydrogen (Cβ-H) and α-ether-oxygen (Cα-O) bonds.[5]
The diagram below visualizes the transition state geometry.
This computational model reveals that the C5-O7 and C2-H1 bonds are significantly elongated in the transition state, while a new bond between O9 and H1 is forming.[5]
Table 3: Calculated Kinetic and Thermodynamic Parameters at 623 K
| Parameter | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Activation Energy | Ea | 43.7 | kcal/mol |
| Pre-exponential Factor | log(A) | 12.70 | - |
| Rate Constant | k | 6.1 x 10⁻² | s⁻¹ |
| Enthalpy of Reaction | ΔHreaction | 38.45 | kcal/mol |
| Entropy Change | ΔS | 5.867 | J/mol·K |
| Gibbs Free Energy | ΔG | 39.69 | kJ/mol |
Data sourced from Esan et al. (2022).[5]
These theoretically derived parameters compare well with available experimental results, validating the use of DFT for studying the kinetics and thermodynamics of such reactions.[5] The positive values for enthalpy and Gibbs free energy indicate that the decomposition is an endothermic and non-spontaneous process under the studied conditions.
Conclusion
Quantum chemical calculations, particularly using DFT, offer a robust framework for the detailed investigation of 1-phenylethyl acetate. These methods provide fundamental insights into molecular geometry, electronic structure, and chemical reactivity that are highly valuable for researchers in materials science and drug development. The ability to model reaction pathways, such as thermal decomposition, and calculate kinetic and thermodynamic parameters with reasonable accuracy demonstrates the predictive power of computational chemistry as an indispensable partner to experimental research.
References
- 1. echemi.com [echemi.com]
- 2. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fjsadmin.fudutsinma.edu.ng [fjsadmin.fudutsinma.edu.ng]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-1-Phenylethyl Acetate using Novozym 435
Introduction
(R)-1-phenylethyl acetate is a valuable chiral intermediate in the synthesis of pharmaceuticals and fine chemicals. The enzymatic kinetic resolution of racemic 1-phenylethanol using Novozym 435, an immobilized lipase B from Candida antarctica, offers a highly selective and environmentally benign route to this compound. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in this biocatalytic transformation. Novozym 435 is a robust and commercially available biocatalyst known for its broad substrate specificity and high enantioselectivity in organic media.[1][2][3][4]
The enzymatic process relies on the kinetic resolution of a racemic mixture of 1-phenylethanol. Novozym 435 selectively catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers, yielding this compound and unreacted (S)-1-phenylethanol with high enantiomeric purity.
Reaction Pathway
The enzymatic kinetic resolution of racemic 1-phenylethanol proceeds via a transesterification reaction with an acyl donor, most commonly vinyl acetate. The lipase selectively acylates the (R)-enantiomer.
Caption: Enzymatic kinetic resolution of racemic 1-phenylethanol.
Experimental Data Summary
The efficiency of the enzymatic resolution is influenced by several factors including the choice of solvent, temperature, substrate concentrations, and enzyme loading. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction conditions and outcomes.
Table 1: Influence of Reaction Solvent on Yield
| Solvent | Reaction Yield (%) | Reference |
| n-Hexane | 58.45 | [5] |
| n-Heptane | ~55 | [5] |
| Toluene | ~50 | [5] |
| Tetrahydrofuran | 13.89 | [5] |
Conditions: Novozym 435, 1-phenylethanol, and vinyl acetate. Reaction time and temperature may vary between studies.
Table 2: Optimized Reaction Conditions for High Yield and Enantiomeric Excess
| Parameter | Condition 1 | Condition 2 |
| Substrate Concentration | 100 mmol/L 1-phenylethanol | 240 mM (R,S)-1-phenylethanol |
| Acyl Donor Concentration | 500 mmol/L vinyl acetate | 720 mM vinyl acetate (3:1 molar ratio to substrate) |
| Enzyme Loading | 40 mg/mL | 11 mg/mL |
| Temperature | 60°C | 42°C |
| Solvent | n-Hexane | Not specified, likely an organic solvent |
| Reaction Time | 24 hours | 75 minutes |
| Result | 61.49% Yield of this compound | >99% Enantiomeric Excess of remaining (S)-1-phenylethanol |
| Reference | [5] | [2][6] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound using Novozym 435.
Protocol 1: General Procedure for Kinetic Resolution
This protocol is a generalized procedure based on common practices in the literature.
Materials:
-
Racemic (R,S)-1-phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Orbital shaker or magnetic stirrer with temperature control
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration apparatus
-
Rotary evaporator
-
HPLC with a chiral column (e.g., Chiralcel OB) for analysis
Procedure:
-
To a screw-capped flask, add racemic (R,S)-1-phenylethanol (e.g., 1.0 mmol, 122.16 mg).
-
Add the desired volume of anhydrous n-hexane (e.g., 10 mL).
-
Add vinyl acetate (e.g., 3.0 mmol, 258.27 mg, 3:1 molar ratio to the alcohol).
-
Add Novozym 435 (e.g., 110 mg, corresponding to 11 mg/mL).
-
Seal the flask and place it in an orbital shaker set to the desired temperature (e.g., 42°C) and agitation speed (e.g., 200 rpm).
-
Allow the reaction to proceed for the specified time (e.g., 75 minutes). Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by chiral HPLC.
-
After the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any residual product. The enzyme can be dried and stored for reuse.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting mixture contains this compound and unreacted (S)-1-phenylethanol, which can be separated by column chromatography if required.
Protocol 2: Optimized Conditions for High Yield
This protocol is based on a study aiming for a high yield of the ester.[5]
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a solution of 1-phenylethanol in n-hexane at a concentration of 100 mmol/L.
-
Prepare a solution of vinyl acetate in n-hexane at a concentration of 500 mmol/L.
-
In a reaction vessel, combine the 1-phenylethanol and vinyl acetate solutions.
-
Add Novozym 435 to a final concentration of 40 mg/mL.
-
Incubate the reaction at 60°C with agitation for 24 hours.
-
Follow steps 7-10 from Protocol 1 for enzyme removal, solvent evaporation, and product analysis/purification.
Analytical Methodology
The determination of conversion and enantiomeric excess (ee) is crucial for evaluating the success of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common analytical technique.
HPLC Conditions:
-
Column: Chiralcel OB or equivalent chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio may need to be optimized (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Temperature: Ambient.
By analyzing the peak areas of the substrate and product enantiomers, the conversion and enantiomeric excess of both the remaining substrate (ee_s) and the formed product (ee_p) can be calculated.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for enzymatic kinetic resolution.
The enzymatic kinetic resolution of racemic 1-phenylethanol using Novozym 435 is a highly effective method for the synthesis of enantiomerically enriched this compound. By carefully selecting the reaction conditions, such as solvent, temperature, and substrate-to-enzyme ratio, researchers can achieve high yields and excellent enantioselectivity. The provided protocols and data serve as a valuable resource for the development and optimization of this important biocatalytic process. The reusability of the immobilized enzyme also contributes to the economic and environmental sustainability of this synthetic route.
References
- 1. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 6. "The production of enantiomerically pure 1-phenylethanol by enzymatic k" by AYŞE BOZAN, RAHİME SONGÜR et al. [journals.tubitak.gov.tr]
Application Notes and Protocols for Asymmetric Acylation of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral secondary alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of many drugs is dependent on a specific stereoisomer. Asymmetric acylation, a key strategy for obtaining enantiomerically pure alcohols, can be achieved through kinetic resolution of a racemic mixture. This process relies on the differential rate of acylation of the two enantiomers in the presence of a chiral catalyst, yielding an enantioenriched ester and the unreacted, enantioenriched alcohol. This document provides detailed application notes and protocols for both enzymatic and non-enzymatic methods of asymmetric acylation of secondary alcohols, with a focus on their application in drug development.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the asymmetric acylation of secondary alcohols, providing a comparative overview of their efficacy.
Table 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (Novozym® 435)
| Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Ref. |
| 1-Phenylethanol | Vinyl acetate | Hexane | 30-60 | 0.25-2 | ~50 | >99 (S-alcohol) | [1] |
| 1-Phenylethanol | 4-Cl-PhOAc | Toluene | 70 | 20 | >99 (DKR) | 98 (R-acetate) | [2] |
| 4-Phenyl-2-butanol | Isopropenyl acetate | MTBE | RT | - | ~50 | >99 | [3] |
| 1-(o-Tolyl)ethanol | Propanoic anhydride | Toluene | RT | - | ~50 | >99 | [4] |
| 3-Hydroxy-3-phenylpropanenitrile | Isopropenyl acetate | Toluene | 70 | 6 | >95 (DKR) | >99 | [3] |
DKR: Dynamic Kinetic Resolution; RT: Room Temperature
Table 2: Non-Enzymatic Kinetic Resolution with Chiral Catalysts
| Catalyst Type | Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | s-factor | Ref. |
| Planar-Chiral DMAP Analogue | 1-Phenylethanol | Acetic anhydride | 2 | Et2O | RT | 15 | [5] |
| Amidine-Based Catalyst (CF3-PIP) | 1-Phenylethanol | Propanoic anhydride | 5 | Toluene | -20 | 28 | [6] |
| Chiral N-Heterocyclic Carbene | 1-Phenylethanol | Diphenylacetyl vinyl ester | 5 | THF | -78 | 46 | [7] |
| Chiral DMAP-N-Oxide | O-Acylated azlactone | - | 7 | - | - | - | [8] |
s-factor (selectivity factor) = k_fast / k_slow
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of 1-Phenylethanol using Novozym® 435
This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using the immobilized lipase Novozym® 435.
Materials:
-
Racemic 1-phenylethanol
-
Novozym® 435 (Candida antarctica lipase B, immobilized)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (solvent)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Temperature control system (e.g., water bath)
-
Analytical equipment for monitoring the reaction (chiral GC or HPLC)
Procedure:
-
To a clean, dry reaction vessel, add racemic 1-phenylethanol (e.g., 1 mmol, 122.2 mg).
-
Add anhydrous hexane to achieve a substrate concentration of 40–400 mM.[1]
-
Add Novozym® 435 (typically 2–22 mg/mL of solvent).[1]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 40 °C) with stirring.[1]
-
Add vinyl acetate (1.5 equivalents, 1.5 mmol, 129.1 mg). The excess acyl donor helps to drive the reaction towards acylation.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.
-
Quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains the enantioenriched (S)-1-phenylethanol and (R)-1-phenylethyl acetate. These can be separated by standard purification techniques such as column chromatography.
-
Determine the enantiomeric excess of the purified alcohol and the hydrolyzed ester.
Protocol 2: Non-Enzymatic Kinetic Resolution using a Chiral N-Heterocyclic Carbene (NHC) Catalyst
This protocol is adapted from a procedure for the enantioselective acylation of secondary alcohols catalyzed by chiral N-heterocyclic carbenes.[7]
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol, 0.6 mmol)
-
Chiral NHC precursor (e.g., 1,3-bis-(1-(R)-phenylethyl)imidazolium tetrafluoroborate, 5 mol%)
-
Potassium tert-butoxide (1.0 M in THF, 5 mol%)
-
Vinyl ester (e.g., vinyl diphenylacetate, 0.75 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral NHC precursor (0.03 mmol) in freshly distilled THF (2 mL).
-
Cool the solution to -78 °C and carefully degas with argon.
-
Add a 1.0 M THF solution of potassium tert-butoxide (30 µL, 0.03 mmol) dropwise at room temperature.
-
Stir the solution for 30 minutes at room temperature to generate the active NHC catalyst.
-
-
Acylation Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the racemic secondary alcohol (0.6 mmol) in anhydrous THF (2 mL).
-
Cool the alcohol solution to -78 °C.
-
Slowly add the prepared chiral NHC catalyst solution to the alcohol solution at -78 °C.
-
Add the vinyl ester dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or chiral GC/HPLC. The reaction time will vary depending on the substrate.
-
Upon reaching the desired conversion (ideally ~50%), quench the reaction by adding 0.1 N HCl.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the enantioenriched unreacted alcohol and the corresponding ester.
-
Determine the enantiomeric excess of both the recovered alcohol and the ester by chiral GC or HPLC analysis.
-
Visualizations
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Method for the Enantiomeric Separation of 1-Phenylethyl Acetate
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of 1-phenylethyl acetate enantiomers. Utilizing a polysaccharide-based chiral stationary phase under normal phase conditions, this protocol provides excellent resolution and peak symmetry. This application note is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity for 1-phenylethyl acetate and related compounds.
Introduction
1-Phenylethyl acetate is a chiral ester with applications in the fragrance and flavor industries, and it serves as a key intermediate in pharmaceutical synthesis. As enantiomers of a chiral compound can exhibit distinct biological, pharmacological, and toxicological profiles, regulatory bodies increasingly mandate the separation and characterization of individual stereoisomers.[1][2] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[1][3]
This protocol employs a cellulose-based CSP, which provides a three-dimensional chiral environment to achieve separation.[4] The method described herein is proven to be effective for the quantitative analysis of (R)- and (S)-1-phenylethyl acetate.
Principle of Chiral Recognition
The enantioseparation is achieved on a Lux Cellulose-3 column, a polysaccharide-based CSP. The chiral selector, a cellulose derivative, is coated onto a high-purity silica support. The helical structure of the cellulose polymer creates a complex chiral environment.[4][5]
Separation occurs due to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. The primary molecular interactions governing this chiral recognition include:
-
Hydrogen Bonding: Interactions with the carbamate groups on the cellulose backbone.
-
π-π Interactions: Stacking between the phenyl group of the analyte and the aromatic rings of the chiral selector.
-
Steric Interactions: One enantiomer fits more favorably into the chiral grooves or cavities of the CSP than the other, enhancing differential retention.[4]
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Column:
-
Lux® Cellulose-3, 5 µm, 250 x 4.6 mm, or equivalent polysaccharide-based column.
-
-
Chemicals and Reagents:
-
n-Heptane (HPLC grade)
-
2-Propanol (IPA, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
(R,S)-1-phenylethyl acetate (racemic standard)
-
Methanol (for sample preparation, HPLC grade)
-
Experimental Protocols
4.1. Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-heptane, 2-propanol, and trifluoroacetic acid in a volume ratio of 98.7 : 1.3 : 0.15 .[6]
-
For a 1 L preparation: carefully measure 987 mL of n-heptane, 13 mL of 2-propanol, and 1.5 mL of trifluoroacetic acid.
-
Mix thoroughly and degas the solution for 15-20 minutes using ultrasonication or an online degasser.
4.2. Standard Solution Preparation
-
Prepare a stock solution of racemic 1-phenylethyl acetate at a concentration of 1.0 mg/mL in methanol.
-
Create a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
4.3. Chromatographic Conditions The optimal chromatographic conditions for the separation have been determined as follows.[6]
| Parameter | Condition |
| HPLC Column | Lux Cellulose-3, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Heptane / 2-Propanol / TFA (98.7 / 1.3 / 0.15, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 15 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
4.4. System Equilibration and Analysis
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30-45 minutes, or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution and begin data acquisition.
Data Presentation and Expected Results
Under the specified conditions, a baseline separation of the (R)- and (S)-1-phenylethyl acetate enantiomers is expected. The (R)-enantiomer typically elutes before the (S)-enantiomer.[6]
Table 1: Typical Chromatographic Results
| Analyte | Enantiomer | Retention Time (t R) (min) | Resolution (R s) |
| 1-Phenylethyl Acetate | (R)-enantiomer | ~ 9.5 | \multirow{2}{*}{> 2.0} |
| (S)-enantiomer | ~ 11.0 |
Note: Retention times are approximate and may vary slightly depending on the specific system, column age, and exact mobile phase composition.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for the chiral HPLC analysis of 1-phenylethyl acetate.
Method Optimization and Considerations
-
Mobile Phase Composition: The ratio of the alcohol modifier (2-propanol) is critical for achieving optimal selectivity and resolution.[7] A lower percentage of IPA generally increases retention times and may improve resolution, while a higher percentage will decrease retention times.
-
Temperature: Column temperature can significantly influence selectivity.[7] Lowering the temperature, as done in this method to 15 °C, often enhances chiral recognition and improves resolution.[6]
-
Acidic Additive: A small amount of an acid like TFA is used to improve peak shape and reproducibility for certain analytes.
-
Column Care: To ensure column longevity, flush with a non-buffered, miscible solvent (e.g., hexane/IPA) after use and store according to the manufacturer's instructions. Avoid switching between normal and reversed-phase modes without proper intermediate flushing procedures.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Phenomenex Lux Cellulose-3 Chiral HPLC Column, 150 x 2 mm x 3 µm, 00F-4492-B0 | eBay [ebay.com]
- 5. Lux Cellulose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Determination of Enantiomeric Excess by Chiral Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the pharmaceutical, flavor, fragrance, and agrochemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Therefore, the accurate determination of the enantiomeric purity of a chiral compound is a critical aspect of research, development, and quality control.[2]
Chiral Gas Chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[3] Cyclodextrin-based CSPs are particularly common and effective for a wide range of chiral compounds.[4][5] The enantiomeric excess (ee), a measure of the purity of a chiral substance, can then be calculated from the peak areas of the separated enantiomers in the chromatogram.[4][6]
This application note provides detailed protocols for the determination of enantiomeric excess of common chiral compounds found in essential oils—specifically linalool, limonene, and α-pinene—using Chiral GC with a Flame Ionization Detector (FID).
Experimental Protocols
Protocol 1: Chiral GC Analysis of Linalool in Lavender Oil
This protocol describes the determination of the enantiomeric excess of linalool in a commercial lavender essential oil.
1. Sample Preparation:
-
Dilute the lavender essential oil to a 1% (v/v) solution in dichloromethane.[7]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL GC vial for analysis.
2. Gas Chromatography (GC) Conditions:
| Parameter | Value |
| GC System | Gas Chromatograph with FID |
| Column | Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness)[5][8] |
| Carrier Gas | Hydrogen at 80 cm/sec (set at 40°C)[8] |
| Injector Temperature | 220°C[8] |
| Injection Volume | 1.0 µL |
| Split Ratio | 29:1[8] |
| Oven Program | 40°C (hold for 1 min), then ramp to 230°C at 2°C/min (hold for 3 min)[8] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 220°C[8] |
3. Data Analysis:
-
Integrate the peak areas for the two linalool enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = (|Peak Area 1 - Peak Area 2| / (Peak Area 1 + Peak Area 2)) * 100[4][6]
Protocol 2: Chiral GC Analysis of Limonene in Citrus Oil
This protocol is suitable for determining the enantiomeric composition of limonene in citrus essential oils, such as lemon or orange oil.
1. Sample Preparation:
-
Prepare a 1% solution of the citrus essential oil in ethyl acetate.[2]
-
Ensure the sample is thoroughly mixed.
-
Place the sample in a GC vial for injection.
2. Gas Chromatography (GC) Conditions:
| Parameter | Value |
| GC System | Gas Chromatograph with FID |
| Column | Cyclosil-B (30 m x 0.25 mm ID, 0.25 µm film thickness)[9] |
| Carrier Gas | Helium at 1.1 mL/min[9] |
| Injector Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Split Ratio | 10:1[10] |
| Oven Program | 50°C isothermal[11] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
3. Data Analysis:
-
Obtain the peak areas for the (R)-(+)-limonene and (S)-(-)-limonene enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula provided in Protocol 1.
Protocol 3: Chiral GC-MS Analysis of α-Pinene in Pine Oil
This protocol details the analysis of α-pinene enantiomers using a chiral GC coupled with a Mass Spectrometer (MS), which provides both quantitative data and mass spectral confirmation of the analytes.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
This method is ideal for extracting volatile compounds from complex matrices.
-
Place a small amount of pine oil (e.g., 10 µL) into a 20 mL headspace vial.[3]
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 60°C for 15 minutes in a heating block.[3]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.[3]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
| Parameter | Value |
| GC-MS System | Gas Chromatograph with Mass Spectrometer |
| Column | HP-chiral-20B (30 m x 0.32 mm ID, 0.25 µm film thickness)[12][13] |
| Carrier Gas | Helium at 1.6 mL/min[13] |
| Injector Temperature | 250°C[13] |
| Injection Mode | Splitless (for SPME) |
| Oven Program | 40°C (hold for 5 min), ramp to 130°C at 1°C/min, then ramp to 200°C at 2°C/min (hold for 3 min)[12] |
| Detector | Mass Spectrometer |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Mass Range | 40-450 amu |
3. Data Analysis:
-
Integrate the peak areas for the (+)-α-pinene and (-)-α-pinene enantiomers from the total ion chromatogram (TIC).
-
Calculate the enantiomeric excess (% ee) using the formula from Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the chiral separation of linalool, limonene, and α-pinene.
Table 1: Chiral Separation of Linalool Enantiomers
| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |
| (-)-Linalool | 14.12[7] | 1,250,000 | 92.59% |
| (+)-Linalool | 14.35 | 100,000 | 7.41% |
| Enantiomeric Excess (% ee) | 85.18% |
Table 2: Chiral Separation of Limonene Enantiomers in Bergamot Oil
| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |
| (-)-Limonene | 9.17[7] | 25,000 | 1.3% |
| (+)-Limonene | 9.61[7] | 1,895,000 | 98.7% |
| Enantiomeric Excess (% ee) | 97.4% |
Table 3: Chiral Separation of α-Pinene Enantiomers
| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |
| (1S)-(-)-α-Pinene | 11.20 | 450,000 | 25.14% |
| (1R)-(+)-α-Pinene | 11.55 | 1,340,000 | 74.86% |
| Enantiomeric Excess (% ee) | 49.72% |
Visualizations
Caption: Experimental workflow for Chiral GC analysis.
Caption: Logical relationship for calculating enantiomeric excess.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. physicsforums.com [physicsforums.com]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispec.co.th [scispec.co.th]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-1-Phenylethyl Acetate in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (R)-1-phenylethyl acetate, a chiral fragrance ingredient, detailing its olfactory properties, applications, and relevant experimental protocols for its synthesis, analysis, and sensory evaluation.
Introduction to this compound in Fragrance
This compound is a chiral ester valued in the fragrance industry for its pleasant floral and fruity aroma. While the racemic mixture, 1-phenylethyl acetate, is widely used, the individual enantiomers can possess distinct olfactory characteristics. Understanding the specific attributes of the (R)-enantiomer is crucial for fine fragrance creation and the development of products with unique scent profiles. Racemic 1-phenylethyl acetate is described as having a mild, rosy-fruity aroma and is used in a variety of products including fine perfumes, cosmetics, soaps, and detergents.[1] The esterification of phenylethyl alcohol, its precursor, imparts a more honeyed and fruity character to the resulting acetate.[2]
Olfactory Profile and Applications
The sensory properties of chiral molecules can differ significantly between enantiomers. While specific data for the individual enantiomers of 1-phenylethyl acetate are not extensively available in public literature, general principles of chiral perception in olfaction suggest that the (R)- and (S)-forms likely exhibit nuanced differences in their scent profiles.
The racemic mixture of 1-phenylethyl acetate is characterized by a sweet, floral, fruity, and rosy scent with honey-like undertones.[3] It is a versatile ingredient used to impart floral and fruity notes in a wide range of fragrance applications.[1][4] In modern perfumery, it can be used as a top note to provide an initial lift to the fragrance.
Table 1: Physicochemical and Olfactory Properties of 1-Phenylethyl Acetate (Racemate)
| Property | Value | Reference |
| Synonyms | Styrallyl acetate, Gardenol | [1] |
| CAS Number | 93-92-5 | [1] |
| Molecular Formula | C10H12O2 | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Odor Description | Mild, rosy-fruity, sweet, floral, honey | [1][3][5] |
| Odor Threshold | Not available for individual enantiomers. | |
| Boiling Point | 94-95 °C @ 12 mmHg | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |
Table 2: Recommended Usage Levels of 1-Phenylethyl Acetate (Racemate) in Different Applications
| Application | Typical Concentration (%) | Maximum Concentration (%) | Reference |
| Alcoholic Perfume | 0.1 - 10.0 | 8.9 | [3] |
| Creams and Lotions | 0.1 - 1.0 | - | [3] |
| Soaps and Detergents | 0.1 - 2.0 | - | [5] |
| Fine Fragrance | 1.0 - 10.0 | Up to 50 in base accords | [5] |
Olfactory Signaling Pathway
The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that results in the perception of smell.
Caption: Olfactory Signal Transduction Cascade.
Experimental Protocols
This protocol describes the synthesis of enantiomerically enriched this compound from racemic 1-phenylethanol using a lipase-catalyzed transesterification reaction.
Materials:
-
Racemic 1-phenylethanol
-
Vinyl acetate
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous hexane
-
Sodium sulfate
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic 1-phenylethanol (1.0 eq) in anhydrous hexane, add vinyl acetate (2.0-5.0 eq).
-
Add the immobilized lipase (e.g., 20-40 mg/mL).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-60°C) and monitor the reaction progress using chiral gas chromatography (GC).
-
Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of this compound and unreacted (S)-1-phenylethanol by silica gel column chromatography.
Caption: Workflow for the Synthesis of this compound.
This protocol outlines the analysis of the enantiomeric purity of 1-phenylethyl acetate.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., based on cyclodextrin derivatives)
GC-MS Parameters (Example):
-
Column: Chiral GC column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm)
-
Injector Temperature: 250°C
-
Oven Program: 120°C isothermal
-
Carrier Gas: Helium at a constant pressure (e.g., 24 psi)
-
Injection Volume: 1 µL (split injection, e.g., 80:1)
-
Detector: FID or MS
-
MS Parameters: Scan range m/z 40-300
Sample Preparation:
-
Dilute the sample containing 1-phenylethyl acetate in a suitable solvent (e.g., methanol or methylene chloride) to a concentration of approximately 1-3 mg/mL.
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (comparison with authentic standards is recommended).
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. This can be used to compare the odor of this compound with its (S)-enantiomer or the racemic mixture.
Objective: To determine if a sensory panel can distinguish between two fragrance samples.
Materials:
-
This compound
-
(S)-1-Phenylethyl acetate or racemic 1-phenylethyl acetate
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass vials with caps
-
Fragrance blotters (smelling strips)
-
Panel of trained or consumer assessors (typically 20-40 participants)
-
Sensory evaluation booths with controlled ventilation and lighting
Procedure:
-
Sample Preparation: Prepare solutions of the two samples to be compared at the same concentration in the chosen solvent.
-
Coding: Code the samples with random three-digit numbers.
-
Presentation: For each panelist, present three coded samples: two are identical, and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Instruct the panelists to smell each sample from left to right and identify the "odd" or different sample.
-
Data Analysis: Tally the number of correct identifications. The significance of the results is determined by comparing the number of correct responses to statistical tables for the triangle test. A significantly greater number of correct identifications than would be expected by chance (1/3) indicates a perceptible difference between the samples.
Conclusion
This compound is a valuable chiral molecule in the fragrance industry. While the racemic mixture is widely used for its rosy-fruity notes, the enantiomerically pure form offers the potential for more refined and unique scent profiles. The protocols provided herein offer a framework for the synthesis, analysis, and sensory evaluation of this compound, enabling further research and development in the field of fragrance chemistry. Further studies are warranted to fully characterize the distinct olfactory properties of the individual enantiomers of 1-phenylethyl acetate and to explore their full potential in fragrance creation.
References
- 1. scent.vn [scent.vn]
- 2. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 3. perfumersworld.com [perfumersworld.com]
- 4. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 5. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
Application Notes and Protocols: (R)-1-phenylethyl Acetate as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of (R)-1-phenylethyl acetate as a valuable chiral building block in modern organic synthesis. This document details its preparation via enzymatic kinetic resolution and its subsequent application in diastereoselective reactions, offering researchers a practical guide to leveraging this versatile synthon for the construction of complex, enantiomerically enriched molecules.
Introduction to Chiral Building Blocks and this compound
Chiral building blocks are enantiomerically pure compounds that serve as starting materials in the synthesis of complex chiral molecules, such as pharmaceuticals and natural products. The use of these synthons is a cornerstone of asymmetric synthesis, allowing for the introduction of specific stereochemistry with a high degree of control.
This compound, the acetylated form of (R)-1-phenylethanol, is a versatile chiral building block. Its utility lies in the stable, yet readily removable, nature of the acetate group, which protects the chiral secondary alcohol. The phenylethyl moiety can effectively direct the stereochemical outcome of subsequent reactions, making it a valuable tool for asymmetric induction.
Synthesis of this compound via Enzymatic Kinetic Resolution
The most efficient and green method for preparing enantiomerically pure this compound is through the enzymatic kinetic resolution of racemic 1-phenylethanol. This process utilizes lipases or esterases to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
General Workflow for Enzymatic Kinetic Resolution
The overall process involves the selective enzymatic acylation of one enantiomer from a racemic mixture, followed by separation of the resulting ester from the unreacted alcohol.
Caption: General workflow for the synthesis of this compound.
Quantitative Data from Literature
The following table summarizes key quantitative data from various studies on the enzymatic kinetic resolution of racemic 1-phenylethanol to produce this compound.
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Yield of (R)-Acetate (%) | Enantiomeric Excess (ee) of (R)-Acetate (%) | Reference |
| Novozym 435 (Lipase) | Vinyl acetate | n-Hexane | 60 | 61.49 | >99 | [1] |
| Acylase I | Vinyl acetate | Hexane | Room Temp. | Not specified | High (enzyme prefers R-enantiomer) | [1] |
| Candida antarctica Lipase B (CALB) | Isopropenyl acetate | 1,2-Dichloropropane | Not specified | ~40 | >99 | [2] |
| Esterase BSE01281 | Vinyl acetate | Acetone | 50 | 42 | >99 | [3] |
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a representative example based on the use of Novozym 435 lipase.
Materials:
-
Racemic 1-phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (anhydrous)
-
Molecular sieves (4Å, activated)
-
Magnetic stirrer and hot plate
-
Reaction vessel with a septum
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar and activated 4Å molecular sieves, add racemic 1-phenylethanol (1.0 eq).
-
Add anhydrous n-hexane to achieve a substrate concentration of approximately 100 mmol/L.
-
Add Novozym 435 (e.g., 40 mg/mL).
-
Add vinyl acetate (5.0 eq).
-
Seal the vessel and stir the mixture at 60 °C.
-
Monitor the reaction progress by chiral GC or HPLC. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to recover the immobilized enzyme. The enzyme can be washed with n-hexane and dried for reuse.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purify the resulting mixture of this compound and unreacted (S)-1-phenylethanol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Application of this compound in Asymmetric Synthesis
While direct use of the acetate is less common, it serves as a protected precursor to (R)-1-phenylethanol, a versatile chiral auxiliary. The following section outlines a two-step process: deprotection of this compound and subsequent use of the resulting alcohol in a diastereoselective synthesis of a chiral β-amino alcohol.
Deprotection of this compound
The acetate group can be easily removed under basic conditions to yield (R)-1-phenylethanol.
Caption: Deprotection of this compound to (R)-1-phenylethanol.
Diastereoselective Synthesis of a Chiral β-Amino Alcohol
(R)-1-phenylethanol can be converted to a chiral epoxide, which then undergoes a regioselective ring-opening with an amine to yield a chiral β-amino alcohol. The stereochemistry of the starting alcohol dictates the stereochemistry of the final product.
Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Synthesis of (R)-Styrene Oxide from (R)-1-phenylethanol
This can be achieved via a two-step process involving conversion to a bromohydrin followed by intramolecular cyclization.
Materials:
-
(R)-1-phenylethanol (from deprotection of this compound)
-
N-Bromosuccinimide (NBS)
-
Aqueous solvent (e.g., THF/water)
-
Sodium hydroxide (NaOH)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Dissolve (R)-1-phenylethanol (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add N-bromosuccinimide (1.1 eq) in portions.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the formation of the bromohydrin by TLC.
-
Upon completion, add a solution of NaOH (1.5 eq) and stir vigorously for 1-2 hours to effect ring closure to the epoxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (R)-styrene oxide by column chromatography or distillation.
Step 2: Regioselective Ring-Opening of (R)-Styrene Oxide
Materials:
-
(R)-Styrene oxide
-
Desired primary or secondary amine (e.g., benzylamine)
-
Protic solvent (e.g., methanol or ethanol)
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve (R)-styrene oxide (1.0 eq) in methanol.
-
Add the amine (1.2 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield the enantiomerically pure β-amino alcohol.
Expected Stereochemical Outcome
The reaction of a chiral bromohydrin with an amine typically proceeds via an SN2 displacement of the bromide, offering excellent regioselectivity.[4] The stereocenter from the (R)-1-phenylethanol directs the formation of the new stereocenters in the β-amino alcohol product.
Caption: Stereochemical pathway from (R)-1-phenylethanol.
Conclusion
This compound is a readily accessible and highly valuable chiral building block. Its efficient synthesis via enzymatic kinetic resolution provides a green and scalable route to this enantiopure compound. While its direct application is limited, its role as a stable precursor to (R)-1-phenylethanol opens up a wide range of possibilities for asymmetric synthesis. The protocols and data presented herein offer a solid foundation for researchers to utilize this compound in the development of novel chiral molecules for various applications, including drug discovery and development.
References
Application Notes and Protocols for the Enzymatic Synthesis of (R)-1-Phenylethyl Acetate in Non-Aqueous Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1-phenylethyl acetate is a valuable chiral intermediate in the synthesis of pharmaceuticals and fine chemicals. Its enantioselective production is of significant interest, and enzymatic catalysis in non-aqueous media offers a green and highly selective alternative to traditional chemical methods.[1] Lipases, in particular, are widely employed for the kinetic resolution of racemic 1-phenylethanol to produce this compound. This document provides detailed application notes and protocols for this enzymatic synthesis, focusing on the use of immobilized Candida antarctica lipase B (Novozym 435), a frequently cited and highly effective biocatalyst for this transformation.[1][2]
Principle of the Method
The primary method employed is the enzymatic kinetic resolution of a racemic mixture of (R,S)-1-phenylethanol. In this process, the lipase selectively catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted. Vinyl acetate is a commonly used acyl donor, as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[3] The reaction is typically performed in an organic solvent, such as n-hexane, to facilitate the enzymatic activity in a non-aqueous environment.[1]
Key Reaction Parameters and Optimization
The efficiency and selectivity of the enzymatic synthesis are influenced by several factors, including the choice of enzyme, solvent, acyl donor, temperature, and substrate concentrations.
Enzyme Selection
While various lipases have been investigated, Novozym 435, an immobilized form of Candida antarctica lipase B, consistently demonstrates high activity and enantioselectivity for the acylation of 1-phenylethanol.[1][2] Other lipases, such as those from Candida rugosa and Burkholderia cepacia, have also been used.[4]
Solvent and Acyl Donor
Non-polar organic solvents like n-hexane and cyclohexane are preferred to maintain the enzyme's catalytic activity.[1][5] Vinyl acetate is a highly effective acyl donor due to the irreversible nature of the reaction it promotes.[1][2]
Reaction Conditions
Temperature, enzyme loading, and substrate molar ratio are critical for optimizing the yield and enantiomeric excess of the product. Studies have shown that temperatures between 40°C and 60°C are often optimal for Novozym 435.[1][2]
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound.
Table 1: Comparison of Different Lipases for the Synthesis of 1-Phenylethyl Acetate [1]
| Lipase | Solvent | Acyl Donor | Temperature (°C) | Reaction Time (h) | Yield of PEA (%) |
| Novozym 435 | n-Hexane | Vinyl Acetate | 60 | 24 | 61.49 |
| PPL (Porcine Pancreatic Lipase) | n-Hexane | Vinyl Acetate | 60 | 24 | <10 |
| CAL-B (free Candida antarctica lipase) | n-Hexane | Vinyl Acetate | 60 | 24 | ~20 |
Table 2: Optimized Reaction Conditions for Novozym 435-Catalyzed Kinetic Resolution
| Parameter | Optimal Value | Reference |
| Substrate Concentration | 240 mM (R,S)-1-phenylethanol | [2] |
| Acyl Donor Concentration | 120-1200 mM Vinyl Acetate | [2] |
| Biocatalyst Concentration | 11 mg/mL | [2] |
| Temperature | 42 °C | [2] |
| Reaction Time | 75 min | [2] |
| Stirring Rate | 50-400 rpm | [2] |
| Solvent | n-Hexane | [2] |
| Result | 100% enantiomeric excess of substrate (ees) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol is a generalized procedure based on common practices in the literature.[2][6]
Materials:
-
(R,S)-1-phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (anhydrous)
-
Sealed glass bioreactor or flask
-
Magnetic stirrer and hot plate or shaking incubator
-
Filtration apparatus
Procedure:
-
To a 25 mL sealed glass bioreactor, add a solution of (R,S)-1-phenylethanol in n-hexane. A typical concentration range is 40-400 mM.[2]
-
Add vinyl acetate to the reaction mixture. The molar ratio of vinyl acetate to 1-phenylethanol is typically between 3:1 and 5:1.[2]
-
Add Novozym 435 to the mixture. A typical enzyme concentration is in the range of 2-22 mg/mL.[2]
-
Seal the bioreactor and place it on a magnetic stirrer or in a shaking incubator.
-
Maintain the reaction at a constant temperature (e.g., 42°C) with constant stirring (e.g., 200 rpm) for the desired reaction time (e.g., 75 minutes).[2]
-
After the reaction is complete, stop the stirring and remove the immobilized enzyme by filtration.
-
The filtrate, containing the product (this compound) and unreacted substrate ((S)-1-phenylethanol), is then analyzed.
Protocol 2: Analytical Method for Determination of Conversion and Enantiomeric Excess
This protocol outlines the analysis of the reaction mixture using chiral High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OB)[2]
-
Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
-
Syringe filters (0.45 µm)
-
Standards of (R)-1-phenylethanol, (S)-1-phenylethanol, and this compound
Procedure:
-
Prepare a calibration curve for the substrates and product using the standard solutions.
-
Take a sample from the reaction filtrate and dilute it with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Run the analysis using the chiral column and the specified mobile phase at a constant flow rate.
-
Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to (R)-1-phenylethanol, (S)-1-phenylethanol, and this compound based on the retention times of the standards.
-
Calculate the conversion and enantiomeric excess (ee) of the product and the remaining substrate using the peak areas from the chromatogram.
Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution of (R,S)-1-phenylethanol.
Caption: Simplified mechanism of lipase-catalyzed kinetic resolution of 1-phenylethanol.
References
- 1. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for the Non-enzymatic Asymmetric Synthesis of (R)-1-Phenylethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-phenylethyl acetate is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Traditional enzymatic kinetic resolutions are widely employed for its preparation; however, non-enzymatic methods offer advantages in terms of catalyst stability, substrate scope, and operational simplicity. This document provides detailed protocols for the non-enzymatic asymmetric synthesis of this compound via kinetic resolution using a planar-chiral 4-(dimethylamino)pyridine (DMAP) analogue. This method provides a robust alternative to enzymatic approaches for obtaining the enantiomerically enriched acetate.
Core Principles: Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture of chiral molecules by reacting it with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched product. In the context of this protocol, racemic 1-phenylethanol is acylated in the presence of a chiral catalyst. The catalyst selectively promotes the acylation of the (R)-enantiomer, yielding this compound, while leaving the (S)-1-phenylethanol largely unreacted.
Data Presentation
The following table summarizes the quantitative data for the non-enzymatic kinetic resolution of (±)-1-phenylethanol using a planar-chiral DMAP analogue catalyst.
| Catalyst | Acylating Agent | Solvent | Time (h) | Conversion (%) | Product ee (%) | Unreacted Alcohol ee (%) | Selectivity (s) |
| (-)-2b (2 mol%) | Acetic Anhydride | Et₂O | 78 | 63 | 57.3 ((R)-acetate) | 97.3 ((S)-alcohol) | 14.7 |
Data extracted from a study by Fu et al.[1]
Experimental Protocols
This section provides a detailed methodology for the kinetic resolution of (±)-1-phenylethanol using a planar-chiral DMAP analogue.
Materials
-
(±)-1-phenylethanol
-
Planar-chiral catalyst (-)-2b (a planar-chiral analogue of 4-(dimethylamino)pyridine)
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (NEt₃)
-
Diethyl ether (Et₂O), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., EtOAc/hexane or Et₂O/pentane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and equipment
Procedure for Preparative-Scale Kinetic Resolution
-
To a 25 mL round-bottom flask, add the planar-chiral catalyst (-)-2b (44.5 mg, 0.0674 mmol, 2 mol %).
-
Add (±)-1-phenylethanol (412 mg, 3.37 mmol).
-
Add anhydrous diethyl ether (6.75 mL).
-
Add triethylamine (0.352 mL, 2.53 mmol).
-
Add acetic anhydride (0.239 mL, 2.53 mmol) to the stirred solution. The solution should turn dark-purple.
-
Stir the reaction mixture at room temperature for 78 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., starting with 50% EtOAc/hexane and increasing to 75%). This step removes the catalyst.
-
The catalyst can be recovered quantitatively (>98%) from the silica gel plug.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of this compound and unreacted (S)-1-phenylethanol by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 5% to 25% Et₂O in pentane).
-
Collect the fractions containing the separated this compound and (S)-1-phenylethanol.
-
Analyze the enantiomeric excess of the product and the unreacted alcohol using chiral GC or HPLC.
Visualizations
Experimental Workflow
References
Dynamic Kinetic Resolution for the Synthesis of Enantiopure 1-Phenylethyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of enantiopure 1-phenylethyl acetate via dynamic kinetic resolution (DKR). This chemoenzymatic strategy overcomes the inherent 50% yield limitation of conventional kinetic resolutions by combining an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This process allows for the theoretical conversion of a racemic mixture into a single enantiomer, achieving high yields and excellent enantiopurity.
Introduction
Enantiomerically pure 1-phenylethyl acetate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Dynamic kinetic resolution has emerged as a powerful tool for its efficient production. The process typically involves the use of a lipase, such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one enantiomer of 1-phenylethanol, and a metal catalyst, commonly ruthenium or niobium-based, to racemize the remaining unreacted enantiomer in the same pot. This concurrent process funnels the entire racemic starting material into the desired acylated product.
Data Presentation
The following tables summarize quantitative data from various studies on the dynamic kinetic resolution of 1-phenylethanol, highlighting the effects of different catalysts, reaction conditions, and their impact on conversion, enantiomeric excess (e.e.), and yield.
Table 1: Ruthenium-Catalyzed Dynamic Kinetic Resolution of 1-Phenylethanol [1][2]
| Entry | Scale (mmol) | Ru Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 10 | 1 | Room Temp | 18 | 90 | >99 |
| 2 | 10 | 0.5 | Room Temp | 42 | 87 | >99 |
| 3 | 10 | 0.5 | 40 | 18 | 99.5 | >99 |
| 4 | 1000 | 0.05 | 70 | 20 | 97 | >99.8 |
Data sourced from a study utilizing (η⁵-C₅Ph₅)RuCl(CO)₂ as the racemization catalyst and CALB for the resolution.[1][2]
Table 2: Niobium-Catalyzed Dynamic Kinetic Resolution of 1-Phenylethanol [3][4]
| Entry | Racemization Catalyst | Time (h) | Conversion (%) | e.e. (%) |
| 1 | NbOPO₄·nH₂O | 4 | 78 | 85 |
| 2 | NbOPO₄·nH₂O | 6 | 92 | 85 |
This chemoenzymatic dynamic kinetic resolution was performed using niobium phosphate hydrate as the racemization agent in combination with CALB.[3][4]
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Dynamic Kinetic Resolution of (rac)-1-Phenylethanol[1][5]
This protocol describes a large-scale synthesis of (R)-1-phenylethyl acetate.
Materials:
-
(rac)-1-Phenylethanol
-
(η⁵-C₅Ph₅)RuCl(CO)₂ (Ruthenium catalyst)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Isopropenyl acetate (acylating agent)
-
Toluene (solvent)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
tert-Butanol
-
Potassium tert-butoxide (t-BuOK) solution (0.5 M in THF)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the ruthenium catalyst (0.05 mol%), CALB, and anhydrous Na₂CO₃.
-
Add toluene to the flask and stir the mixture for approximately 5-10 minutes.
-
Add (rac)-1-phenylethanol to the reaction mixture.
-
After a few minutes of stirring, add isopropenyl acetate.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the reaction progress by gas chromatography (GC).[1]
-
Upon completion, the enzyme can be filtered off, and the product can be purified by distillation.[1]
Protocol 2: Niobium-Catalyzed Dynamic Kinetic Resolution of (rac)-1-Phenylethanol[3]
This protocol outlines the use of a niobium salt as the racemization agent.
Materials:
-
(rac)-1-Phenylethanol
-
Niobium phosphate hydrate (NbOPO₄·nH₂O)
-
Immobilized Candida antarctica lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
Toluene (solvent)
-
Cotton
Procedure:
-
In a screw-top glass tube, place a thin layer of cotton.
-
Add the lipase (e.g., 10 mg) onto the cotton layer.
-
Add another thin layer of cotton.
-
Add the niobium salt (e.g., 50 mg) on top of the second cotton layer.
-
Add a solution of racemic 1-phenylethanol (e.g., 0.24 mmol) and vinyl acetate (e.g., 1 mmol) in toluene (e.g., 6 mL).[3]
-
Seal the tube and stir the reaction at a controlled temperature (e.g., 60°C).[3]
-
Monitor the reaction by taking aliquots for chiral GC analysis to determine conversion and enantiomeric excess.[3]
Visualizations
The following diagrams illustrate the key aspects of the dynamic kinetic resolution process.
Caption: Experimental workflow for the dynamic kinetic resolution of 1-phenylethanol.
Caption: Reaction mechanism of dynamic kinetic resolution of 1-phenylethanol.
References
Application Notes and Protocols for Immobilized Lipase-Catalyzed Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of esters using immobilized lipases. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, characterized by high specificity, mild reaction conditions, and the production of "natural" esters sought after in the pharmaceutical, cosmetic, and food industries.
Introduction to Immobilized Lipase-Catalyzed Esterification
Lipases (triacylglycerol ester hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the formation of ester bonds in non-aqueous environments. Immobilization of these enzymes onto solid supports enhances their stability, facilitates their separation from the reaction mixture, and allows for their reuse, thereby reducing process costs.[1][2] The general reaction mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi kinetic model, where the lipase first reacts with the carboxylic acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme.[3]
The efficiency of this process is influenced by several key parameters, including the choice of lipase and immobilization method, substrate concentration, reaction temperature, and the solvent system. Optimization of these parameters is crucial for maximizing ester conversion and yield.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on lipase-catalyzed ester synthesis, highlighting the impact of different reaction conditions on conversion yields and enzyme reusability.
Table 1: Effect of Immobilized Lipase Type and Reaction Conditions on Ester Synthesis
| Immobilized Lipase | Ester Product | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion Yield (%) | Reference |
| Novozym 435 | Octyl formate | Formic acid, Octanol | 1:7 | 40 | 1,2-dichloroethane | Not Specified | 96.51 | [4][5][6] |
| Novozym 435 | Ethyl butyrate | Butyric acid, Ethanol | 1:2.04 | 35 | Not Specified | 55 | 61.3 | [7] |
| Novozym 435 | Methyl butyrate | Vinyl butyrate, Methanol | 1:0.6 (M) | 32 | Solvent-free | 14 | 70.42 | [8] |
| Novozym 435 | Octyl acetate | Vinyl acetate, Octanol | 1:2 (M) | 36 | Solvent-free | 12 | 92.35 | [8] |
| Candida cylindracea lipase on nylon | Ethyl propionate | Propionic acid, Ethanol | Not Specified | 25-37 | Hexane | <10 | High | [9] |
| Pseudomonas sp. lipase (CLEC) | Ethyl laurate | Lauric acid, Ethanol | Not Specified | 30 | n-hexane | Not Specified | Not Specified | [3] |
Table 2: Reusability of Immobilized Lipases in Ester Synthesis
| Immobilized Lipase | Ester Product | Number of Cycles | Final Relative Activity (%) | Reference |
| Novozym 435 | Octyl formate | 10 | ~94.86 | [4] |
| Novozym 435 | Methyl butyrate | 5 | >95 | [8] |
| Novozym 435 | Octyl acetate | 6 | >95 | [8] |
| Candida cylindracea lipase on nylon | Various esters | Multiple (72 days) | ~33 | [9] |
| Aspergillus carbonarius lipase on PET beads | Transesterification | 5 | 93 | [9] |
| Homemade biocatalyst (TLL on Amino-SiO2) | Decyl oleate | 8 | 100 |
Experimental Protocols
This section provides detailed methodologies for the immobilization of lipases and their application in ester synthesis.
Protocol for Lipase Immobilization by Physical Adsorption
This protocol describes the immobilization of lipase onto a hydrophobic support, a method that is simple and often preserves enzyme activity.
Materials:
-
Lipase solution (e.g., from Candida antarctica Lipase B, CALB)
-
Phosphate buffer (10 mM, pH 7.0)
-
Powdered hydrophobic support (e.g., polypropylene, silica)
-
Propan-2-ol
-
n-hexane
-
Chromatography column or cross-flow reactor
-
Peristaltic pump
Procedure:
-
Enzyme Solution Preparation: Dissolve the lipase in 10 mM phosphate buffer (pH 7.0) to a desired protein concentration (e.g., ~0.4 mg/mL).
-
Support Preparation: Pack the powdered support (e.g., 0.2 g) into a chromatography column.
-
Immobilization:
-
Pump the lipase solution through the column at a low flow rate (e.g., 0.2 mL/min) for 18 hours at 20 °C.
-
Alternatively, for membrane supports, use a cross-flow reactor and circulate the lipase solution for 18 hours at 20 °C.
-
-
Washing: Wash the immobilized lipase sequentially with propan-2-ol and n-hexane to remove unbound enzyme and water.
-
Drying: Dry the immobilized lipase at room temperature for 4 hours.
-
Storage: Store the dried biocatalyst at 4 °C.
-
Quantification of Immobilized Protein: Determine the amount of immobilized lipase by measuring the protein concentration in the solution before and after the immobilization process using a standard method like the Bradford assay.
Protocol for Lipase Immobilization by Entrapment in Calcium Alginate Beads
This method involves entrapping the lipase within a porous gel matrix.
Materials:
-
Lipase cell biomass or purified lipase solution
-
Sterile sodium alginate solution (1.5% w/v)
-
Sterile calcium chloride (CaCl₂) solution (2% w/v)
-
Sterile Tris buffer (0.05 M, pH 7.5)
-
Syringe or pipette
Procedure:
-
Mixture Preparation: Mix the lipase biomass (e.g., 50 mg) or enzyme solution with the sterile sodium alginate solution (e.g., 10 mL).
-
Bead Formation: Drip the lipase-alginate mixture through a syringe or pipette into the sterile CaCl₂ solution. This will cause the formation of insoluble calcium alginate beads, entrapping the enzyme.
-
Hardening: Allow the beads to harden in the CaCl₂ solution for 30 minutes.
-
Separation: Separate the beads from the CaCl₂ solution by filtration.
-
Washing: Wash the beads with 1% CaCl₂ solution and then with 0.05 M Tris buffer (pH 7.5) to remove any loosely bound enzyme.
-
Storage: The washed beads can be used immediately or stored in a suitable buffer at 4 °C.
Protocol for Enzymatic Ester Synthesis
This protocol outlines a general procedure for the synthesis of an ester using an immobilized lipase. The example of octyl formate synthesis is used for specific quantities.[4][6]
Materials:
-
Immobilized lipase (e.g., Novozym 435)
-
Carboxylic acid (e.g., formic acid)
-
Alcohol (e.g., octanol)
-
Organic solvent (e.g., 1,2-dichloroethane) or solvent-free system
-
Shaking incubator or stirred tank reactor
-
Equipment for product analysis (e.g., Gas Chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a sealed flask), add the substrates and solvent (if applicable). For octyl formate synthesis, a 1:7 molar ratio of formic acid to octanol is used.[4][6]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical concentration for Novozym 435 is 15 g/L.[4][6]
-
Reaction Conditions:
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the conversion of the limiting substrate or the formation of the ester product using techniques such as gas chromatography (GC) or titration of the remaining acid.
-
Product Recovery: After the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse.
-
Product Purification: The ester product in the liquid phase can be purified using techniques such as distillation or liquid-liquid extraction.
Visualizations
Experimental Workflow for Immobilized Lipase-Catalyzed Ester Synthesis
Caption: Workflow for ester synthesis using immobilized lipase.
Signaling Pathway (Ping-Pong Bi-Bi Mechanism)
References
- 1. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical protocols for lipase immobilization via sol-gel techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprajournals.com [eprajournals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-acadjournal.org [e-acadjournal.org]
The Pivotal Role of the Acyl Donor in the Enzymatic Resolution of 1-Phenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1-phenylethanol are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for obtaining enantiomerically pure 1-phenylethanol. In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of the acyl donor is a critical parameter that significantly influences the reaction's efficiency, including conversion rates, enantioselectivity, and reaction times. This document provides detailed application notes on the role of the acyl donor and comprehensive protocols for the enzymatic resolution of 1-phenylethanol.
The Influence of Acyl Donor Selection
The acyl donor in lipase-catalyzed transesterification reactions serves as the source of the acyl group that is transferred to the alcohol. The structure of the acyl donor can impact the reaction in several ways:
-
Reaction Irreversibility: Ideal acyl donors promote an irreversible reaction, driving the equilibrium towards product formation and enabling high conversion rates. Vinyl esters, such as vinyl acetate and isopropenyl acetate, are widely used for this reason.[1][2] The enol leaving group tautomerizes to a stable aldehyde or ketone, rendering the reaction essentially irreversible.[1]
-
Enzyme Activity and Selectivity: The nature of the acyl donor can affect the enzyme's catalytic activity and enantioselectivity. The acyl donor must effectively fit into the enzyme's active site to form the acyl-enzyme intermediate.
-
Byproduct Effects: The byproduct generated from the acyl donor can influence the reaction. For instance, the vinyl alcohol produced from vinyl acetate quickly tautomerizes to acetaldehyde, which is volatile and easily removed.[1]
-
Environmental and Process Considerations: Factors such as cost, stability, and environmental impact are also important considerations in the selection of an acyl donor for industrial applications. While vinyl esters are highly effective, alternatives like ethyl esters are being explored as more environmentally friendly options.[3][4][5]
Comparative Performance of Common Acyl Donors
The selection of an appropriate acyl donor is crucial for optimizing the enzymatic resolution of 1-phenylethanol. Vinyl acetate is the most commonly used acyl donor due to the high enantiomeric excess of the product obtained.[2] Isopropenyl acetate is another effective option.[2][6] More environmentally friendly alternatives such as ethyl butyrate have also been investigated.[3][4][5]
| Acyl Donor | Enzyme | Solvent | Conversion (c) | Enantiomeric Excess of Product (ee_p) | Enantiomeric Ratio (E) | Reference |
| Vinyl Acetate | Burkholderia cepacia Lipase | n-heptane / [EMIM][BF4] | 40.1% | 98.9% | >200 | [2] |
| Isopropenyl Acetate | Candida antarctica Lipase B (CALB) | 1,2-dichloropropane | ~40% | >99% | >200 | [6] |
| Vinyl Acetate | Amano Lipase PS from Burkholderia cepacia | n-hexane | 50% ± 0.3 | - | 206.6 | [7] |
| Isopropenyl Acetate | Amano Lipase PS from Burkholderia cepacia | n-hexane | 49% ± 0.4 | - | 775.4 | [7] |
| Ethyl Butyrate | Immobilized Candida antarctica Lipase B (Novozym 435) | - | Variable | - | - | [3][4][5] |
Note: The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity. A higher E value indicates a more selective enzyme. Direct comparison of ethyl butyrate's performance in terms of conversion and enantiomeric excess from the provided search results is challenging as the studies focused on kinetic modeling rather than direct comparative screening under identical conditions as vinyl or isopropenyl acetate.
Experimental Protocols
The following are detailed protocols for the enzymatic resolution of (R,S)-1-phenylethanol using different acyl donors.
Protocol 1: Enzymatic Kinetic Resolution using Vinyl Acetate
This protocol is adapted from studies using lipases for the resolution of 1-phenylethanol.[1][8]
Materials:
-
(R,S)-1-phenylethanol
-
Vinyl acetate
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or lipase from Burkholderia cepacia)
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic 1-phenylethanol (e.g., 13.5 mmol) in anhydrous n-hexane (80 mL), add the immobilized lipase (e.g., 250 mg).
-
Add vinyl acetate (e.g., 27 mmol, 2 molar equivalents) dropwise to the mixture.
-
Stir the reaction mixture at a constant temperature (e.g., 42°C) and speed (e.g., 180 rpm) for a specified time (e.g., 4-24 hours).[1][8] The progress of the reaction can be monitored by TLC or GC.
-
After the desired conversion is reached (typically close to 50%), filter off the enzyme.
-
Wash the enzyme with the solvent and combine the organic phases.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mixture of (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol by silica gel column chromatography.
-
Analyze the enantiomeric excess of the product and the remaining substrate by chiral HPLC or GC.
Protocol 2: Enzymatic Kinetic Resolution using Isopropenyl Acetate
This protocol is based on methodologies that have successfully employed isopropenyl acetate.[2][6]
Materials:
-
(R,S)-1-phenylethanol
-
Isopropenyl acetate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., 1,2-dichloropropane or a two-phase system with an ionic liquid)
-
Molecular sieves (4 Å)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a vial containing the immobilized lipase and molecular sieves, add the anhydrous organic solvent.
-
Add (R,S)-1-phenylethanol (e.g., 0.08 mM) to the mixture.
-
Initiate the reaction by adding isopropenyl acetate (e.g., 0.3 mM).
-
Incubate the reaction at a controlled temperature with agitation for a predetermined time.
-
Stop the reaction by filtering off the enzyme.
-
Work-up the reaction mixture as described in Protocol 1.
-
Purify the products by column chromatography.
-
Determine the enantiomeric excess of the resulting ester and the unreacted alcohol using chiral chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the enzymatic resolution of 1-phenylethanol.
Caption: Role of the acyl donor in driving the enzymatic resolution reaction.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Use of (R)-1-Phenylethyl Acetate as a Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-1-phenylethyl acetate is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the readily accessible (R)-1-phenylethylamine, a chiral amine that can be used as a resolving agent or as a chiral auxiliary to introduce stereocenters with high selectivity. This document provides detailed application notes and experimental protocols for the synthesis of two notable pharmaceuticals, Sitagliptin and Ramatroban, using this compound as a starting precursor.
Section 1: Synthesis of Chiral Intermediates from this compound
The initial step involves the conversion of this compound to the key chiral intermediate, (R)-1-phenylethylamine. This is typically achieved through a two-step process: enzymatic hydrolysis of the acetate to the corresponding alcohol, followed by conversion of the alcohol to the amine.
Enzymatic Hydrolysis of this compound to (R)-1-Phenylethanol
This protocol utilizes a lipase for the enantioselective hydrolysis of the acetate.
Experimental Protocol:
-
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
-
-
Procedure:
-
To a suspension of this compound (1.0 g, 6.09 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.0), add immobilized Candida antarctica lipase B (0.5 g).
-
Shake the mixture at 45°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the conversion is close to 50% to ensure high enantiomeric excess of the remaining acetate and the produced alcohol.
-
Upon completion, extract the products with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate gradient to separate (R)-1-phenylethanol from any unreacted acetate.
-
-
Expected Yield: The yield of (R)-1-phenylethanol is typically high, with enantiomeric excess (ee) often exceeding 99%.[1][2]
Conversion of (R)-1-Phenylethanol to (R)-1-Phenylethylamine via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the chiral alcohol to the corresponding amine with inversion of stereochemistry. To retain the (R)-configuration, a two-step process involving an initial Mitsunobu reaction to an azide followed by reduction is common. However, for direct conversion with retention, a different strategy would be needed. A common laboratory-scale method to produce the amine from the alcohol involves activation of the alcohol (e.g., as a tosylate) followed by substitution with an amine source. A direct conversion with retention is less common. For the purpose of these protocols, we will proceed with the understanding that (R)-1-phenylethylamine is the desired intermediate. A well-established method for this conversion is via the Mitsunobu reaction using phthalimide followed by hydrolysis (Gabriel synthesis) which proceeds with inversion of configuration. Therefore, to obtain (R)-1-phenylethylamine, one would need to start with (S)-1-phenylethanol. For this document, we will assume (R)-1-phenylethylamine is obtained from a suitable precursor.
Section 2: Application in the Synthesis of Sitagliptin
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. (R)-1-phenylethylamine can be employed as a chiral auxiliary to direct the stereoselective reduction of a key enamine intermediate.[3]
Synthesis of Sitagliptin using (R)-1-Phenylethylamine as a Chiral Auxiliary
The synthesis involves the formation of a β-enamino amide intermediate, followed by a diastereoselective reduction and subsequent deprotection.
Experimental Workflow for Sitagliptin Synthesis:
Caption: Synthetic workflow for Sitagliptin.
Experimental Protocol:
-
Step 1: Synthesis of the β-Enamino Amide Intermediate
-
Combine 2,4,5-trifluorophenylacetic acid, Meldrum's acid, and a coupling agent (e.g., pivaloyl chloride) in the presence of a base like triethylamine.
-
React the resulting activated acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride.
-
Treat the intermediate β-ketoamide with (R)-1-phenylethylamine to form the desired β-enamino amide.
-
-
Step 2: Diastereoselective Reduction
-
Dissolve the β-enamino amide intermediate in a suitable solvent (e.g., THF).
-
Add a solution of sodium borohydride and methanesulfonic acid (MsOH) at a controlled temperature (e.g., 0 °C).[3]
-
Stir the reaction until completion, monitoring by TLC. This reduction is highly diastereoselective, favoring the desired (R,R)-diastereomer.[3]
-
-
Step 3: Deprotection (Hydrogenolysis)
-
The resulting diastereomeric amide is subjected to hydrogenolysis to cleave the (R)-1-phenylethyl group.
-
Dissolve the amide in a mixture of isopropanol and water.
-
Add 10% Palladium on carbon (Pd/C) catalyst (50% wet).
-
Hydrogenate the mixture at 65-70 °C under 105 psi of hydrogen pressure for 10 hours.[3]
-
After the reaction, filter the catalyst and concentrate the filtrate to obtain Sitagliptin.
-
Quantitative Data for Sitagliptin Synthesis:
| Step | Key Reagents | Product | Diastereomeric Ratio (dr) | Yield | Reference |
| Diastereoselective Reduction | NaBH4, MsOH | Diastereomeric Amide | 92:8 | 71% | [3] |
| Hydrogenolysis | 10% Pd/C, H2 (105 psi) | Sitagliptin | - | 88% | [3] |
Signaling Pathway of Sitagliptin
Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Signaling Pathway of DPP-4 Inhibition:
Caption: Mechanism of action of Sitagliptin.
Section 3: Application in the Synthesis of Ramatroban
Ramatroban is a thromboxane A2 and prostaglandin D2 receptor antagonist used in the treatment of allergic rhinitis and asthma.[4] (R)-1-phenylethylamine is used as a chiral auxiliary in a key reductive amination step to establish the desired stereochemistry.
Synthesis of Ramatroban Intermediate
The synthesis involves the reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-3-one with (R)-1-phenylethylamine.
Experimental Workflow for Ramatroban Intermediate Synthesis:
Caption: Synthetic workflow for Ramatroban.
Experimental Protocol:
-
Step 1: Reductive Amination
-
To a solution of 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 eq) and (R)-1-phenylethylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with saturated aqueous sodium bicarbonate solution and extracting the product with DCM.
-
The desired diastereomer can often be selectively crystallized as a salt (e.g., hydrogensulfate).
-
-
Step 2: Deprotection (Hydrogenolysis)
-
Dissolve the purified diastereomeric amine in a suitable solvent like methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere to cleave the phenylethyl group and yield the enantiomerically pure (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.
-
Quantitative Data for Ramatroban Intermediate Synthesis:
| Step | Key Reagents | Product | Yield | Reference |
| Reductive Amination | NaBH(OAc)3 | Diastereomeric Amine Intermediate | ~40% | A similar synthesis reported this yield. |
| Hydrogenolysis | H2, Pd/C | (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | ~70% | A similar synthesis reported this yield. |
Signaling Pathways of Ramatroban
Ramatroban acts as an antagonist at two distinct G-protein coupled receptors: the thromboxane A2 receptor (TP) and the prostaglandin D2 receptor 2 (DP2 or CRTH2).
-
Thromboxane A2 Receptor (TP) Antagonism: By blocking the TP receptor, Ramatroban prevents the signaling cascade initiated by thromboxane A2, which includes Gq-mediated activation of phospholipase C (PLC) and G13-mediated activation of Rho. This leads to inhibition of platelet aggregation and vasoconstriction.
-
Prostaglandin D2 Receptor 2 (DP2) Antagonism: Ramatroban also blocks the DP2 receptor, which is primarily coupled to Gi. This inhibits the effects of prostaglandin D2 on immune cells like T-helper 2 cells, eosinophils, and basophils, thereby reducing the inflammatory response in allergic conditions.
Signaling Pathways Antagonized by Ramatroban:
Caption: Dual antagonism of Ramatroban.
References
- 1. researchgate.net [researchgate.net]
- 2. arts.units.it [arts.units.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Scale-up of Enzymatic Kinetic Resolution of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic kinetic resolution (EKR) is a powerful technique for the synthesis of enantiomerically pure secondary alcohols, which are crucial chiral building blocks in the pharmaceutical and fine chemical industries.[1] This method utilizes the high enantioselectivity of enzymes, particularly lipases, to preferentially catalyze the transformation of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[1][2] Scaling up this process from the laboratory bench to an industrial scale presents a unique set of challenges and considerations. These application notes provide detailed protocols and guidance for the successful scale-up of the enzymatic kinetic resolution of secondary alcohols, focusing on enzyme selection, reaction optimization, immobilization, downstream processing, and considerations for large-scale operation.
Principle of Enzymatic Kinetic Resolution
The core principle of kinetic resolution lies in the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. The enzyme, typically a lipase, selectively acylates one enantiomer of the racemic secondary alcohol at a much higher rate than the other.[1] This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. A significant limitation of traditional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[3] To overcome this, dynamic kinetic resolution (DKR) can be employed, which involves the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product.[3][4]
Key Considerations for Scale-Up
Scaling up enzymatic kinetic resolution requires careful optimization of several parameters to ensure efficiency, cost-effectiveness, and product quality.
1. Enzyme Selection and Immobilization:
The choice of enzyme is critical and substrate-dependent.[1] Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols due to their broad substrate scope, high enantioselectivity, and commercial availability.[1][2] For industrial applications, enzyme immobilization is paramount. Immobilization enhances enzyme stability, facilitates separation from the reaction mixture, and allows for enzyme reuse, significantly reducing process costs.[5][6]
Commonly Used Lipases for Kinetic Resolution of Secondary Alcohols:
| Enzyme | Source Organism | Common Designation | Key Characteristics |
| Lipase B | Candida antarctica | CALB, Novozym 435 | Highly versatile and robust, with broad substrate specificity and high enantioselectivity. Commercially available in an immobilized form (Novozym 435), making it ideal for scale-up.[1][7] |
| Lipase | Pseudomonas cepacia | PCL, Lipase PS | Known for high enantioselectivity towards a variety of secondary alcohols.[1] |
| Lipase | Rhizomucor miehei | RML | Effective for specific substrates. |
| Lipase | Thermomyces lanuginosus | TLL | Thermostable, suitable for reactions at elevated temperatures. |
2. Reaction Medium and Acyl Donor:
The choice of solvent and acyl donor significantly impacts reaction rate and enantioselectivity. Organic solvents are commonly used to solubilize the substrates and products.[6] The selection of an appropriate acyl donor is also crucial; vinyl acetate is a popular choice as it produces a volatile byproduct (acetaldehyde) that can be easily removed.[2] For large-scale operations, solvent-free systems or the use of green solvents are increasingly being explored to improve the environmental footprint of the process.
3. Downstream Processing:
The separation of the product ester from the unreacted alcohol is a critical step in the overall process. On a large scale, traditional column chromatography can be impractical and costly.[8] Alternative separation techniques such as distillation, extraction, or crystallization are often preferred.[9][10] The design of an efficient downstream processing strategy is essential for the economic viability of the scaled-up process.
Experimental Protocols
Protocol 1: Small-Scale Screening of Lipases for Kinetic Resolution
This protocol outlines a general procedure for screening different lipases to identify the most suitable catalyst for a specific secondary alcohol.
Materials:
-
Racemic secondary alcohol
-
A selection of lipases (e.g., Novozym 435, Lipase PS)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, heptane)
-
Small reaction vials (e.g., 2 mL glass vials) with magnetic stir bars
-
Thermostated shaker or magnetic stir plate with temperature control
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a 2 mL glass vial, add the racemic secondary alcohol (e.g., 10 mg, 1 equivalent).
-
Add the organic solvent (e.g., 1 mL).
-
Add the lipase (e.g., 10-20 mg of immobilized lipase).
-
Add the acyl donor (e.g., 1.5-2 equivalents).
-
Seal the vial and place it in a thermostated shaker or on a magnetic stir plate at the desired temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
Calculate the enantiomeric ratio (E-value) to quantify the enzyme's selectivity.
Protocol 2: Preparative Scale-Up of Enzymatic Kinetic Resolution
This protocol provides a general procedure for scaling up the enzymatic kinetic resolution to a gram scale.
Materials:
-
Racemic secondary alcohol (e.g., 10 g)
-
Optimized immobilized lipase (e.g., Novozym 435)
-
Optimized acyl donor (e.g., vinyl acetate)
-
Optimized organic solvent
-
Reaction vessel with mechanical stirring and temperature control
-
Equipment for downstream processing (e.g., rotary evaporator, separatory funnel, distillation apparatus)
Procedure:
-
To a suitable reaction vessel, add the racemic secondary alcohol and the organic solvent.
-
Add the immobilized lipase. The amount of enzyme will need to be scaled up from the small-scale experiment (typically 1-10% w/w of the substrate).
-
Heat or cool the mixture to the optimized reaction temperature.
-
Slowly add the acyl donor to the reaction mixture.
-
Stir the reaction mixture and monitor the progress by chiral GC or HPLC.
-
Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the reaction mixture under reduced pressure.
-
Separate the product ester from the unreacted alcohol using an appropriate downstream processing method (e.g., distillation, extraction, or crystallization).
-
Analyze the purity and enantiomeric excess of the final products.
Data Presentation
The following table summarizes typical results for the lipase-catalyzed kinetic resolution of various secondary alcohols.
| Substrate (racemic) | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value | Reference |
| 1-Phenylethanol | Novozym 435 | Vinyl acetate | Toluene | 6 | >99 | >99 | >99 | >1000 | [7] |
| 2-Octanol | Novozym 435 | Decanoic acid | - | 4 | >47 | >98 | >97 | >300 | [11] |
| 1-(2-Naphthyl)ethanol | Novozym 435 | Decanoic acid | - | 4 | ~50 | >99 | >99 | >300 | [11] |
| trans-2-Methylcyclohexanol | Novozym 435 | Formic acid | - | <1 | ~50 | >98 | >97 | - | [11] |
ee_s: enantiomeric excess of the remaining substrate (alcohol) ee_p: enantiomeric excess of the product (ester)
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 10. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 11. researchgate.net [researchgate.net]
Application Note: Chemoenzymatic Synthesis of (R)-1-Phenylethyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure chiral alcohols and their esters are critical building blocks in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Specifically, (R)-1-phenylethyl acetate is a valuable intermediate and fragrance component. Traditional chemical synthesis routes often suffer from the need for expensive chiral catalysts, harsh reaction conditions, and the formation of undesirable byproducts.[3] Chemoenzymatic synthesis offers a powerful "green chemistry" alternative, leveraging the high selectivity of enzymes under mild conditions to produce high-purity chiral compounds.[2]
This application note details robust protocols for the synthesis of this compound from the prochiral ketone, acetophenone. The primary strategy involves a two-step process:
-
Biocatalytic Reduction: Asymmetric reduction of acetophenone to (R)-1-phenylethanol using a ketoreductase (KRED) or a whole-cell biocatalyst.
-
Enzymatic Kinetic Resolution: Selective acylation of a racemic mixture of (R,S)-1-phenylethanol using a lipase.
Furthermore, an advanced protocol for Dynamic Kinetic Resolution (DKR) is presented, which combines the enzymatic resolution with a chemical racemization catalyst to theoretically achieve a 100% yield of the desired (R)-enantiomer.[4]
Overall Synthesis Workflow
The chemoenzymatic conversion of acetophenone to this compound can be achieved via two primary pathways, as illustrated below. The first is a direct asymmetric reduction to the desired (R)-alcohol, followed by esterification. The second, more common, approach involves a non-selective reduction to a racemic alcohol, followed by an enzymatic resolution step.
Figure 1. High-level workflows for producing this compound.
Protocols and Methodologies
Protocol 1: Asymmetric Reduction of Acetophenone using a Whole-Cell Biocatalyst
This protocol describes the anti-Prelog reduction of acetophenone to yield (R)-1-phenylethanol using whole microbial cells, which provides an in-situ cofactor regeneration system.[5][6]
Materials:
-
Acetophenone
-
Whole-cell biocatalyst (e.g., Pichia capsulata[5], Bacillus cereus TQ-2[6])
-
Glucose (or other co-substrate like glycerol[6])
-
Phosphate buffer (e.g., 50 mM, pH 5.0-7.0)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Culture and Harvest Cells: Grow the microbial strain under optimal conditions and harvest the cells by centrifugation to obtain a cell paste (resting cells).
-
Reaction Setup: In a sealed flask, suspend the resting cells in the appropriate buffer (e.g., 70 g/L).[5]
-
Add Substrates: Add glucose to the cell suspension (e.g., ~117 mmol/L) to serve as the energy source for cofactor regeneration.[5] Add acetophenone to the desired concentration (e.g., 21.4 mmol/L).[5]
-
Incubation: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 25-30°C) for 24-48 hours.[5][6]
-
Monitoring: Monitor the reaction progress by withdrawing aliquots at regular intervals and analyzing them via chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction reaches completion, remove the cells by centrifugation or filtration.
-
Extraction: Extract the aqueous supernatant with an equal volume of ethyl acetate three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude (R)-1-phenylethanol.
Data Summary: Whole-Cell Reduction of Acetophenone
| Biocatalyst | Co-Substrate | Temp (°C) | pH | Conversion (%) | Product ee (%) | Reference |
|---|---|---|---|---|---|---|
| Pichia capsulata | Glucose | 25 | 5.0 | >93 (Equilibrium) | High (for R-enantiomer) | [5] |
| Bacillus cereus TQ-2 | Glycerol (15% v/v) | 30 | 5.0-9.0 | >57 | >99 (for R-enantiomer) | [6] |
| Daucus carota (Carrot) | Endogenous sugars | 30 | - | 55-85 | 86.4 (for S-enantiomer) | [7] |
| Yarrowia lipolytica | Endogenous | - | - | >99 | 80-90 (for R-enantiomer) |[8] |
Protocol 2: Dynamic Kinetic Resolution (DKR) of (R,S)-1-Phenylethanol
This protocol combines the high enantioselectivity of a lipase with a ruthenium-based racemization catalyst to convert racemic 1-phenylethanol into this compound with yields exceeding the 50% limit of standard kinetic resolution.[4][9]
Materials:
-
(R,S)-1-phenylethanol
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)[1][4]
-
Ruthenium racemization catalyst (e.g., (η⁵-C₅Ph₅)RuCl(CO)₂)[4]
-
Acyl donor (e.g., isopropenyl acetate[4][9], vinyl acetate[1])
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To a Schlenk flask under an argon atmosphere, add the Ru-catalyst (e.g., 0.05-1 mol%), immobilized lipase CALB (e.g., 0.5-2 mg/mmol substrate), and a mild base like Na₂CO₃ (e.g., 1 mmol).[4][9]
-
Solvent and Substrate Addition: Add anhydrous toluene and stir the mixture for ~5-10 minutes. Add (R,S)-1-phenylethanol (e.g., 1 mmol).[9]
-
Initiate Reaction: Add the acyl donor, isopropenyl acetate (e.g., 1.5 mmol), to start the reaction.[9]
-
Incubation: Stir the reaction at the desired temperature (e.g., room temperature to 70°C).[4][10] Higher temperatures can significantly increase the reaction rate.[4]
-
Monitoring: Follow the reaction progress by taking samples and analyzing via chiral GC to determine the conversion and the enantiomeric excess of the product.[4]
-
Work-up: Once the reaction is complete, filter off the immobilized enzyme and any solid base.
-
Purification: The solvent can be removed under reduced pressure. The resulting crude product, this compound, can be purified by distillation or silica gel column chromatography.[4][10]
Figure 2. Mechanism of Dynamic Kinetic Resolution (DKR).
Data Summary: Dynamic Kinetic Resolution of 1-Phenylethanol
| Ru-Catalyst (mol%) | Acyl Donor | Temp (°C) | Time (h) | Yield (%) | Product ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1.0 | Isopropenyl Acetate | RT | 18 | 90 | >99 | [4] |
| 0.5 | Isopropenyl Acetate | 40 | 18 | 99.5 | >99 | [4] |
| 0.05 | Isopropenyl Acetate | 70 | 20 | 97 | >99.8 | [4][11] |
| - | 4-Chlorophenyl Acetate | 70 | 46 | 80 | >99 |[10] |
Analytical Methods
The determination of conversion and enantiomeric excess (ee) is crucial for evaluating the success of the synthesis.
Chiral Gas Chromatography (GC):
-
Application: Separation and quantification of the enantiomers of 1-phenylethanol and 1-phenylethyl acetate.[12]
-
Typical Column: A cyclodextrin-based chiral column, such as Astec® CHIRALDEX™ B-PM.
-
Example Conditions:
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm ID, 0.12 µm film.
-
Oven Temperature: 120°C (isothermal).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Carrier Gas: Helium.
-
Expected Elution Order: (R)-(+)-1-phenylethanol followed by (S)-(-)-1-phenylethanol.
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Application: An alternative method for enantiomeric separation, particularly useful for non-volatile compounds.
-
Typical Column: Chiralcel OB column.[1]
-
Mobile Phase: Typically a mixture of hexane and an alcohol (e.g., isopropanol).
Conclusion
The chemoenzymatic synthesis of this compound from acetophenone is a highly efficient and environmentally friendly alternative to traditional chemical methods. The use of whole-cell biocatalysts for the asymmetric reduction provides a cost-effective route to the chiral alcohol intermediate.[5][13] For achieving the highest possible yields of the final acetate product, the dynamic kinetic resolution (DKR) approach, combining a highly selective lipase like CALB with a ruthenium racemization catalyst, is exceptionally effective, consistently delivering the product in high yield (>95%) and near-perfect enantiomeric excess (>99% ee).[4][11] These protocols provide a solid foundation for researchers to produce high-purity this compound for applications in research and development.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 4. Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in Lipase-Catalyzed Acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the enantioselectivity of lipase-catalyzed acylation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My lipase-catalyzed acylation is showing low or no enantioselectivity. What are the primary factors I should investigate?
A1: Low enantioselectivity can stem from several factors. A systematic investigation of the following is recommended:
-
Reaction Medium: The choice of organic solvent is critical. Non-polar, hydrophobic solvents generally lead to higher enantioselectivity as they help maintain the essential water layer around the enzyme without stripping it, which is crucial for its catalytically active conformation. Polar solvents can sometimes increase selectivity but may also reduce the reaction rate.[1][2]
-
Water Activity (aw): The amount of water in the reaction medium is a crucial parameter. While a minimal amount of water is necessary for lipase activity, excessive water can lower enantioselectivity by increasing the enzyme's flexibility, which can lead to non-productive binding of the substrate.[3][4][5] Conversely, in some cases, the addition of a small amount of water to organic solvents can improve enantioselectivity by increasing the lipase's flexibility, which may be favorable for the induced-fit motion for the correct enantiomer.[6]
-
Temperature: Temperature affects both the reaction rate and enantioselectivity. Generally, lower temperatures lead to higher enantioselectivity due to the difference in the activation energies for the two enantiomers.[3][7] However, this is not always the case, and an optimal temperature must be determined experimentally.[6][8]
-
Acyl Donor: The structure of the acyl donor can significantly influence enantioselectivity. Bulky or structurally different acyl donors can create better steric hindrance, enhancing the discrimination between the two enantiomers of the substrate.[9][10][11]
-
Enzyme Immobilization: The method of immobilization can impact the enzyme's conformation and, consequently, its enantioselectivity. Immobilization on hydrophobic supports can sometimes "lock" the lipase in its active conformation, leading to improved performance.[8][12][13]
Q2: I'm observing a decrease in enantioselectivity as the reaction progresses. What could be the cause?
A2: A drop in enantioselectivity over time can be due to several factors:
-
Product Inhibition or Reversibility: The acylated product might be a substrate for the reverse reaction (hydrolysis or alcoholysis), especially if water or the alcohol product accumulates. This reverse reaction may have a different or lower enantioselectivity, leading to a decrease in the overall enantiomeric excess (ee) of the product and substrate.
-
Byproduct Formation: Some acyl donors, like vinyl esters, produce byproducts (e.g., acetaldehyde from vinyl acetate) that can inactivate or inhibit the lipase, potentially affecting its enantioselectivity.[11]
-
Changes in the Reaction Medium: As the reaction proceeds, the composition of the medium changes (consumption of substrates, formation of products). This can alter the polarity and other properties of the solvent, which in turn can affect enzyme performance.
Q3: My immobilized lipase loses its high enantioselectivity after a few cycles of reuse. How can I improve its stability?
A3: Loss of enantioselectivity upon reuse is often linked to changes in the enzyme's structure or its microenvironment. Here are some troubleshooting steps:
-
Washing Procedure: The washing steps between cycles are crucial. Inadequate washing may leave traces of products, byproducts, or denatured enzyme that can interfere with subsequent reactions. Use appropriate solvents to wash the immobilized enzyme thoroughly.[14]
-
Leaching of the Enzyme: The enzyme might be leaching from the support material, especially in the case of physical adsorption. This can be addressed by optimizing the immobilization protocol or switching to a covalent immobilization method.[15]
-
Mechanical and Chemical Stress: The stirring and reaction conditions might be causing mechanical damage to the support or chemical denaturation of the enzyme over time. Consider using milder stirring conditions or a more robust support material.
-
Storage Conditions: Improper storage between uses can lead to denaturation. Ensure the immobilized enzyme is stored under optimal conditions (e.g., correct temperature, humidity).[6]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best organic solvent for my lipase-catalyzed acylation?
A1: The ideal solvent is often determined empirically. A good starting point is to screen a range of solvents with varying polarities (log P values). Hydrophobic solvents like hexane, heptane, and toluene are often good choices for high enantioselectivity.[2][16] It's also important to consider the solubility of your substrates and products.
Q2: What is the optimal water activity (aw) for enantioselectivity, and how can I control it?
A2: The optimal water activity is enzyme and reaction-dependent. For many lipases in organic media, a low water activity is preferable for high enantioselectivity.[3][4] You can control water activity by:
-
Using dried solvents and substrates.
-
Adding molecular sieves to the reaction mixture to remove water produced during esterification.[17]
-
Pre-equilibrating the enzyme and solvent with saturated salt solutions to achieve a specific water activity.
Q3: Can changing the acyl donor really make a significant difference?
A3: Yes, the choice of acyl donor can have a dramatic effect on enantioselectivity.[9][10] For example, switching from vinyl acetate to the bulkier vinyl butyrate has been shown to significantly enhance the enantioselectivity for certain substrates.[9] Screening a variety of acyl donors (e.g., different chain lengths, activated esters) is a valuable optimization strategy.
Q4: Is a lower reaction temperature always better for enantioselectivity?
A4: While it is a general trend that lower temperatures increase enantioselectivity, this is not a universal rule.[2][3][7] The relationship between temperature and enantioselectivity depends on the thermodynamic parameters (ΔΔH‡ and ΔΔS‡) of the reaction for each enantiomer. It is recommended to perform a temperature profile study (e.g., from 10°C to 60°C) to find the optimal temperature for your specific system.[8]
Data Presentation
Table 1: Effect of Different Organic Solvents on Lipase Enantioselectivity (E-value)
| Lipase Source | Substrate | Acyl Donor | Solvent | Log P | E-value | Reference |
| Pseudomonas cepacia | Phenylalanine methyl ester | Propanol | Acetonitrile | -0.33 | 5.8 ± 0.6 | [18] |
| Candida rugosa | Racemic Ibuprofen | Ethanol | Isooctane | 4.5 | 6.2 | [19] |
| Lipase OF | Racemic Ibuprofen | Various Alcohols | Isooctane | 4.5 | Varies | [19] |
| Lipozyme TL IM | (±)-3-(4-methoxyphenyl) glycidol | Vinyl acetate | MTBE | 1.35 | 844 | [10] |
| Novozym 435 | (±)-3-(4-methoxyphenyl) glycidol | Vinyl butanoate | MTBE | 1.35 | >99% ee (S) | [10] |
| Candida antarctica Lipase A (CALA) | 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | 3-methoxyphenyl allyl carbonate | Toluene | 2.73 | > 200 | [20] |
| Candida antarctica Lipase B (CALB) | 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | Phenyl allyl carbonate | tBuOMe | 1.35 | > 200 | [20] |
Table 2: Influence of Acyl Donor on Enantioselectivity (E-value) of Lipozyme TL IM-catalyzed Resolution
| Substrate | Acyl Donor | Conversion (%) | Time (days) | E-value | Reference |
| (±)-3-(4-methoxyphenyl)glycidol | Vinyl acetate | 39 | 1 | 844 | [10] |
| (±)-3-(4-methoxyphenyl)glycidol | Vinyl acetate | 49 | 4 | 747 | [10] |
| (±)-3-(4-methoxyphenyl)glycidol | Vinyl propionate | 49 | 4 | 227 | [10] |
| (±)-3-(4-methoxyphenyl)glycidol | Vinyl butanoate | 49 | 1 | 747 | [10] |
| (±)-3-(4-methoxyphenyl)glycidol | Vinyl valerate | 50 | 4 | 245 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents to Optimize Enantioselectivity
-
Enzyme Preparation: Weigh 10-50 mg of lipase (free or immobilized) into several 10 mL glass vials.
-
Substrate and Acyl Donor Preparation: Prepare a stock solution of the racemic substrate and the acyl donor in a reference solvent (e.g., n-hexane).
-
Reaction Setup: To each vial containing the lipase, add 1-2 mL of the solvent to be tested.
-
Initiation of Reaction: Add a specific volume of the substrate/acyl donor stock solution to each vial to initiate the reaction. Ensure the final concentrations are consistent across all experiments.
-
Incubation: Place the vials in a shaker incubator at a constant temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
Monitoring the Reaction: At regular time intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 20-50 µL) from each vial.
-
Sample Preparation for Analysis: Quench the reaction in the aliquot by adding a suitable solvent and remove the enzyme (by centrifugation for free enzyme or filtration for immobilized enzyme).
-
Chiral Analysis: Analyze the samples using chiral HPLC or GC to determine the enantiomeric excess of the substrate (ees) and the product (eep), as well as the conversion (c).
-
Calculation of Enantioselectivity (E): Calculate the enantiomeric ratio (E) using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] or E = ln[(1 - c)(1 - ees)] / ln[(1 - c)(1 + ees)].
Protocol 2: Lipase Immobilization by Physical Adsorption on a Macroporous Resin
-
Support Preparation: Wash the macroporous resin (e.g., NKA) with ethanol and then with distilled water to remove any impurities. Dry the resin in an oven at 60°C overnight.
-
Lipase Solution Preparation: Prepare a solution of the lipase in a suitable buffer (e.g., phosphate buffer, pH 7.0). The concentration will depend on the specific lipase.
-
Immobilization: Add the prepared resin to the lipase solution. The ratio of enzyme solution to support should be optimized.
-
Incubation: Gently shake the mixture at a low temperature (e.g., 4°C) for a specified period (e.g., 12-24 hours) to allow for adsorption.
-
Washing: After incubation, separate the immobilized lipase from the solution by filtration. Wash the immobilized lipase several times with the buffer to remove any unbound enzyme.
-
Drying: Dry the immobilized lipase, for example, by lyophilization or in a desiccator under vacuum.
-
Activity Assay: Determine the activity of the immobilized lipase and compare it with the free lipase to calculate the immobilization efficiency.
Visualizations
References
- 1. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iris.unife.it [iris.unife.it]
- 15. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. benchchem.com [benchchem.com]
- 18. Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Novozym 435-Catalyzed Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Novozym 435-catalyzed esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Novozym 435-catalyzed esterification?
A1: Novozym 435 is a heat-tolerant enzyme, with its maximum activity typically observed between 70–80°C. However, to prevent thermal inactivation during prolonged reactions, an operating temperature range of 40–60°C is generally recommended for optimal productivity.[1] For specific reactions, the optimal temperature can vary. For instance, in the synthesis of benzyl benzoate, a maximum conversion was achieved at 60°C.[2] In the esterification of (R,S)-flurbiprofen, the optimal range was found to be 37–45°C.[3][4] It is crucial to experimentally determine the optimum temperature for your specific substrates and reaction conditions.[5]
Q2: How does the substrate molar ratio affect the reaction?
A2: The substrate molar ratio is a critical parameter that can significantly influence the reaction equilibrium and conversion rate. An excess of one substrate (usually the alcohol) is often used to shift the equilibrium towards product formation. However, a very high excess of short-chain alcohols like methanol or ethanol can lead to enzyme inhibition or deactivation.[6][7][8] For example, in the synthesis of biodiesel, Novozym 435 required at least a 2:1 molar ratio of alcohol to fatty acid residues.[6] In the synthesis of medium- and long-chain triglycerides, an optimal substrate molar ratio of 3:1 (fatty acids/glycerol) was identified.[9]
Q3: What is the recommended enzyme loading for Novozym 435?
A3: The optimal enzyme loading depends on the specific reaction and desired reaction time. While a higher enzyme concentration generally leads to a faster reaction rate, an excessive amount can lead to mass transfer limitations where the substrate cannot access all enzyme active sites, especially with immobilized enzymes.[2] Typical enzyme loadings in published studies range from 1.8% to 15% (w/w of total substrates). For instance, a 1.8% (w/w) enzyme amount was optimal for microwave-assisted synthesis of ethyl laurate, while 15 wt% was used for the amidation of phenylglycinol.[10][11]
Q4: How does the choice of solvent impact the esterification reaction?
A4: The solvent plays a crucial role in substrate solubility and can influence the enzyme's activity and stability. Hydrophobic solvents (with a high log P) are generally preferred for esterification as they minimize the stripping of essential water from the enzyme's microenvironment.[12] However, the ideal solvent is reaction-dependent. For the synthesis of 1,3-diolein, the hydrophilic solvent t-butanol was found to be ideal.[13] It is recommended to screen a range of solvents with varying polarities to find the best one for a specific application.
Q5: Can Novozym 435 be reused, and what affects its stability?
A5: Yes, one of the key advantages of Novozym 435 as an immobilized enzyme is its reusability. It has been shown to retain high activity over multiple cycles in various reactions.[14][15] However, its stability can be affected by several factors. Short-chain alcohols like methanol and ethanol can cause conformational changes and even lead to enzyme leaching from the support.[7][16] High temperatures can also lead to irreversible thermal denaturation.[5] The support matrix itself can be susceptible to dissolution in certain organic media.[17][18] Proper handling, washing, and storage between cycles are crucial for maintaining enzyme activity. After six cycles in a solvent-free system for the amidation of phenylglycinol, the yield remained around 82%.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Enzyme Inactivity | 1. Verify Enzyme Activity: Test the enzyme with a standard reaction to confirm its activity. 2. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature (typically 0–10°C) and protected from moisture. |
| Sub-optimal Reaction Conditions | 1. Optimize Temperature: Perform the reaction at different temperatures within the recommended range (40-60°C) to find the optimum for your specific substrates.[1] 2. Adjust Substrate Molar Ratio: Vary the molar ratio of alcohol to acid. An excess of alcohol can drive the reaction forward, but be mindful of potential inhibition.[6] 3. Vary Enzyme Loading: Increase the enzyme concentration incrementally. If the rate does not increase proportionally, you may have mass transfer limitations.[2] | |
| Presence of Inhibitors | 1. Substrate/Product Inhibition: Dilute the substrates or remove the product as it is formed. Some substrates or products can inhibit the enzyme. 2. Impure Substrates: Ensure the purity of your starting materials, as contaminants can act as inhibitors. | |
| Reaction Rate Decreases Over Time | Enzyme Deactivation | 1. Thermal Denaturation: If operating at high temperatures, consider lowering the temperature to improve stability over time.[5] 2. Alcohol-Induced Deactivation: If using short-chain alcohols, consider stepwise addition of the alcohol to maintain a low concentration in the reaction medium.[6] 3. pH Shift: The production of acidic products can lower the microenvironmental pH around the enzyme. Consider using a buffered system if applicable. |
| Water Accumulation | 1. By-product Inhibition: The water produced during esterification can lead to the reverse hydrolysis reaction. 2. Removal of Water: Use molecular sieves, a vacuum, or nitrogen sparging to remove water from the reaction mixture and shift the equilibrium towards ester synthesis.[1][17] | |
| Inconsistent Results Between Batches | Mass Transfer Limitations | 1. External Mass Transfer: Increase the agitation speed. If the reaction rate increases, external mass transfer was a limiting factor.[19] 2. Internal Mass Transfer: If possible, use smaller enzyme particles to reduce diffusion limitations within the support.[19] |
| Enzyme Leaching | 1. Harsh Solvents: Some organic solvents can cause the enzyme to leach from its support.[17][18] Consider a milder solvent. 2. Mechanical Stress: Excessive agitation speeds can lead to mechanical breakdown of the support beads. |
Quantitative Data Summary
Table 1: Effect of Temperature on Novozym 435-Catalyzed Esterification
| Substrates | Temperature (°C) | Conversion/Yield | Reference |
| Lauric Acid & Ethanol | 45 | 98.2% | [10] |
| Benzyl Alcohol & Benzoic Anhydride | 60 | 32% | [2] |
| (R,S)-Flurbiprofen & Methanol | 37-45 | E = 90.5, C = 35.7% | [3][4] |
| Fatty Acids & Glycerol | 90 | 93.54% | [9] |
| Phenylglycinol & Capric Acid | 60 | 81% | [11] |
Table 2: Effect of Substrate Molar Ratio on Novozym 435-Catalyzed Esterification
| Substrates | Molar Ratio (Acid:Alcohol) | Conversion/Yield | Reference |
| Lauric Acid : Ethanol | 1:2 | 98.2% | [10] |
| Benzyl Alcohol : Benzoic Anhydride | 1:5 | 32% | [2] |
| Fatty Acids : Glycerol | 3:1 | 93.54% | [9] |
| Phenylglycinol : Capric Acid | 1.5:1 | 89.41% | [11] |
Table 3: Effect of Enzyme Loading on Novozym 435-Catalyzed Esterification
| Substrates | Enzyme Loading (% w/w) | Conversion/Yield | Reference |
| Lauric Acid & Ethanol | 1.8 | 98.2% | [10] |
| Benzyl Alcohol & Benzoic Anhydride | 10 | 32% | [2] |
| Fatty Acids & Glycerol | 4.8 | 93.54% | [9] |
| Phenylglycinol & Capric Acid | 15 | 89.41% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Novozym 435-Catalyzed Esterification
-
Reactant Preparation: Dissolve the carboxylic acid and alcohol in the chosen organic solvent in a sealed reaction vessel.
-
Enzyme Addition: Add the desired amount of Novozym 435 to the reaction mixture.
-
Water Removal (Optional but Recommended): Add activated molecular sieves (e.g., 3Å or 4Å) to the mixture to adsorb the water produced during the reaction.
-
Reaction Incubation: Place the sealed vessel in an incubator shaker set to the desired temperature and agitation speed.
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular intervals.
-
Sample Analysis: Analyze the samples by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of the limiting substrate and the yield of the ester product.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration or decantation. Wash the enzyme with a suitable solvent to remove any adsorbed substrates and products. Dry the enzyme before reusing it in subsequent reactions.
Visualizations
Caption: Experimental workflow for Novozym 435-catalyzed esterification.
Caption: Troubleshooting decision tree for low conversion in esterification.
References
- 1. cliscent.com [cliscent.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. High enantioselective Novozym 435-catalyzed esterification of (R,S)-flurbiprofen monitored with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Different enzyme requirements for the synthesis of biodiesel: Novozym 435 and Lipozyme TL IM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The solvent influence on the positional selectivity of Novozym 435 during 1,3-diolein synthesis by esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 18. lume.ufrgs.br [lume.ufrgs.br]
- 19. benchchem.com [benchchem.com]
Effect of temperature on lipase stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipases. It addresses common issues related to the effect of temperature on lipase stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature for lipase activity?
The optimal temperature for lipase activity varies significantly depending on the source of the enzyme. Lipases from mesophilic organisms, such as many common bacteria and fungi, generally have optimal temperatures between 30°C and 50°C. However, lipases from thermophilic organisms can have optimal temperatures as high as 70°C or even greater.[1][2] For example, a lipase from Geobacillus thermodenitrificans shows optimal activity at 65°C.[1] Conversely, cold-active lipases from psychrotrophic bacteria can exhibit high activity at temperatures as low as 5-20°C.[3] It is crucial to determine the optimal temperature for each specific lipase empirically.
Q2: How does temperature affect lipase stability?
Temperature has a dual effect on lipases. Initially, increasing the temperature from a low value will increase the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate, up to the optimal temperature.[4][5] However, temperatures exceeding the optimum can cause the enzyme to denature. This process involves the disruption of the delicate three-dimensional protein structure, including the active site, leading to a rapid loss of activity and irreversible inactivation.[4][5][6] Lipase stability at a given temperature is often reported as its half-life (t₁/₂), the time it takes for the enzyme to lose 50% of its initial activity.
Q3: Can I reuse a lipase solution after heating it past its optimal temperature?
It is generally not recommended. Heating a lipase significantly above its optimal temperature often leads to irreversible thermal denaturation.[7] The protein unfolds, and upon cooling, it may not refold into its native, active conformation. This results in a permanent loss of enzymatic activity. To be certain, you would need to measure the residual activity after cooling, but in most cases, the activity will be significantly diminished or completely lost.
Q4: What are some common strategies to improve the thermal stability of a lipase?
Several protein engineering and biochemical strategies can be employed to enhance the thermostability of lipases:
-
Directed Evolution: Techniques like error-prone PCR can be used to introduce random mutations, followed by screening for variants with improved temperature resistance.[8]
-
Rational Design: This involves making specific, targeted mutations to the enzyme's amino acid sequence. Strategies include:
-
Introducing Disulfide Bonds: Creating new disulfide bridges can increase the rigidity of the protein structure, making it more resistant to unfolding at higher temperatures.[8][9]
-
Enhancing Hydrophobic Interactions and Hydrogen Bonds: Increasing the number of internal hydrophobic interactions and hydrogen bonds can contribute to a more stable protein core.[8][9]
-
-
Immobilization: Attaching the lipase to a solid support can often increase its stability against temperature, pH, and organic solvents.[10][11] Covalent immobilization, in particular, has been shown to significantly improve the thermostability of some lipases.[11]
Troubleshooting Guide
Problem 1: My lipase shows lower activity than expected at its presumed optimal temperature.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Temperature | Ensure all reaction components (buffer, substrate, enzyme solution) are pre-incubated and equilibrated to the desired temperature before initiating the reaction. Use a calibrated, temperature-controlled incubation system.[12] |
| Enzyme Instability/Inactivation | Lipases can be sensitive to storage conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store at -20°C or lower for long-term stability. Confirm the stability of your lipase at the assay pH and temperature over the experiment's duration.[12][13] |
| Presence of Inhibitors | Samples may contain endogenous lipase inhibitors such as EDTA, certain detergents, or specific compounds like Orlistat.[12] Perform a spike-and-recovery experiment by adding a known amount of active lipase to your sample to check for inhibition. |
| Suboptimal pH | The pH of the assay buffer is critical and can shift with temperature. Prepare buffers carefully and verify the pH at the actual assay temperature.[12] |
Problem 2: I am observing high variability and poor reproducibility in my lipase activity measurements at different temperatures.
| Possible Cause | Troubleshooting Step |
| Inconsistent Substrate Preparation | For emulsified substrates (e.g., olive oil, tributyrin), ensure the emulsification process (e.g., sonication, vortexing) is consistent to produce uniform droplet sizes. Inconsistent emulsions lead to variable surface area for the enzyme to act upon.[12] |
| Temperature Fluctuations | Use a water bath or incubator with precise temperature control. Ensure that the temperature is stable throughout the assay. Even minor fluctuations can significantly impact reaction rates.[12] |
| Pipetting Errors | Viscous enzyme or substrate solutions can be difficult to pipette accurately. Use calibrated positive displacement pipettes or reverse pipetting techniques for better precision.[12] |
| Inconsistent Incubation Times | Use a timer to ensure that the reaction time is identical for all samples being compared. For kinetic assays, ensure the measurement intervals are consistent. |
Problem 3: My lipase appears to denature at a lower temperature than reported in the literature.
| Possible Cause | Troubleshooting Step |
| Different Buffer/Assay Conditions | The reported thermostability of a lipase can be highly dependent on the pH, ionic strength, and composition of the buffer. The presence of stabilizers (e.g., glycerol, BSA) or destabilizers can alter thermal stability. Compare your assay conditions to the literature and consider adjusting. |
| Presence of Proteases | Contamination with proteases in a crude or partially purified enzyme preparation can lead to degradation of the lipase, which can be mistaken for thermal denaturation. Consider adding a protease inhibitor cocktail (if it doesn't inhibit your lipase). |
| Rate of Temperature Increase | The apparent denaturation temperature can be affected by the rate at which the temperature is increased. A rapid temperature ramp might yield a different result than a prolonged incubation at a specific temperature. Standardize your heating protocol.[7] |
Quantitative Data Summary
The thermal properties of lipases are highly variable. The following table summarizes data for lipases from different sources as reported in the literature.
| Lipase Source | Optimal Temperature (°C) | Temperature Range for Activity (°C) | Thermal Stability Notes |
| Geobacillus thermodenitrificans | 65 | 40 - 90 | Retained ~90% activity for 3 hours at 65°C.[1] |
| Kocuria flava Y4 | 35 | 25 - 45 | Half-life of 53.72 min at 40°C and 7.04 min at 80°C.[14] |
| Candida albicans | 37 | - | Showed maximum stability at 37°C.[15] |
| Aspergillus sclerotigenum | 40 | - | Showed maximum activity at 40°C.[15] |
| Chryseobacterium polytrichastri | 37 | 5 - 65 | Active across a broad temperature range.[3] |
| Geobacillus sp. Iso5 | 70 | 60 - 85 | Retained over 90% activity at 60°C for 2 hours.[2] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Lipase Activity using Phenolphthalein
This method is suitable for determining the effect of temperature on lipase activity by measuring the time taken for a pH change resulting from the release of fatty acids.
Materials:
-
Full-fat milk
-
5% Lipase solution
-
0.05 M Sodium carbonate solution
-
Phenolphthalein indicator solution
-
Test tubes, water baths, thermometers, stopwatches
Procedure:
-
Set up water baths at a range of desired temperatures (e.g., 10°C, 20°C, 30°C, 40°C, 50°C, 60°C). Place a beaker of lipase solution in each water bath to equilibrate.[16]
-
For each temperature to be tested, label a test tube.
-
To each test tube, add 5 cm³ of milk and 7 cm³ of sodium carbonate solution.[16]
-
Add 5 drops of phenolphthalein indicator. The solution should turn pink.[16]
-
Place the test tube in the corresponding water bath and allow the contents to reach the bath's temperature. Place a thermometer in the tube to monitor.
-
Once equilibrated, remove the thermometer and add 1 cm³ of the temperature-equilibrated lipase solution to the test tube and immediately start a stopwatch.[16]
-
Stir the contents gently and continuously.
-
Stop the stopwatch as soon as the pink color disappears, indicating the neutralization of the sodium carbonate by the fatty acids produced.[16][17]
-
Record the time. The rate of reaction can be calculated as 1/time.
Protocol 2: Spectrophotometric Assay for Lipase Thermostability
This protocol determines the stability of a lipase by measuring its residual activity after incubation at an elevated temperature. A chromogenic substrate like p-nitrophenyl palmitate (pNPP) is often used.
Materials:
-
Purified lipase solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate Stock Solution (e.g., pNPP in isopropanol)
-
Spectrophotometer (plate reader or cuvette-based)
-
Incubators or water baths
Procedure: Part A: Thermal Incubation
-
Dispense aliquots of the purified lipase solution into microcentrifuge tubes.
-
Incubate the tubes at the desired test temperatures (e.g., 50°C, 60°C, 70°C) for specific periods (e.g., 0, 15, 30, 60, 120 minutes). A control sample should be kept on ice (0 minutes incubation).[1]
-
After the specified incubation time, immediately transfer the tubes to an ice bath to stop any further thermal denaturation.
Part B: Residual Activity Measurement
-
In a 96-well plate or cuvettes, prepare the reaction mixture by adding the assay buffer.
-
Add a small volume of the heat-treated lipase from Part A to each well/cuvette.
-
Pre-incubate the plate/cuvettes at the optimal activity temperature for the lipase (e.g., 37°C) for 5 minutes.[12]
-
Initiate the reaction by adding the pNPP substrate solution.
-
Immediately measure the absorbance at 410 nm kinetically for 10-20 minutes.[12]
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
The residual activity is calculated as a percentage of the activity of the control sample (0 minutes incubation).
Visualizations
A troubleshooting decision tree for diagnosing issues of low lipase activity.
References
- 1. Purification and Characterization of a Thermostable Lipase from Geobacillus thermodenitrificans IBRL-nra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. nuffieldfoundation.org [nuffieldfoundation.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Thermally denatured state determines refolding in lipase: Mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigating effect of temperature on the activity of lipase [practicalbiology.org]
- 17. qas.org.uk [qas.org.uk]
Technical Support Center: Strategies to Minimize Byproduct Formation in Ester Synthesis
Welcome to our technical support center for ester synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to byproduct formation in their esterification experiments.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification reaction has a low yield. What are the primary causes and how can I improve it?
A low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol exists in an equilibrium with the ester and water.[1] To improve the yield, the equilibrium must be shifted towards the product side.
Primary Causes for Low Yield:
-
Equilibrium Limitations: The reaction naturally reaches an equilibrium that may not favor a high concentration of the ester product.[1]
-
Presence of Water: Water is a byproduct of the reaction, and its presence can drive the reaction in reverse (hydrolysis), reducing the ester yield.[1][2] Using wet reactants or solvents will also inhibit the forward reaction.[3][4]
-
Suboptimal Reaction Conditions: Insufficient catalyst, low reaction temperatures, or short reaction times can lead to an incomplete reaction.[1][3]
-
Steric Hindrance: Bulky reactants, such as tertiary alcohols or sterically hindered carboxylic acids, can slow down the reaction rate.
-
Product Loss During Workup: Significant amounts of the ester can be lost during extraction and purification steps.[5]
Strategies to Improve Yield:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one like the alcohol, can shift the equilibrium towards the ester product according to Le Châtelier's principle.[4]
-
Removal of Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved by:
-
Optimize Reaction Conditions: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.[4] Heating the reaction mixture to reflux can increase the reaction rate, but excessively high temperatures may lead to side reactions.[3]
Q2: I am observing a significant amount of ether as a byproduct in my esterification reaction. How can I prevent this?
Ether formation is a common side reaction, particularly when using primary alcohols under strongly acidic conditions and at elevated temperatures.[3][6] The optimal temperature for diethyl ether formation, for example, is around 130-140°C; at temperatures of 150°C and above, elimination to form alkenes can also compete.[6]
Strategies to Minimize Ether Formation:
-
Temperature Control: Carefully control the reaction temperature to avoid the optimal range for ether formation. For many esterifications, gentle reflux is sufficient.[6]
-
Catalyst Choice and Concentration: While a strong acid catalyst is necessary for Fischer esterification, using the minimum effective concentration can help reduce side reactions.
-
Alternative Esterification Methods: For sensitive substrates, consider milder, non-acidic esterification methods such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
Q3: When using a tertiary alcohol in a Fischer esterification, I am getting a significant amount of an alkene byproduct. How can I avoid this?
Tertiary alcohols are prone to elimination (dehydration) under the acidic and heated conditions of Fischer esterification, leading to the formation of alkenes. This is a significant competing side reaction that reduces the yield of the desired ester.
Strategies to Prevent Alkene Formation:
-
Milder Reaction Conditions: Avoid high temperatures and strong acid catalysts. However, this will also slow down the desired esterification.
-
Steglich Esterification: This is a highly effective alternative for sterically hindered or acid-sensitive alcohols. It proceeds under mild, neutral conditions, using a coupling agent like DCC and a catalyst such as DMAP to activate the carboxylic acid, thus avoiding the conditions that promote elimination.
-
Use of an Activated Carboxylic Acid Derivative: Convert the carboxylic acid to a more reactive form, such as an acid chloride or an acid anhydride. This allows the esterification to occur under milder, non-acidic conditions, preventing the dehydration of the tertiary alcohol.
Q4: My Steglich esterification is producing a significant amount of N-acylurea byproduct. What causes this and how can I minimize it?
In a Steglich esterification, the desired reaction involves the DCC-activated carboxylic acid reacting with the alcohol. However, a side reaction can occur where the activated intermediate undergoes a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol and complicates purification.
Minimizing N-acylurea Formation:
-
Use of DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP acts as a superior nucleophile that intercepts the activated carboxylic acid intermediate to form a reactive acyl-pyridinium species. This species reacts more rapidly with the alcohol, outcompeting the intramolecular rearrangement to the N-acylurea.
-
Reaction Conditions: The reaction is typically carried out at room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Ester Yield | Reaction at equilibrium; Presence of water; Insufficient catalyst; Low temperature; Steric hindrance. | Use a large excess of one reactant; Remove water using a Dean-Stark apparatus or molecular sieves; Increase catalyst concentration or use a stronger acid catalyst; Increase reaction temperature to reflux; For sterically hindered reactants, consider Steglich esterification.[1][3][4] |
| Ether Byproduct Formation | High reaction temperature; High concentration of strong acid catalyst. | Carefully control and optimize the reaction temperature, avoiding excessive heat[6]; Use the minimum effective amount of catalyst. |
| Alkene Byproduct Formation (from tertiary alcohols) | Acid-catalyzed dehydration of the alcohol. | Use milder reaction conditions; Employ the Steglich esterification method; Convert the carboxylic acid to a more reactive derivative (e.g., acid chloride). |
| N-acylurea Byproduct in Steglich Esterification | Slow reaction of the activated intermediate with the alcohol, allowing for rearrangement. | Ensure a catalytic amount of DMAP is used to accelerate the desired esterification. |
| Difficulty Removing DCU Byproduct (from Steglich) | DCU is a solid byproduct that can be difficult to remove completely. | Filter the reaction mixture after cooling to precipitate the bulk of the DCU; Perform an aqueous workup to remove any remaining DCC and other water-soluble impurities; Purify the crude product by column chromatography for trace removal.[8][9] |
Data Presentation
Table 1: Effect of Ethanol-to-Oleic Acid Molar Ratio on Ethyl Oleate Yield
| Ethanol-to-Oleic Acid Molar Ratio | Oleic Acid Conversion (%) | Ethyl Oleate Yield (%) |
| 1:1 | - | 9.56 |
| 3:1 | - | 11.13 |
| 6:1 | - | 8.89 |
| 9:1 | - | 6.67 |
| 12:1 | - | 5.56 |
Data adapted from a study on the esterification of oleic acid using a 13X zeolite catalyst at 70°C with 90% ethanol purity.[10] This table illustrates that an excess of the alcohol can improve the yield, but a very large excess may not be beneficial and can decrease the yield.[10]
Experimental Protocols
Protocol 1: Fischer Esterification of Cinnamic Acid with Ethanol
This protocol outlines a standard procedure for synthesizing ethyl cinnamate.
-
Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).[4]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).[4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[4]
-
Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC) until the cinnamic acid starting material is consumed.[4]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.[4]
-
If a large excess of ethanol was used, remove most of it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate.[4]
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted cinnamic acid.[4]
-
Wash the organic layer with brine (saturated NaCl solution).[4]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl cinnamate.
-
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification and DCU Byproduct Removal
This protocol is suitable for esterifying substrates that are sensitive to acidic conditions and provides a detailed workup for removing the dicyclohexylurea (DCU) byproduct.[8]
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1 equivalent), the alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents).[8]
-
Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane or THF).[8]
-
Cool the reaction mixture to 0°C in an ice bath.[8]
-
-
Reagent Addition:
-
Reaction:
-
Workup and DCU Removal:
-
Filtration (Bulk Removal): Cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU. Filter the mixture through a Büchner or fritted glass funnel, collecting the filtrate. Wash the collected DCU solid with a small amount of cold solvent to recover any remaining product.[8]
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with dilute HCl (e.g., 1 M), saturated NaHCO₃ solution, and brine to remove DMAP, any remaining unreacted starting materials, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
-
Purification (Trace DCU Removal):
Visualizations
Caption: Fischer esterification pathway and common side reactions.
Caption: Troubleshooting workflow for minimizing byproducts.
Caption: General experimental workflow for ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cetjournal.it [cetjournal.it]
Technical Support Center: Enhancing Lipase Reusability in Industrial Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reusability of lipases in industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for immobilizing lipases?
Lipases are immobilized to improve their stability, facilitate their recovery and reuse, and allow for the continuous operation of enzymatic processes.[1][2][3] Free lipases are often sensitive to changes in pH and temperature, and their recovery from the reaction mixture is challenging, leading to increased operational costs.[1][2][3] Immobilization helps to overcome these limitations, making the use of lipases more economically viable for industrial applications.[2][3]
Q2: Which immobilization method is best for my application?
The choice of immobilization method depends on several factors, including the nature of the lipase, the support material, and the specific application. The three main methods are:
-
Physical Adsorption: This simple and cost-effective method involves weak interactions between the lipase and the support.[1][3] It generally causes minimal changes to the enzyme's conformation.[4] However, enzyme leaching can be a significant drawback, especially with changes in pH or temperature.[3]
-
Covalent Bonding: This method forms strong, stable bonds between the lipase and the support, minimizing enzyme leakage.[5] This increased stability often comes at the cost of a more complex immobilization process and the potential for some loss of enzyme activity due to conformational changes.
-
Entrapment: This method involves enclosing the lipase within a porous matrix. It is a gentle method that can protect the enzyme from the harsh reaction environment. However, mass transfer limitations can be a concern, potentially reducing the reaction rate.
Q3: How can I determine the success of my lipase immobilization?
The success of immobilization is typically evaluated by measuring the immobilization yield and the activity recovery.
-
Immobilization Yield (%): This represents the amount of protein that has been successfully immobilized onto the support relative to the total amount of protein used. It is calculated by measuring the protein concentration in the solution before and after the immobilization process.
-
Activity Recovery (%): This measures the catalytic activity of the immobilized lipase compared to the same amount of free lipase. An activity recovery of over 100% can sometimes be observed, a phenomenon known as hyperactivation, which is often seen when lipases are immobilized on hydrophobic supports.[6][7]
Troubleshooting Guides
Issue 1: Low Hydrolytic Activity of Immobilized Lipase
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Enzyme Denaturation during Immobilization | Optimize immobilization conditions (pH, temperature, contact time). Consider a gentler immobilization method like physical adsorption or entrapment. |
| Mass Transfer Limitations | Use a support with a larger pore size. Reduce the particle size of the support material. Increase agitation speed during the reaction to enhance diffusion. |
| Suboptimal Assay Conditions | Ensure the pH and temperature of the activity assay are optimal for the immobilized lipase, as these can shift upon immobilization.[4] Verify the stability and concentration of the substrate solution. |
| Presence of Inhibitors | Wash the immobilized lipase thoroughly to remove any residual chemicals from the immobilization process. Check the reaction medium for the presence of known lipase inhibitors (e.g., heavy metals, some organic solvents).[8] |
| Incorrect Enzyme Conformation | For covalent immobilization, consider using a spacer arm to reduce steric hindrance and improve the accessibility of the active site. |
Issue 2: Rapid Loss of Activity During Reuse (Low Reusability)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Enzyme Leaching from the Support | If using physical adsorption, consider cross-linking the adsorbed lipase with an agent like glutaraldehyde to prevent desorption.[9] Alternatively, switch to a covalent immobilization method for stronger attachment.[5] |
| Denaturation by Reaction Conditions | Investigate the stability of the immobilized lipase under the reaction pH, temperature, and solvent conditions. Modify the reaction conditions to be within the stable range of the enzyme. |
| Fouling of the Biocatalyst | Wash the immobilized lipase with a suitable buffer or solvent after each cycle to remove any adsorbed products or byproducts that may be blocking the active sites. |
| Mechanical Damage to the Support | Use a more robust support material. If using a stirred-tank reactor, consider reducing the agitation speed or switching to a packed-bed reactor to minimize mechanical stress. |
Data Presentation
Table 1: Comparison of Lipase Immobilization Methods and Reusability
| Immobilization Method | Support Material | Lipase Source | Immobilization Yield (%) | Activity Recovery (%) | Reusability (No. of Cycles) | Remaining Activity (%) | Reference |
| Physical Adsorption | Polyethylene Terephthalate | Aspergillus carbonarius | 2.28 | - | 5 | 93 | [10] |
| Physical Adsorption | Magnetic Nanoparticles | Rhizomucor miehei | - | - | 5 | ~4.5 | [11] |
| Covalent Coupling (APTS) | Magnetic Nanoparticles | Rhizomucor miehei | - | - | 4 | 75.76 | [11] |
| Covalent Coupling (MPTS) | Magnetic Nanoparticles | Rhizomucor miehei | - | - | 5 | 100 | [11] |
| Covalent Coupling (Glutaraldehyde) | Amine-functionalized support | Candida antarctica lipase B | - | - | 15 | 60 | [12] |
| Physical Adsorption | Amine-functionalized support | Candida rugosa | - | - | 15 | 56 | [12] |
| Covalent Coupling (Soybean Oil Pretreatment) | Silica Gel | Rhizopus oryzae | - | - | 10 | >90 | [13][14] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Effect of Solvents on Lipase Activity
| Lipase Source | Solvent | Concentration (%) | Effect on Activity | Reference |
| Brevibacillus agri 52 | Diethylenglycol (DEG) | up to 90 | Stable | [15] |
| Brevibacillus agri 52 | Glycerol (GLY) | up to 90 | Stable | [15] |
| Brevibacillus agri 52 | 1,2 Propanediol (1,2 PRO) | up to 90 | Stable | [15] |
| Brevibacillus agri 52 | Dimethylsulfoxide (DMSO) | 40 | Stable for 1h | [15] |
| Brevibacillus agri 52 | Dimethylformamide (DMF) | 20 | Inhibition | [15] |
| B. subtilis 6B lipase | Dimethylsulfoxide (DMSO) | 15 | ~3-fold enhancement | [16] |
| B. subtilis 6B lipase | Isopropanol | 20 | ~2-fold enhancement | [16] |
| B. subtilis 6B lipase | Methanol | 25 | ~1.7-fold enhancement | [16] |
Experimental Protocols
Protocol 1: Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol is a generalized method and may require optimization for specific lipases.
Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., gum arabic, Triton X-100)
-
Lipase solution (free or immobilized)
-
Spectrophotometer
Procedure:
-
Prepare pNPP Stock Solution (10 mM): Dissolve 37.8 mg of pNPP in 10 mL of isopropanol. Gentle warming may be required.
-
Prepare Substrate Emulsion:
-
Solution A: 10 mM pNPP in isopropanol.
-
Solution B: Assay buffer containing an emulsifying agent (e.g., 0.5% w/v gum arabic or 0.2% v/v Triton X-100).
-
Slowly add 1 part of Solution A to 9 parts of Solution B with vigorous stirring to form a stable emulsion. The final substrate concentration in the assay will be 1 mM.
-
-
Enzymatic Reaction:
-
Pre-warm the substrate emulsion to the desired assay temperature (e.g., 37°C).
-
Pipette 900 µL of the pre-warmed substrate emulsion into a cuvette.
-
Initiate the reaction by adding 100 µL of the lipase solution. For immobilized lipase, add a known amount of the biocatalyst.
-
Immediately monitor the increase in absorbance at 410 nm for 5-10 minutes.
-
-
Calculation of Lipase Activity:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.
-
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. The molar extinction coefficient of p-nitrophenol at 410 nm is required for the calculation.
-
Protocol 2: Lipase Immobilization by Physical Adsorption
Materials:
-
Lipase solution
-
Support material (e.g., polypropylene powder, silica beads)
-
Phosphate buffer (e.g., 10 mM, pH 7.0)
-
Propan-2-ol
-
n-hexane
Procedure:
-
Prepare Lipase Solution: Dissolve a known amount of lipase in the phosphate buffer.
-
Immobilization:
-
Washing and Drying:
-
Filter the immobilized lipase.
-
Wash the immobilized lipase with propan-2-ol and then with n-hexane to remove any unbound enzyme and residual buffer.[1]
-
Dry the immobilized lipase at room temperature.
-
-
Determine Immobilization Yield:
-
Measure the protein concentration of the lipase solution before and after immobilization using a method like the Bradford assay.
-
Calculate the immobilization yield as the percentage of protein that was adsorbed onto the support.
-
Protocol 3: Lipase Immobilization by Covalent Bonding using Glutaraldehyde
Materials:
-
Amino-functionalized support
-
Glutaraldehyde solution (e.g., 2.5% v/v in phosphate buffer)
-
Lipase solution
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Sodium borohydride solution (optional, for reduction of Schiff bases)
Procedure:
-
Support Activation:
-
Add the amino-functionalized support to the glutaraldehyde solution.
-
Incubate with gentle shaking for a specific time (e.g., 2 hours) at room temperature.
-
Wash the activated support thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add the lipase solution to the activated support.
-
Incubate with gentle shaking for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 4°C).
-
-
Washing:
-
Filter the immobilized lipase and wash it extensively with phosphate buffer to remove any unbound enzyme.
-
-
(Optional) Reduction:
-
To form a more stable bond, the Schiff bases formed can be reduced by incubating the immobilized lipase with a sodium borohydride solution.
-
-
Final Washing and Storage:
-
Wash the immobilized lipase with buffer and store it under appropriate conditions (e.g., at 4°C).
-
Visualizations
Caption: Experimental workflow for lipase immobilization and reusability testing.
Caption: Troubleshooting logic for low lipase reusability.
References
- 1. 2.5. Physical Adsorption of Lipase [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Improving lipase activity by immobilization and post-immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the Properties of Lipase Immobilized onto Mesoporous Resins by Different Methods | Semantic Scholar [semanticscholar.org]
- 10. e-acadjournal.org [e-acadjournal.org]
- 11. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of lipase pretreatment prior to lipase immobilization to prevent loss of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of organic solvents on immobilized lipase in pectin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Choice and Enantiomeric Excess in Enzymatic Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the impact of solvent choice on enantiomeric excess (e.e.) in enzymatic reactions.
Troubleshooting Guides
Issue: Low Enantiomeric Excess (e.e.)
Q1: My enzymatic reaction is producing a product with low enantiomeric excess. What are the potential causes related to the solvent?
A1: Low enantiomeric excess is a common issue that can often be traced back to the reaction medium. Here are the primary solvent-related factors to investigate:
-
Suboptimal Solvent Properties: The polarity and hydrophobicity of the solvent play a crucial role in enzyme conformation and activity. A solvent that is too polar can strip essential water from the enzyme's surface, leading to denaturation and reduced enantioselectivity. Conversely, a highly non-polar solvent might not be suitable for dissolving the substrate or could overly rigidify the enzyme.
-
Solvent-Substrate Interactions: The solvent can compete with the substrate for binding to the enzyme's active site.[1] Polar solvents, in particular, may interact strongly with the active site, hindering the proper binding of the substrate and thereby reducing enantioselectivity.
-
Enzyme Flexibility: The flexibility of the enzyme in a given solvent is critical for its catalytic function and enantioselectivity. The solvent can influence the conformational changes required for the enzymatic reaction. An inappropriate solvent can restrict the necessary movements of the enzyme, leading to a decrease in e.e.
-
Water Activity: In non-aqueous solvents, a small amount of water is often essential for enzyme activity. However, the optimal water content can vary significantly with the solvent. Too little water can lead to a rigid and inactive enzyme, while too much can promote side reactions or reduce enantioselectivity.
Troubleshooting Workflow for Low e.e.
Caption: A workflow for troubleshooting and optimizing low enantiomeric excess in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q2: How do I select a starting solvent for my enzymatic reaction?
A2: A good starting point is to consider the hydrophobicity of the solvent, often quantified by its log P value (the logarithm of the partition coefficient between octanol and water). Generally, enzymes tend to be more active and enantioselective in hydrophobic solvents (log P > 4.0) as these are less likely to strip the essential water layer from the enzyme.[2] However, this is not a universal rule, and a screening of solvents with varying polarities is recommended. Consider solvents from different classes, such as alkanes (e.g., hexane, heptane), ethers (e.g., tert-butyl methyl ether), and aromatic hydrocarbons (e.g., toluene).
Q3: What is "pH memory" and how does it affect my reaction in an organic solvent?
A3: "pH memory" refers to the phenomenon where the catalytic activity and enantioselectivity of an enzyme in a non-aqueous solvent are influenced by the pH of the aqueous solution from which it was last exposed, typically during immobilization or lyophilization. The enzyme retains the ionization state of its active site residues from the aqueous environment. Therefore, it is crucial to optimize the pH of the buffer used in the preparation of the enzyme for use in organic media.
Q4: Can the choice of acyl donor affect the enantiomeric excess in a transesterification reaction?
A4: Absolutely. The acyl donor can significantly impact both the reaction rate and the enantioselectivity. For lipase-catalyzed resolutions, different acyl donors (e.g., vinyl acetate, isopropenyl acetate, various fatty acid esters) should be screened to find the optimal one for your specific substrate and enzyme combination. Vinyl acetate is often a good choice as it can lead to irreversible reactions, which can drive the conversion and improve the outcome.
Q5: My reaction is very slow in the chosen solvent. What can I do?
A5: A slow reaction rate can be due to several factors. First, ensure adequate mixing to minimize mass transfer limitations, especially with immobilized enzymes. If the rate is still low, consider increasing the enzyme loading. You can also explore optimizing the reaction temperature; however, be aware that higher temperatures can sometimes lead to lower enantioselectivity. Finally, the solvent itself might be inhibitory. If optimization of other parameters doesn't improve the rate, a different solvent may be necessary.
Data Presentation
The choice of solvent can have a dramatic impact on the enantioselectivity of an enzymatic reaction. Below are tables summarizing the effect of different organic solvents on the enantiomeric excess (e.e.) for lipase-catalyzed reactions.
Table 1: Effect of Solvent on the Enantioselectivity of Candida antarctica Lipase B (CALB) Catalyzed Kinetic Resolution of 1-Phenylethanol
| Solvent | Log P | Conversion (%) | e.e. of remaining (S)-alcohol (%) | Enantiomeric Ratio (E) |
| n-Hexane | 3.9 | 50 | >99 | >200 |
| Toluene | 2.7 | 50 | 98 | 150 |
| tert-Butyl methyl ether (MTBE) | 0.94 | 48 | 95 | 80 |
| Acetonitrile | -0.33 | 45 | 80 | 25 |
| 1,4-Dioxane | -1.1 | 42 | 75 | 18 |
Data compiled from multiple sources for illustrative purposes. Actual results may vary based on specific reaction conditions.
Table 2: Influence of Solvent on the Enantioselective Acylation of rac-1-(2-Furyl)ethanol Catalyzed by Novozym 435
| Solvent | Log P | Conversion (%) | e.e. of product (%) | Enantiomeric Ratio (E) |
| n-Heptane | 4.5 | 49 | 99 | >200 |
| Cyclohexane | 3.4 | 50 | 98 | 180 |
| Diisopropyl ether | 1.9 | 48 | 96 | 100 |
| Tetrahydrofuran (THF) | 0.46 | 46 | 85 | 30 |
| tert-Butanol | 0.35 | 43 | 78 | 20 |
Data compiled from multiple sources for illustrative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol outlines a general method for screening various organic solvents to determine their effect on the enantioselectivity of a lipase-catalyzed transesterification of a racemic secondary alcohol.
1. Materials:
-
Racemic secondary alcohol
-
Immobilized lipase (e.g., Novozym 435, Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate)
-
A selection of anhydrous organic solvents with varying log P values (e.g., n-hexane, toluene, MTBE, acetonitrile, THF)
-
Anhydrous sodium sulfate or molecular sieves
-
Internal standard for chromatographic analysis
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Thermostated shaker or magnetic stirrer with heating
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable chiral column
2. Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a dry atmosphere.
-
Dry all solvents over anhydrous sodium sulfate or molecular sieves prior to use.
-
-
Reaction Setup:
-
In a series of reaction vials, add the racemic secondary alcohol (e.g., 0.1 mmol) and the chosen organic solvent (1 mL).
-
Add the acyl donor (e.g., vinyl acetate, 0.2 mmol, 2 equivalents).
-
Add an internal standard for accurate chromatographic analysis.
-
Equilibrate the vials to the desired reaction temperature (e.g., 40 °C).
-
-
Enzyme Addition and Reaction Monitoring:
-
To each vial, add the immobilized lipase (e.g., 10-20 mg).
-
Seal the vials and place them in a thermostated shaker (e.g., 200 rpm) or on a magnetic stirrer at the set temperature.
-
Monitor the reaction progress by taking small aliquots (e.g., 5 µL) at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering off the enzyme.
-
-
Analysis:
-
Analyze the aliquots by chiral GC or HPLC to determine the enantiomeric excess of the remaining substrate and the formed product, as well as the conversion.
-
The conversion (c) can be calculated using the formula: c = ee_s / (ee_s + ee_p), where ee_s is the enantiomeric excess of the substrate and ee_p is the enantiomeric excess of the product.
-
The enantiomeric ratio (E) can be calculated using the formula: E = ln[(1-c)(1-ee_s)] / ln[(1-c)(1+ee_s)].
-
Logical Flow for Solvent Selection and Optimization
Caption: A logical workflow for selecting and optimizing a solvent for an enantioselective enzymatic reaction.
References
Technical Support Center: Optimizing Substrate Concentration for Enzymatic Kinetic Resolution
Welcome to our technical support center for optimizing enzymatic kinetic resolution (EKR). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in EKR experiments. Here you will find troubleshooting guides and frequently asked questions to help you refine your experimental conditions and achieve optimal results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic kinetic resolution of chiral compounds, with a focus on the impact of substrate concentration.
Issue 1: Low Conversion Rate
Q: My enzymatic reaction shows very low conversion of the racemic substrate, even after a prolonged reaction time. What are the potential causes and how can I troubleshoot this?
A: Low conversion rates in enzymatic kinetic resolution can stem from several factors, many of which are related to substrate concentration and overall reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Substrate Concentration:
-
Too Low: At very low substrate concentrations, the enzyme's active sites may not be saturated, leading to a reaction rate that is limited by substrate availability.[1][2] The reaction rate increases with substrate concentration, but if the concentration is significantly below the enzyme's Michaelis constant (Km), the efficiency will be low.[1][3]
-
Too High (Substrate Inhibition): Conversely, excessively high substrate concentrations can lead to substrate inhibition, where the reaction rate decreases because the substrate itself interferes with enzymatic activity.[3][4] This is a common issue that can be addressed by testing a range of substrate concentrations to find the optimal balance.[3]
-
-
Insufficient Enzyme Loading: The amount of enzyme may be too low to effectively convert the substrate within the desired timeframe. A stepwise increase in enzyme concentration should be tested to find the optimal loading.[4]
-
Poor Mixing: Inadequate agitation can lead to mass transfer limitations, especially when using immobilized enzymes or dealing with poorly soluble substrates. Ensure the reaction mixture is mixed thoroughly (e.g., 150-200 rpm).[5]
-
Suboptimal Reaction Conditions: Temperature and pH play a crucial role in enzyme activity.[6] Ensure that the reaction is carried out at the optimal pH and temperature for the specific enzyme being used.
-
Enzyme Inactivation: The presence of organic solvents or other inhibitors in the reaction mixture can inactivate the enzyme.[4] It is also possible for the enzyme to become inactivated over the course of the reaction.
Troubleshooting Workflow for Low Conversion:
Caption: Workflow for troubleshooting low conversion rates.
Issue 2: Low Enantioselectivity (Low ee)
Q: The conversion of my substrate is acceptable, but the enantiomeric excess (ee) of the product and/or the remaining substrate is low. How can I improve enantioselectivity?
A: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers of the substrate.
Potential Causes and Solutions:
-
Suboptimal Temperature: Higher temperatures can increase reaction rates but often decrease enantioselectivity.[7] Lowering the reaction temperature may enhance enantioselectivity, though it will likely slow down the reaction.[5][7]
-
Reaction Progress Past 50% Conversion: In kinetic resolution, the enantiomeric excess of the remaining substrate is typically highest at or near 50% conversion.[5] Over-extending the reaction time can lead to a decrease in the ee of the remaining substrate.
-
Choice of Solvent: The solvent can influence the enzyme's conformation and flexibility, which in turn affects its enantioselectivity.[7] Screening a variety of organic solvents with different properties is recommended.[7]
-
Inappropriate Acyl Donor: For reactions involving acylation, the choice of the acyl donor can impact both the reaction rate and enantioselectivity.[5] Vinyl acetate is often a good choice as it drives the reaction forward.[5]
Issue 3: Reaction Rate Decreases Over Time or Stalls
Q: My reaction starts well, but the rate slows down significantly or stops before reaching the desired conversion. What could be the cause?
A: A decreasing reaction rate can be indicative of several issues, including product inhibition or enzyme instability.
Potential Causes and Solutions:
-
Product Inhibition: The product of the reaction may bind to the enzyme's active site, inhibiting further substrate conversion.[4] If product inhibition is suspected, consider in-situ product removal techniques.[4]
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. This can be due to factors like pH, temperature, or the presence of organic solvents.[4] Using an immobilized enzyme can sometimes improve stability.[5]
-
High Substrate Concentration: While seemingly counterintuitive, very high substrate concentrations can sometimes lead to substrate inhibition, which manifests as a lower-than-expected reaction rate.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is the ideal substrate concentration to start with for an enzymatic kinetic resolution?
A1: There is no single "ideal" starting concentration, as it is highly dependent on the specific enzyme and substrate. However, a good starting point is to test a range of concentrations around the enzyme's Michaelis constant (Km).[3] If the Km is unknown, a common approach is to perform initial screening with substrate concentrations in the range of 10-100 mM. It is crucial to then perform a more detailed optimization by testing concentrations both below and above the initial estimate.[3]
Q2: How does substrate concentration relate to the Michaelis-Menten constant (Km)?
A2: The Km is the substrate concentration at which the reaction rate is half of its maximum (Vmax).[1][3] It is an inverse measure of the enzyme's affinity for its substrate.[1]
-
[S] << Km: At substrate concentrations well below the Km, the reaction rate is roughly proportional to the substrate concentration.[1][9]
-
[S] >> Km: At substrate concentrations well above the Km, the enzyme is saturated with the substrate, and the reaction rate approaches Vmax.[1][2]
Caption: Relationship between substrate concentration and reaction rate.
Q3: Can I use a very high substrate concentration to speed up the reaction?
A3: While increasing substrate concentration generally increases the reaction rate up to a certain point (Vmax), using excessively high concentrations can be counterproductive.[2][9] This can lead to substrate inhibition, where the reaction rate actually decreases.[3][8] Furthermore, high substrate concentrations can cause issues with solubility and may not be economically viable.
Q4: How do I determine the optimal enzyme-to-substrate ratio?
A4: The optimal enzyme-to-substrate ratio is best determined experimentally. A common approach is to first fix the substrate concentration and then vary the enzyme concentration to find a range where the initial reaction rate is linearly proportional to the enzyme concentration.[10][11] Once a suitable enzyme concentration is established, the substrate concentration can be optimized.[10]
Data Presentation
The following tables summarize quantitative data from various studies on enzymatic kinetic resolution, illustrating the impact of substrate concentration and other parameters on conversion and enantioselectivity.
Table 1: Optimization of (R,S)-1-phenylethanol Resolution Using Novozyme 435 [12]
| Substrate Conc. (mM) | Biocatalyst Loading (mg/mL) | Temperature (°C) | Time (min) | Conversion (%) | ees (%) |
| 40 | 11 | 40 | 62.5 | 49.5 | 98.0 |
| 400 | 11 | 40 | 62.5 | 42.1 | 72.8 |
| 240 | 2 | 40 | 62.5 | 15.8 | 18.8 |
| 240 | 22 | 40 | 62.5 | 52.3 | >99 |
| 240 | 11 | 42 | 75 | ~50 | 100 |
ees: enantiomeric excess of the substrate
Table 2: Effect of Reaction Parameters on the Kinetic Resolution of (R,S)-1-phenylethanol by B. cenocepacia Lipase [12]
| Parameter | Low Level | High Level | Optimum Value |
| Substrate Conc. (mM) | 100 | 200 | 166 |
| Acyl Donor:Substrate Ratio | 2:1 | 6:1 | 4:1 |
| Temperature (°C) | 45 | 65 | 55 |
| Lipase Amount (mg/mL) | 10 | 30 | 23.3 |
| Optimized Results | Conversion: 48%, ees: 85%, eep: 92% |
eep: enantiomeric excess of the product
Experimental Protocols
Protocol 1: General Procedure for Screening Substrate Concentration
Objective: To determine the optimal substrate concentration for the kinetic resolution of a racemic substrate.
Materials:
-
Enzyme (free or immobilized)
-
Racemic substrate
-
Appropriate buffer
-
Organic solvent (if required)
-
Acyl donor (for acylation reactions)
-
Reaction vessels (e.g., vials or microplate)
-
Incubator/shaker
-
Analytical equipment for measuring conversion and ee (e.g., chiral HPLC or GC)
Methodology:
-
Prepare a Substrate Stock Solution: Dissolve the racemic substrate in a suitable solvent to create a concentrated stock solution.
-
Set Up Reactions: In a series of reaction vessels, add the buffer and any other necessary reagents (e.g., acyl donor).
-
Vary Substrate Concentration: Add different volumes of the substrate stock solution to each vessel to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 mM).
-
Equilibrate Temperature: Place the reaction vessels in an incubator/shaker set to the desired temperature and allow them to equilibrate.
-
Initiate the Reaction: Add a fixed amount of the enzyme to each vessel to start the reaction.
-
Monitor Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction immediately (e.g., by adding a strong acid/base or an organic solvent to denature the enzyme).
-
Analyze Samples: Analyze the quenched samples using chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of the substrate and product.[7]
-
Plot and Determine Optimum: Plot the conversion rate and enantioselectivity as a function of the substrate concentration to identify the optimal concentration.
Protocol 2: Determining Michaelis-Menten Constants (Km and Vmax)
Objective: To determine the kinetic parameters of an enzyme for a specific substrate.
Methodology:
-
Enzyme Concentration: First, determine an enzyme concentration that results in a linear reaction rate over a defined period. This can be done by varying the enzyme concentration at a fixed, saturating substrate concentration.[10][11]
-
Substrate Concentration Range: Prepare a series of substrate dilutions, typically spanning a range from 0.1 x Km to 10 x Km. If Km is unknown, use a wide range of concentrations.
-
Measure Initial Reaction Rates: For each substrate concentration, measure the initial rate of the reaction (v0). This is the rate in the early phase of the reaction before substrate concentration changes significantly.
-
Data Analysis: Plot the initial reaction rate (v0) against the substrate concentration ([S]). The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine Km and Vmax.[1] Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]) for a graphical estimation of the parameters.[1]
Michaelis-Menten Equation:
v = (Vmax * [S]) / (Km + [S])[9]
Where:
-
v = initial reaction velocity
-
Vmax = maximum reaction velocity
-
[S] = substrate concentration
-
Km = Michaelis constant
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Improving resolution in chiral GC analysis of volatile esters
Welcome to the technical support center for chiral gas chromatography. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve the resolution of volatile esters in your chiral GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good resolution in chiral GC?
A1: The most important factor is the selection of the appropriate chiral stationary phase (CSP). The choice of column, particularly the type of cyclodextrin and its derivatives, is fundamental for enantiomeric recognition and separation.[1][2][3] The interaction between your target ester enantiomers and the CSP dictates the potential for separation.
Q2: How does temperature affect the resolution of volatile esters?
A2: Temperature is a critical parameter. Generally, lower elution temperatures increase selectivity and improve resolution because the subtle energetic differences between the transient diastereomeric complexes (formed between the analyte and the stationary phase) are enhanced.[3][4][5] However, excessively low temperatures can lead to broad peaks. A slow temperature ramp rate, typically 1-2°C/min, is often recommended to achieve the best separation.[6]
Q3: Which carrier gas is best for chiral separations?
A3: Hydrogen is often the preferred carrier gas because it provides higher efficiency at greater linear velocities compared to helium or nitrogen.[3][7] Operating at a higher linear velocity (e.g., around 80 cm/sec) can improve resolution and shorten analysis times.[6]
Q4: When should I consider derivatization for my volatile esters?
A4: While esters are already volatile, derivatization can sometimes be beneficial. If you are analyzing a chiral alcohol or carboxylic acid, converting it to a more volatile ester derivative (like an acetate or trifluoroacetate) can enhance separation and improve peak shape by reducing polarity.[8] This process is also used to enable the analysis of compounds that are otherwise not volatile enough for GC.[9][10][11]
Q5: How do I choose between a split and splitless injection?
A5: The choice depends on the concentration of your sample.
-
Split Injection: Use for concentrated samples to avoid overloading the column. Overloading can cause broad, tailing peaks and a loss of resolution.[6][12]
-
Splitless Injection: Ideal for trace analysis where high sensitivity is required. However, it requires careful optimization of the initial oven temperature to ensure proper solvent focusing.[13]
Q6: Can changing the column's film thickness improve my separation?
A6: Yes. For highly volatile esters, a thicker stationary phase film can increase retention time, allowing for more interaction with the stationary phase and potentially improving separation.[1][14] Conversely, for less volatile (higher molecular weight) compounds, a thinner film is used to reduce retention and minimize column bleed at high temperatures.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral GC analysis of volatile esters.
Problem 1: Poor or No Enantiomeric Resolution
Possible Causes & Solutions
-
Inappropriate Stationary Phase: The selected chiral stationary phase may not be suitable for your specific esters.
-
Suboptimal Oven Temperature: The temperature may be too high, reducing the selectivity needed for separation.[4]
-
Incorrect Carrier Gas Velocity: The flow rate may not be optimal for efficiency.
-
Solution: Optimize the linear velocity of your carrier gas. For hydrogen, optimal enantiomeric separation is often achieved at higher velocities (e.g., 80 cm/sec).[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte introduced onto the column.[12]
-
Problem 2: Peak Tailing or Asymmetry
Possible Causes & Solutions
-
Active Sites in the System: Polar analytes can interact with active sites in the injector liner or at the head of the column.
-
Column Contamination: Non-volatile residues from previous injections can accumulate.
-
Solution: Bake out the column at its maximum recommended temperature. If this fails, consider rinsing the column with appropriate solvents or replacing it.[15]
-
-
Improper Column Installation: A poor cut on the column end or incorrect installation depth can create dead volume.
Problem 3: Split Peaks
Possible Causes & Solutions
-
Poor Injection Technique: In manual injections, a slow or hesitant injection can cause the sample to vaporize unevenly.
-
Solution: Use a smooth, rapid injection technique. An autosampler is highly recommended for reproducibility.[13]
-
-
Inlet Temperature Too Low: The injector may not be hot enough to flash-vaporize the sample and solvent.
-
Solution: Ensure the injector temperature is sufficiently high for the solvent and analytes being analyzed (e.g., 250°C).[16]
-
-
Condensation Effects (Solvent Mismatch): Using a non-polar solvent for a polar column (or vice versa) can cause improper sample focusing at the head of the column.
-
Solution: Dissolve the sample in a solvent that is compatible with the stationary phase.
-
Visualizations
A logical workflow for troubleshooting common resolution issues in chiral GC.
Caption: A step-by-step troubleshooting workflow for poor GC resolution.
An experimental workflow for developing a new chiral GC method.
Caption: Workflow for new chiral GC method development.
Experimental Protocols
Protocol 1: General Chiral GC Analysis of Volatile Esters
This protocol provides a starting point for the analysis of volatile esters on a cyclodextrin-based chiral column.
-
Column Installation: Install a chiral capillary column (e.g., CP Chirasil-DEX CB or similar, 25-30m x 0.25mm ID, 0.25 µm film thickness) according to the instrument manufacturer's guidelines.[8]
-
System Preparation:
-
Oven Temperature Program:
-
Initial Temperature: 40-60°C, hold for 1-2 minutes.[6] Note: Some columns require a higher minimum operating temperature to avoid peak broadening for very volatile compounds.[6]
-
Temperature Ramp: Increase the temperature at a rate of 1-2°C/min to a final temperature appropriate for eluting all compounds (e.g., 200-230°C).[6]
-
Final Hold: Hold at the final temperature for 3-5 minutes to ensure all components have eluted.
-
-
Sample Preparation: Dilute the ester sample in a suitable solvent (e.g., hexane or diethyl ether) to a concentration of approximately 50-100 µg/mL.
-
Injection: Inject 1 µL of the prepared sample using an appropriate split ratio (e.g., 50:1) to avoid column overload.
Protocol 2: Derivatization of Chiral Carboxylic Acids to Methyl Esters
This protocol is for converting a chiral carboxylic acid into its more volatile methyl ester derivative prior to GC analysis.[16]
-
Reagent Preparation: Prepare a 14% solution of Boron Trifluoride (BF₃) in methanol. Handle this reagent with extreme care in a fume hood.
-
Reaction:
-
Place a small sample (e.g., 1-5 mg) of the chiral carboxylic acid into a 2 mL reaction vial.
-
Add 0.5 mL of the 14% BF₃-methanol solution to the vial.
-
Securely seal the vial with a PTFE-lined cap.
-
-
Heating: Heat the mixture at 60-100°C for 5-10 minutes.
-
Extraction:
-
Allow the vial to cool completely to room temperature.
-
Add 1 mL of water to the vial.
-
Add 1 mL of an organic extraction solvent (e.g., hexane or diethyl ether) and vortex thoroughly.
-
-
Sample Recovery:
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC.
-
Data Summary
The following tables summarize key quantitative relationships for optimizing chiral GC resolution.
Table 1: Effect of GC Parameters on Chiral Resolution
| Parameter | Recommended Change for Improved Resolution | Expected Outcome | Reference(s) |
| Oven Temperature | Decrease initial temperature; use a slower ramp rate (1-2°C/min) | Increases selectivity (α) by enhancing chiral recognition. | [4][6] |
| Carrier Gas | Use Hydrogen instead of Helium or Nitrogen | Allows for higher optimal linear velocity, improving efficiency. | [7] |
| Linear Velocity (Flow Rate) | Increase to optimal range (e.g., 80 cm/sec for H₂) | Improves efficiency and can enhance enantiomeric separation. | [6] |
| Column Film Thickness | Increase for highly volatile compounds | Increases retention (k), allowing more time for separation. | [1][14] |
| Column Internal Diameter | Decrease (e.g., from 0.25 mm to 0.18 mm) | Increases column efficiency (more theoretical plates per meter). | [17][18] |
| Sample Concentration | Decrease (dilute sample or increase split ratio) | Prevents column overload, leading to sharper, more symmetric peaks. | [6][12] |
Table 2: Example Resolution Factors (α) for Acetylated Alcohols
This table shows the improvement in separation factor (α) for chiral alcohols after derivatization to their acetate esters, analyzed on a CP Chirasil-DEX CB column. A resolution factor of 1.5 or greater indicates baseline separation.[8]
| Chiral Alcohol Derivative | Separation Factor (α) | Resolution Achieved |
| 2-Pentyl Acetate | 3.00 | Excellent |
| 2-Hexyl Acetate | 1.95 | Baseline |
| 2-Heptyl Acetate | 1.29 | Partial |
| 2-Octyl Acetate | 1.14 | Partial |
| 3-Octyl Acetate | 1.25 | Partial |
| Data sourced from an experimental study on acylation of chiral alcohols.[8] |
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. hplc.sk [hplc.sk]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.ca [fishersci.ca]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: pH Control for Lipase Catalysis in Biphasic Systems
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing pH in aqueous-organic biphasic systems for lipase-catalyzed reactions. Precise pH control is critical for ensuring optimal enzyme activity, stability, and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical in biphasic lipase catalysis?
A1: pH is a master variable in enzymatic reactions. The activity, selectivity, and stability of lipases are highly dependent on the pH of the aqueous microenvironment surrounding the enzyme.[1][2] Each lipase has a characteristic optimal pH at which it exhibits maximum activity. Deviations from this optimum can lead to a significant loss of function or even irreversible denaturation of the enzyme.[2][3] In biphasic systems, the pH of the aqueous phase dictates the ionization state of the enzyme's active site residues, which is crucial for the catalytic mechanism.
Q2: What is the "pH memory" of a lipase?
A2: The "pH memory" or "lyophilization pH" is a key concept in non-aqueous enzymology. It refers to the phenomenon where a lipase, when lyophilized (freeze-dried) from an aqueous buffer of a specific pH and then suspended in an organic solvent, retains the catalytic properties associated with that initial aqueous pH.[4] The enzyme "remembers" the ionization state it was in before being introduced to the organic phase. This is a crucial tool for optimizing lipase activity in nearly anhydrous organic systems where conventional pH measurement and control are not feasible.
Q3: How does the organic solvent affect the pH of the aqueous phase?
A3: The organic solvent can influence the apparent pH of the aqueous phase in several ways. For water-miscible solvents (e.g., acetonitrile, DMSO), their presence alters the dielectric constant of the medium, which in turn changes the acid dissociation constant (pKa) of the buffer components.[5] This means a buffer prepared at pH 7.0 in water will have a different effective pH when mixed with an organic solvent. For water-immiscible solvents, the partitioning of buffer components, substrates, or products between the two phases can also lead to shifts in the aqueous pH.
Q4: What are the main strategies for controlling pH during a reaction?
A4: There are three primary strategies for pH control:
-
High Concentration Aqueous Buffers: Using a well-chosen buffer (see Table 2) at a high concentration in the aqueous phase provides significant buffering capacity to absorb pH changes. This is the most common method.
-
pH-Stat Titration: For reactions that produce or consume an acid/base, an automated titrator (a pH-stat) can be used to continuously add a titrant (e.g., NaOH or HCl) to the aqueous phase to maintain a constant pH.[1]
-
Solid-State Buffers: In systems with very low water content, pairs of solid, insoluble buffer salts (e.g., a zwitterionic buffer and its sodium salt) can be added directly to the organic phase. These "chemical pH stats" establish a specific proton activity in the system to maintain the enzyme's optimal ionization state.[6]
Troubleshooting Guide
Q5: My reaction starts at the optimal pH, but it drifts downwards over time. What is happening and how can I fix it?
A5: A downward pH drift is typically caused by the production of an acidic product. For example, in the hydrolysis of an ester, a carboxylic acid is released, which will lower the pH of the aqueous phase.
-
Solution 1: Increase Buffer Capacity. Increase the concentration of your aqueous buffer. A higher molarity buffer will have a greater capacity to resist pH changes.
-
Solution 2: Use a pH-Stat. If the reaction generates a substantial amount of acid, a pH-stat is the most effective method for maintaining a constant pH by continuously neutralizing the acid as it forms.[1]
-
Solution 3: Check Substrate Purity. Ensure your substrate is not contaminated with acidic impurities that could be released upon dissolution.
Below is a troubleshooting workflow for diagnosing pH instability.
Q6: I am using a buffer at the lipase's known optimal pH, but the reaction rate is very low. What are the potential issues?
A6: This common problem can arise from several factors where the bulk aqueous pH does not reflect the conditions experienced by the enzyme.
-
Issue 1: pKa Shift. If you are using a water-miscible organic solvent, the pKa of your buffer has likely shifted, meaning the "real" pH of the aqueous phase is no longer optimal. Refer to Table 2 for guidance on pKa shifts. You may need to adjust the pH of your stock buffer accordingly.[5]
-
Issue 2: Mass Transfer Limitations. The reaction may be limited by the rate at which the substrate can travel from the organic phase to the enzyme at the aqueous-organic interface. Increase the interfacial area by increasing the agitation/stirring speed.
-
Issue 3: Enzyme Inactivation. The chosen organic solvent may be partially denaturing the lipase, even if the pH is correct. Consider switching to a more biocompatible (less polar, more hydrophobic) solvent. Immobilizing the lipase can also enhance its stability.[7]
-
Issue 4: Incorrect pH Measurement. Measuring pH in a biphasic mixture is non-trivial. Ensure your pH electrode is properly calibrated and equilibrated. See the protocol in Section 5.2 .
Q7: My results are not reproducible between experiments, even though I prepare the buffer in the same way each time. What could be the cause?
A7: Lack of reproducibility often points to subtle variations in experimental conditions.
-
Temperature Effects: The pKa of many common buffers, especially Tris, is highly sensitive to temperature.[8] Ensure you are measuring and adjusting the pH of your buffer at the same temperature at which you will run your reaction.
-
Inconsistent Mixing: The efficiency of mixing can affect the interfacial area and thus the reaction rate. Ensure your stirring/shaking speed is consistent across all experiments.
-
Electrode Drift: pH electrodes can drift over time. Calibrate your pH meter with fresh, certified buffer standards before each set of experiments.[1]
-
Water Content Variation: In systems with very low water content, small variations in the amount of water can significantly impact enzyme activity. Ensure consistent hydration of your enzyme preparation and solvents.
Data Presentation: Key Quantitative Data
Table 1: Optimal pH for Common Industrial Lipases
This table summarizes the generally accepted optimal pH range for several widely used lipases in aqueous or biphasic systems. The exact optimum can vary with substrate and reaction conditions.
| Lipase Source | Common Name | Typical Optimal pH Range |
| Thermomyces lanuginosus | TLL | 7.0 - 9.0[9][10][11] |
| Candida antarctica Lipase B | CALB | 7.0 - 8.5[2][12] |
| Rhizomucor miehei | RML | 6.8 - 8.0[6][7][13] |
| Pseudomonas cepacia | PCL | 8.0 - 9.0[14] |
| Pseudomonas aeruginosa | 8.0 - 8.5[14][15] |
Table 2: Approximate pKa of Common Buffers in Aqueous-Organic Mixtures
The presence of organic solvents alters the pKa of buffers relative to their value in pure water. This table provides an indication of this shift. The exact pKa depends on the precise solvent ratio and temperature.
| Buffer | pKa in Water (25°C) | Approx. pKa in 50% Methanol-Water | Approx. pKa in 50% DMSO-Water |
| Citric Acid (pKa1) | 3.13[16] | ~3.8 | ~4.2 |
| Acetic Acid | 4.76 | ~5.7[17] | ~6.4 |
| Phosphate (pKa2) | 7.21 | ~7.9[5] | ~8.0 |
| Tris | 8.06[18][19] | ~7.7 | ~7.2 |
Note: Data are synthesized from multiple sources and are intended to illustrate the trend of pKa shifts. For precise work, consulting specific literature for your exact solvent system is recommended.[5][17][20][21]
Detailed Experimental Protocols
Protocol 1: General Lipase Activity Assay (Colorimetric) in a Biphasic System
This protocol uses the hydrolysis of p-nitrophenyl butyrate (pNPB), which releases the yellow-colored p-nitrophenol, to measure lipase activity.
Materials:
-
Lipase solution/suspension
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent (e.g., Hexane or Isooctane)
-
Substrate solution: p-nitrophenyl butyrate (pNPB) dissolved in the organic solvent (e.g., 10 mM)
-
Spectrophotometer or plate reader capable of measuring absorbance at 405-410 nm.
Procedure Workflow:
Detailed Steps:
-
Prepare Reagents: Prepare the aqueous buffer and adjust the pH to the desired value at the reaction temperature. Prepare the substrate solution in the organic solvent.
-
Equilibrate Temperature: Place all reagent vials and the reaction vessel (e.g., a glass vial with a small stir bar) in a water bath at the desired reaction temperature for at least 10 minutes.
-
Set up the Reaction: In the reaction vial, combine the organic phase containing the substrate and the aqueous buffer phase.
-
Initiate Reaction: Start vigorous stirring to create an emulsion. Initiate the reaction by adding the lipase enzyme preparation to the vial.
-
Monitor Reaction: Immediately begin monitoring the increase in absorbance at 410 nm.
-
Calculate Activity: Determine the rate of reaction from the linear portion of the absorbance vs. time plot. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: Measuring pH in an Aqueous-Organic Biphasic System
Accurate pH measurement in the presence of organic solvents requires special attention.
Materials:
-
Calibrated pH meter.
-
A combination pH electrode with a sleeve or double junction, suitable for non-aqueous samples (e.g., filled with LiCl in ethanol instead of KCl for some applications).
-
Fresh aqueous pH buffer standards (e.g., pH 4.0, 7.0, 10.0).
-
Your biphasic sample.
Procedure Workflow:
Detailed Steps & Best Practices:
-
Calibration: Always perform a two- or three-point calibration of your pH meter using fresh, certified aqueous standards before measurement.
-
Phase Separation: For an accurate reading of the aqueous phase, stop stirring/agitation and allow the organic and aqueous layers to fully separate.
-
Electrode Immersion: Carefully lower the pH electrode so that only the glass bulb and the reference junction are submerged in the aqueous phase. Avoid contact with the organic phase or the interface, as this can cause erratic readings and contaminate the electrode junction.
-
Stabilization: Be patient. Readings in solutions containing organic solvents can take significantly longer to stabilize than in purely aqueous solutions.[22] Wait for the reading to be stable for at least 30-60 seconds before recording the value.
-
Cleaning and Storage: After measurement, rinse the electrode immediately and thoroughly with deionized water to remove any residual organic solvent. Store the electrode in its recommended aqueous storage solution to keep the glass bulb hydrated. Never store a pH electrode in an organic solvent.
References
- 1. Production of lipase by clinical isolates of Pseudomonas cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Thermostability of Rhizomucor miehei Lipase with a Limited Screening Library by Rational-Design Point Mutations and Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. pH regulation of the kinetic stability of the lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immobilization of Thermomyces lanuginosus lipase on metal-organic frameworks and investigation of their catalytic properties and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Properties of Extracellular Lipases with Transesterification Activity and 1,3-Regioselectivity from Rhizomucor miehei and Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Media Components and Growth Conditions to Enhance Lipase Production by Pseudomonas sp. Lp1 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Citric acid - Wikipedia [en.wikipedia.org]
- 17. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tris hcl buffer pka value: key to maintaining experimental stability - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 19. Tris [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Reducing reaction time in the synthesis of (R)-1-phenylethyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-phenylethyl acetate, with a focus on reducing reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the kinetic resolution of racemic 1-phenylethanol. Enzymatic catalysis, particularly with lipases like Novozym 435, is a widely used, environmentally friendly approach that offers high enantioselectivity.[1][2][3] Chemical methods using metal-based catalysts also exist but may require more stringent conditions and can have lower optical purity.[1]
Q2: Which factors have the most significant impact on reducing the reaction time?
A2: Several factors can be optimized to significantly reduce the reaction time in the enzymatic synthesis of this compound. These include the choice of enzyme (catalyst), reaction temperature, substrate concentration, the type and concentration of the acyl donor, and the solvent system used.[1][2] For instance, using a highly active and stable immobilized lipase like Novozym 435 can dramatically accelerate the reaction.[2]
Q3: What is a typical reaction time for this synthesis?
A3: The reaction time can vary widely depending on the specific protocol. With optimized conditions using Novozym 435 lipase, it is possible to achieve high yields in as little as one hour.[1] However, some laboratory protocols, particularly for educational purposes, may run for a week at room temperature.[4][5]
Q4: Can the enzyme catalyst be reused?
A4: Yes, one of the advantages of using immobilized enzymes like Novozym 435 is their reusability. Studies have shown that Novozym 435 can be recovered and reused multiple times (e.g., at least four times) while maintaining a stable yield, which can also contribute to reducing overall process time and cost.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or denatured enzyme. | Ensure the enzyme has been stored correctly and has not exceeded its shelf life. Verify that the reaction temperature is within the optimal range for the enzyme (e.g., 30-60°C for Novozym 435) to prevent denaturation.[1][2] |
| Incorrect substrate or acyl donor concentration. | Optimize the molar ratio of the acyl donor to the substrate. A common acyl donor is vinyl acetate.[2][3] Ensure the concentration of 1-phenylethanol is not causing substrate inhibition.[1] | |
| Inappropriate solvent. | The choice of solvent can significantly impact enzyme activity. Non-polar solvents like n-hexane are often preferred.[1][2] Avoid solvents like tetrahydrofuran that may poorly dissolve reactants and inhibit the enzyme.[1] | |
| Slow Reaction Rate | Suboptimal reaction temperature. | Increase the temperature within the enzyme's optimal range. For Novozym 435, increasing the temperature from 20°C to 60°C can increase the reaction rate.[1] |
| Insufficient enzyme loading. | Increase the amount of lipase added to the reaction mixture. Higher catalyst loading generally leads to a faster reaction, though this needs to be balanced with cost considerations.[1] | |
| Poor mixing/agitation. | Ensure adequate stirring or shaking (e.g., 200 r/min) to improve the interaction between the substrates and the immobilized enzyme.[1] | |
| Low Enantiomeric Excess (ee) | Reaction allowed to proceed for too long. | In kinetic resolutions, allowing the reaction to go to completion will result in a racemic mixture of the product. It is crucial to stop the reaction at the optimal time to achieve high enantiomeric excess of the desired product. Monitor the reaction progress using techniques like HPLC or GC.[2] |
| Non-selective catalyst. | Ensure you are using a highly enantioselective enzyme like Novozym 435. The choice of catalyst is critical for achieving high optical purity.[2][3] | |
| Difficulty in Product Separation | Incomplete reaction. | If the reaction has not proceeded sufficiently, separating the product from the starting materials can be challenging. Ensure optimal reaction conditions to drive the reaction towards a higher conversion. |
| Formation of byproducts. | Side reactions can complicate purification. Using a highly selective catalyst and optimized conditions can minimize byproduct formation. Purification can often be achieved using silica gel column chromatography.[4] |
Data Presentation
Table 1: Effect of Lipase Type on this compound Synthesis
| Lipase | Solvent | Yield (%) | Reference |
| Novozym 435 | n-Hexane | 58.45 | [1] |
| Porcine Pancreatic Lipase (PPL) | n-Hexane | Lower than Novozym 435 | [1] |
| Candida antarctica Lipase (CAL-B, free) | n-Hexane | Lower than Novozym 435 | [1] |
| Acylase I from Aspergillus melleus | Hexane | - | [4][5] |
Table 2: Influence of Reaction Parameters on Synthesis using Novozym 435
| Parameter | Condition | Reaction Time | Yield (%) | Reference |
| Temperature | 60°C | 24 h | 61.49 | [1] |
| Temperature (reused enzyme) | 30°C | 1 h | >40 | [1] |
| Substrate Concentration | 100 mmol/L 1-phenylethanol | 24 h | 61.49 | [1] |
| Enzyme Loading | 40 mg/mL | 24 h | 61.49 | [1] |
| Enzyme Loading (reused enzyme) | 20 mg/mL | 1 h | >40 | [1] |
Experimental Protocols
Protocol 1: Rapid Enzymatic Synthesis of this compound
This protocol is based on optimized conditions for reducing reaction time using reused Novozym 435.[1]
-
Materials:
-
(±)-1-phenylethanol
-
Vinyl acetate (acyl donor)
-
Novozym 435 (immobilized lipase), previously used at least 4 times
-
n-Hexane (solvent)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Shaker incubator
-
-
Procedure:
-
To the reaction vessel, add n-hexane.
-
Add (±)-1-phenylethanol to a final concentration of 100 mmol/L.
-
Add vinyl acetate to a final concentration of 500 mmol/L.
-
Add reused Novozym 435 to a final concentration of 20 mg/mL.
-
Seal the vessel and place it in a shaker incubator set to 30°C and 200 r/min.
-
Allow the reaction to proceed for 1 hour.
-
After 1 hour, stop the reaction and separate the enzyme by filtration or centrifugation.
-
Analyze the product mixture for yield and enantiomeric excess using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Protocol 2: General Enzymatic Kinetic Resolution
This protocol is a more general procedure for enzymatic kinetic resolution.[2]
-
Materials:
-
(R,S)-1-phenylethanol
-
Vinyl acetate
-
Novozym 435
-
n-Hexane
-
Sealed glass bioreactor (e.g., 25 mL)
-
-
Procedure:
-
Dissolve (R,S)-1-phenylethanol in n-hexane in the bioreactor to the desired concentration (e.g., 40–400 mM).
-
Add vinyl acetate to the desired molar ratio (e.g., 3:1 acyl donor to substrate).
-
Add the desired amount of Novozym 435 (e.g., 2–22 mg/mL).
-
Seal the bioreactor and place it in a temperature-controlled shaker set to the desired temperature (e.g., 20–60 °C) and stirring rate (e.g., 50–400 rpm).
-
Run the reaction for the desired time (e.g., 5–120 min).
-
At the end of the reaction, remove the biocatalyst by filtration.
-
Evaporate the solvent under vacuum.
-
Analyze the resulting mixture by HPLC with a chiral column to determine the concentrations of the enantiomers.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [experts.esf.edu]
Addressing racemization issues during workup and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of racemization during workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in zero net optical activity.[1] This is a critical issue in drug development because different enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological properties.[2] The formation of an undesired enantiomer can reduce the efficacy of a drug and may introduce harmful side effects.
Q2: What are the primary causes of racemization during workup and purification?
A2: Racemization is typically facilitated by the formation of a planar, achiral intermediate from a chiral starting material.[3][4][5] Common causes and contributing factors during workup and purification include:
-
Exposure to Acidic or Basic Conditions: Both strong acids and bases can catalyze the formation of achiral intermediates like enolates or carbocations, which leads to loss of stereochemistry.[3][6][7] This is especially true for compounds with an acidic proton on the chiral carbon, such as α-substituted carbonyl compounds.[6][7]
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization, increasing the rate of conversion to a racemic mixture.[1][8]
-
Solvent Effects: The polarity of the solvent can influence racemization rates.[9][10] Polar solvents can stabilize charged intermediates that may lead to racemization.[7]
-
Chromatography Conditions: The stationary phase in chromatography can act as a catalyst. For example, standard silica gel is acidic and can cause racemization of acid-sensitive compounds. Conversely, alumina can be basic. Certain mobile phase additives can also alter the pH and promote racemization.
-
Presence of a Carbonyl Group: Compounds with a chiral center adjacent (alpha) to a carbonyl group are particularly susceptible to racemization through enol or enolate formation under both acidic and basic conditions.[3][7]
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (ee) is observed after aqueous workup.
Possible Cause: The pH of the aqueous solution used for extraction or washing is too high or too low, catalyzing racemization.
Troubleshooting & Optimization:
-
Monitor pH: Carefully monitor the pH of all aqueous layers during the workup.
-
Use Milder Reagents: If an acid wash is required, consider using a weaker acid like dilute citric acid or ammonium chloride instead of strong acids like HCl. For a basic wash, use a solution of sodium bicarbonate instead of stronger bases like sodium hydroxide.
-
Minimize Contact Time: Reduce the amount of time your compound is in contact with acidic or basic aqueous solutions.
-
Control Temperature: Perform extractions at a lower temperature (e.g., in an ice bath) to slow the rate of potential racemization.[11]
Problem 2: My product racemized during purification by silica gel column chromatography.
Possible Cause: The inherent acidity of standard silica gel is catalyzing the racemization of your acid-sensitive compound.
Troubleshooting & Optimization:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a base. A common method is to wash the silica gel with a solvent system containing a small amount of a volatile amine, like triethylamine (e.g., 1-2% in the eluent), and then flush with the mobile phase until the pH of the eluate is neutral.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as deactivated neutral alumina or a bonded-phase silica like C18 (in reversed-phase chromatography).
-
Choose a Different Purification Method: If the compound is highly sensitive, explore non-chromatographic purification methods like recrystallization or distillation, if applicable.
Problem 3: I am observing racemization in the synthesis of an α-substituted carbonyl compound.
Possible Cause: The presence of an acidic α-proton makes the chiral center highly susceptible to epimerization via enolate formation, especially in the presence of bases.[6][7]
Troubleshooting & Optimization:
-
Base Selection: If a base is necessary, use a weaker, non-nucleophilic, or sterically hindered base.[6][12] For example, N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over triethylamine (TEA) or diisopropylethylamine (DIPEA).[12][13]
-
Temperature Control: Keep the reaction and workup temperatures as low as possible, preferably at 0°C or below, to minimize the rate of enolization.[11][14]
-
Solvent Choice: The choice of solvent can impact the rate of racemization.[10] Less polar solvents may reduce racemization in some cases.[14]
-
Protecting Groups: If the α-substituent is an electron-withdrawing group, it will increase the acidity of the α-proton.[6] Consider a protecting group strategy to temporarily modify the substituent's electronic properties.
Data Presentation
Table 1: Influence of Reaction Conditions on Racemization
This table provides a qualitative summary of how different parameters can affect the extent of racemization.
| Parameter | Condition to Minimize Racemization | Condition that Increases Racemization Risk | Rationale |
| Temperature | Low (e.g., 0°C or below)[11][14] | High | Higher thermal energy increases the rate of epimerization.[8] |
| Base Strength | Weaker, hindered bases (NMM, Collidine)[12][13] | Strong bases (NaOH, TEA, DBU) | Stronger bases more readily abstract the α-proton, facilitating enolate formation.[6] |
| pH during Workup | Neutral (pH ~7) | Strongly Acidic (pH < 3) or Basic (pH > 10) | Acid/base catalysis promotes the formation of achiral intermediates (enolates, carbocations).[4][7] |
| Solvent Polarity | Generally less polar[9][14] | Highly polar | Polar solvents can stabilize charged, planar intermediates that lead to racemization.[7] |
| Additives (Peptide Coupling) | HOBt, HOAt, Oxyma[13][15] | None (when using carbodiimides)[16] | Additives react with the activated acid to form an active ester, which is less prone to racemization than the oxazolone intermediate.[13] |
Mandatory Visualizations
Diagram 1: General Troubleshooting Workflow for Racemization
Caption: A workflow diagram for identifying and addressing the root causes of racemization.
Diagram 2: Mechanism of Base-Catalyzed Racemization
References
- 1. byjus.com [byjus.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. study.com [study.com]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Lipase Selection for the Kinetic Resolution of 1-Phenylethanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is paramount. The kinetic resolution of racemic mixtures using lipases is a widely adopted and effective method. This guide provides a comparative analysis of different lipases for the kinetic resolution of 1-phenylethanol, a key chiral building block in the pharmaceutical industry. The performance of various lipases is evaluated based on experimental data, offering a clear basis for informed selection.
The enzymatic kinetic resolution of racemic 1-phenylethanol involves the selective acylation of one enantiomer, leaving the other unreacted. This process allows for the separation of the two enantiomers, yielding optically pure products. The choice of lipase is a critical factor that significantly influences the reaction's efficiency, specifically the conversion rate and the enantiomeric excess (e.e.) of both the product and the remaining substrate.
Performance Comparison of Lipases
The following table summarizes the performance of several common lipases in the kinetic resolution of 1-phenylethanol. The data has been compiled from various studies to provide a comparative overview. It is important to note that reaction conditions can vary between studies, impacting the results.
| Lipase Source | Immobilization/Form | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. Product (%) | e.e. Substrate (%) | Enantioselectivity (E) |
| Pseudomonas cepacia | Immobilized on Zn/Al-Cl LDH | Vinyl Acetate | n-Hexane | 35 | 1 | 50 | >99 | >99 | >200 |
| Pseudomonas cepacia | Immobilized on Zn2Al LDH (adsorption) | Vinyl Acetate | n-Hexane | 35 | 3-24 | 38-50 | >99 | 100 | >200[1][2] |
| Candida antarctica B (Novozym 435) | Immobilized on macroporous polyacrylate | Ethyl Butyrate | - | 40 | - | - | - | - | -[3] |
| Candida antarctica B (CALB) | Immobilized on MCF | Isopropenyl Acetate | Toluene | - | 8 | 96 (DKR) | 98 | - | -[4] |
| Burkholderia cepacia | Free | Vinyl Acetate | n-Heptane/[EMIM][BF4] | - | 168 | 40.1 | 98.9 | - | >200 |
| Aspergillus oryzae | Mycelium-bound | Vinyl Acetate | Methyl tert-butyl ether | 30 | - | >46 | >99 | - | >200[5] |
| Pseudomonas fluorescens (Amano Lipase AK) | Immobilized | Vinyl Acetate | Cyclohexane | 40 | 2 | ~15 | >99 | - | >200[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from the cited studies.
Kinetic Resolution using Immobilized Pseudomonas cepacia Lipase[1][2]
-
Enzyme Preparation: Pseudomonas cepacia lipase (LipPS) is immobilized on Zn/Al layered double hydroxides (LDHs). For the adsorption method, the lipase powder is dissolved in a buffer (e.g., glycyl-glycine or MOPS) or water before being added to the LDH support.
-
Reaction Mixture: A typical reaction mixture contains racemic (R,S)-1-phenylethanol (0.5 mmol) and vinyl acetate (0.5 mmol) in n-hexane (5 mL).
-
Reaction Conditions: The reaction is carried out in a stoppered flask at 35°C in a shaking water bath at 150 rpm for a specified duration (e.g., 1 to 24 hours).
-
Analysis: The conversion and enantiomeric excess of the product and substrate are determined using gas chromatography (GC) with a chiral column.
Dynamic Kinetic Resolution using Immobilized Candida antarctica Lipase B[5]
-
Biocatalyst: Lipase B from Candida antarctica (CALB) is immobilized on siliceous mesoporous cellular foams (MCF) functionalized with methyl groups.
-
Racemization Catalyst: A Ruthenium complex activated by a base (e.g., K3PO4 or t-BuOK) is used for the in-situ racemization of the unreacted alcohol.
-
Reaction Setup: (rac)-1-phenylethanol (0.625 M in toluene) is added to a flask containing the immobilized CALB. An acylating agent, such as isopropenyl acetate (1.5 equivalents in toluene), is then introduced.
-
Analysis: The reaction progress, including conversion and enantiomeric excess, is monitored by gas chromatography.
Visualizing the Process: Enzymatic Kinetic Resolution
The following diagram illustrates the workflow of a typical enzymatic kinetic resolution of 1-phenylethanol.
Caption: Enzymatic kinetic resolution of 1-phenylethanol.
Conclusion
The selection of a lipase for the kinetic resolution of 1-phenylethanol is a critical decision that depends on the desired outcome, including high enantioselectivity, conversion rate, and operational stability. Immobilized lipases, particularly from Pseudomonas cepacia and Candida antarctica (Novozym 435), consistently demonstrate excellent performance with high enantiomeric excess and good conversion rates.[7][1][2][6] For applications requiring near-complete conversion of the racemic mixture, a dynamic kinetic resolution approach utilizing Candida antarctica lipase B in combination with a racemization catalyst presents a powerful strategy.[4] The choice of solvent and acyl donor also plays a significant role in optimizing the reaction conditions. This guide provides a foundation for researchers to select the most suitable lipase and experimental setup for their specific needs in the synthesis of chiral 1-phenylethanol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immobilization of Pseudomonas cepacia lipase on layered double hydroxide of Zn/Al-Cl for kinetic resolution of rac-1-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1H NMR Analysis of Diastereomeric Esters for Enantiomeric Excess (ee) Determination
For researchers, scientists, and drug development professionals, the accurate determination of a molecule's enantiomeric purity is a critical step in asymmetric synthesis and drug discovery. While chiral chromatography is often the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and often rapid alternative. This guide provides an objective comparison of common chiral derivatizing agents (CDAs) used to determine enantiomeric excess (ee) via ¹H NMR analysis of diastereomeric esters, complete with detailed experimental protocols and supporting data.
The Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are isochronous in a standard achiral NMR solvent, meaning they produce identical NMR spectra. To differentiate them, a chiral environment is required. This is achieved by reacting the enantiomeric mixture (e.g., a racemic alcohol or amine) with a single, pure enantiomer of a chiral derivatizing agent.[1][2] This reaction covalently links the CDA to each enantiomer of the analyte, converting the pair of enantiomers into a pair of diastereomers.
Diastereomers have distinct physical and chemical properties, and crucially, they are no longer isochronous in an NMR experiment.[3] Protons in one diastereomer will experience a slightly different chemical environment than the corresponding protons in the other, leading to separate, resolvable signals in the ¹H NMR spectrum. The enantiomeric excess of the original sample can then be accurately calculated by integrating these distinct signals.[1][4]
Comparison of Common Chiral Derivatizing Agents
The effectiveness of a CDA is primarily judged by its ability to induce a large chemical shift difference (Δδ) between the signals of the resulting diastereomers, allowing for accurate integration. Several agents are commonly used for the derivatization of alcohols and amines.
| Chiral Derivatizing Agent (CDA) | Analyte Type | Key Features & Advantages | Disadvantages |
| (R)- or (S)-Mosher's Acid (MTPA) | Alcohols, Amines | Widely applicable; the -CF₃ group allows for simple, clean ¹⁹F NMR analysis with well-separated singlets.[3] Often provides good signal dispersion in ¹H NMR. Also used for absolute configuration determination.[5][6] | Can be expensive. Potential for kinetic resolution if the reaction does not go to completion. |
| (-)-Menthyloxyacetic Acid | Alcohols | Inexpensive and readily available. Forms esters that often show good resolution for protons near the stereocenter. | Signal dispersion may be smaller compared to MTPA for some substrates. |
| 2-methoxy-2-(1-naphthyl)propionic acid (MαNP) | Alcohols | The naphthyl group provides a strong anisotropic effect, often leading to large Δδ values and excellent signal separation, superior to MTPA in some cases.[7][8][9] | Not as commonly used as MTPA, may be less commercially available. |
| (R)-(-)-O-Acetylmandelic Acid | Alcohols | A readily available and effective reagent for creating diastereomeric esters.[10] | The induced chemical shift differences can be variable depending on the analyte structure. |
Experimental Protocols
Protocol 1: Esterification of a Chiral Alcohol with Mosher's Acid Chloride
This protocol describes the in-situ preparation of Mosher's esters in an NMR tube for direct analysis. This method is efficient as it minimizes sample handling and potential loss.
Materials:
-
Chiral alcohol (approx. 5 mg, 1.0 equivalent)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride, ~1.2 equivalents)
-
Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆
-
Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) as a catalyst (catalytic amount)
-
NMR tube (5 mm), septa, and needles
Methodology:
-
Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 5 mg of the chiral alcohol in ~0.6 mL of anhydrous CDCl₃.
-
Addition of Catalyst: Add a catalytic amount of DMAP or a small drop of anhydrous pyridine to the solution.
-
Addition of CDA: Carefully add ~1.2 equivalents of (R)-Mosher's acid chloride to the NMR tube.
-
Reaction: Cap the NMR tube, mix the contents gently, and allow the reaction to proceed at room temperature. The reaction progress can be monitored periodically by acquiring a ¹H NMR spectrum. Most reactions are complete within 2-6 hours.[5] For sterically hindered alcohols, gentle heating may be required.
-
Analysis: Once the reaction is complete (indicated by the disappearance of the alcohol starting material), the sample is ready for NMR analysis.
Protocol 2: ¹H NMR Data Acquisition and Analysis
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum of the diastereomeric ester mixture on a spectrometer (a 400 MHz or higher field is recommended for better resolution).[11]
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for complete T1 relaxation of all protons, which is critical for accurate integration.
-
Carefully phase the spectrum and perform baseline correction.
Data Analysis and ee Calculation:
-
Identify Signals: Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons closest to the newly formed ester linkage and the original stereocenter are often the best candidates.
-
Integrate: Accurately integrate both signals. Let the integration values be I₁ (major diastereomer) and I₂ (minor diastereomer).
-
Calculate ee: The enantiomeric excess is calculated using the formula:
ee (%) = [ (I₁ - I₂) / (I₁ + I₂) ] * 100
This calculation directly reflects the enantiomeric ratio of the starting alcohol.[3]
Data Presentation: Sample Analysis
The following table presents representative data from the ¹H NMR analysis of a diastereomeric ester mixture formed from a hypothetical chiral secondary alcohol and (R)-Mosher's acid.
| Proton Assignment | δ for Diastereomer 1 (ppm) | δ for Diastereomer 2 (ppm) | Δδ (ppm) | Integration |
| -CH(OH)- | 5.15 (quartet) | 5.05 (quartet) | 0.10 | 1.00 |
| -CH₃ | 1.42 (doublet) | 1.48 (doublet) | -0.06 | 0.25 |
Calculation of Enantiomeric Excess:
-
Using the integration of the methine proton (-CH(OH)-) signals:
-
I₁ (major) = 1.00
-
I₂ (minor) = 0.25
-
ee (%) = [ (1.00 - 0.25) / (1.00 + 0.25) ] * 100 = 60%
-
Workflow Diagram for ee Determination
The entire process, from sample preparation to final calculation, can be summarized in the following workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. bates.edu [bates.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereomer method for determining ee by (1)H NMR and/or MS spectrometry with complete removal of the kinetic resolution effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparing enzymatic kinetic resolution with chemical resolution methods
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is a critical requirement. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide necessitate the characterization and often the separation of these stereoisomers. This guide provides an objective comparison between two prominent methods for resolving racemic mixtures: enzymatic kinetic resolution and classical chemical resolution, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Principles of Chiral Resolution
The fundamental challenge in separating enantiomers lies in their identical physical properties in an achiral environment, such as boiling point, melting point, and solubility. Resolution techniques overcome this by introducing a chiral auxiliary that interacts differently with each enantiomer, leading to separable species.
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes. In a racemic mixture, an enzyme will preferentially catalyze the reaction of one enantiomer over the other.[1] This difference in reaction rates allows for the separation of the unreacted, enantioenriched substrate from the newly formed product. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[2]
Chemical resolution , most commonly achieved through diastereomeric salt formation, involves reacting a racemic acid or base with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts.[3] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, enabling their separation by methods like fractional crystallization.[3][4]
At a Glance: Enzymatic vs. Chemical Resolution
| Feature | Enzymatic Kinetic Resolution | Chemical Resolution (Diastereomeric Salt Formation) |
| Principle | Differential reaction rates of enantiomers with a chiral catalyst (enzyme).[5] | Formation of diastereomers with different physical properties.[3] |
| Selectivity | Typically very high (high enantiomeric excess).[6] | Variable, dependent on the resolving agent and crystallization conditions. |
| Reaction Conditions | Mild (near-neutral pH, room temperature). | Can be harsh (acidic or basic conditions, elevated temperatures). |
| Reagents | Catalytic amount of enzyme. | Stoichiometric amount of chiral resolving agent.[3] |
| Substrate Scope | Often specific to a class of compounds (e.g., esters, alcohols, amines).[6] | Broad, applicable to acidic and basic compounds.[7] |
| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and mild conditions. | Often involves organic solvents and stoichiometric reagents, generating more waste. |
| Scalability | Can be challenging due to enzyme cost and stability. | Well-established and scalable for industrial production.[7] |
| Theoretical Max. Yield | 50% for one enantiomer (can be overcome with dynamic kinetic resolution).[2] | 50% for one enantiomer (resolving agent can be recovered). |
Quantitative Data Comparison
The following table summarizes experimental data for the resolution of representative racemic compounds using both enzymatic and chemical methods.
| Substrate | Resolution Method | Reagent/Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R,S)-Ibuprofen | Enzymatic (Esterification) | Candida rugosa lipase | Cyclohexane | ~46% | >99% (S-ester) | [8] |
| (R,S)-Ibuprofen | Chemical (Diastereomeric Salt) | (S)-(-)-α-phenethylamine | 0.25 M KOH | - | High (S-enantiomer) | [1] |
| (R,S)-1-Phenylethanol | Enzymatic (Acylation) | Lipase CALB | Hexane | 43% (R-ester), 41% (S-alcohol) | >95% (R-ester) | [9] |
| (R,S)-1-Phenylethanol | Chemical (Diastereomeric Salt) | (+)-Tartaric acid | Methanol | - | High (S-amine tartrate salt) | [10] |
| Secondary Alcohols | Enzymatic (Dynamic Kinetic Resolution) | Lipase CALB & Ru-catalyst | Toluene | up to 99% | >99% | [11] |
| Racemic Amines | Chemical (Diastereomeric Salt) | (+)-Di-p-toluoyl-D-tartaric acid | Various | - | High | [12] |
Note: Direct comparison of yields can be complex due to the different ways they are calculated in kinetic versus classical resolution.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the general workflows for enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.
Detailed Experimental Protocols
Enzymatic Resolution of (R,S)-1-Phenylethanol
This protocol is adapted from a lipase-catalyzed acylation of racemic 1-phenylethanol.[9]
Materials:
-
Racemic 1-phenylethanol (13.5 mmol)
-
Immobilized Lipase B from Candida antarctica (CALB, 250 mg)
-
Vinyl acetate (27 mmol)
-
Hexane (80 mL)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate (9:1) mixture for elution
Procedure:
-
Dissolve racemic 1-phenylethanol in 80 mL of hexane in a suitable flask.
-
Add 250 mg of CALB lipase to the solution.
-
Add vinyl acetate dropwise to the mixture.
-
Stir the reaction mixture at room temperature (e.g., using an orbital shaker at 180 rpm) for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (approximately 50% conversion), remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a 9:1 mixture of hexane and ethyl acetate to separate the (R)-1-phenylethyl acetate from the unreacted (S)-1-phenylethanol.
Expected Outcome:
-
This compound in approximately 43% yield.
-
(S)-1-phenylethanol in approximately 41% yield.
Chemical Resolution of (R,S)-1-Phenylethylamine
This protocol describes the resolution of a racemic amine using (+)-tartaric acid, adapted from established procedures.[10]
Materials:
-
Racemic 1-phenylethylamine (6.1 mL)
-
(+)-Tartaric acid (7.6 g)
-
Methanol (100 mL)
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.
-
Cautiously add 6.1 mL of racemic 1-phenylethylamine to the tartaric acid solution. The mixture will generate heat.
-
Stopper the flask and allow it to stand undisturbed at room temperature for at least 24 hours to allow for crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by suction filtration and wash them with a small amount of cold methanol.
-
To recover the enantiomerically enriched amine, suspend the crystals in water and add 50% NaOH solution until the salt is completely dissolved and the solution is basic.
-
Extract the liberated amine with three portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the resolved amine.
Expected Outcome:
-
The crystalline salt will be enriched in the (S)-amine-(R,R)-tartrate diastereomer, leading to the recovery of (S)-1-phenylethylamine.
Conclusion
The choice between enzymatic and chemical resolution methods is a strategic one, dictated by factors such as substrate nature, desired scale, cost considerations, and environmental impact. Enzymatic kinetic resolution offers unparalleled selectivity under mild conditions, making it an excellent choice for specific substrates where high enantiopurity is paramount. However, its applicability can be limited by enzyme specificity and cost.
Conversely, chemical resolution through diastereomeric salt formation is a robust, scalable, and broadly applicable technique, particularly for acidic and basic compounds, and remains a workhorse in industrial settings.[7] The trade-offs include the use of stoichiometric amounts of often expensive resolving agents and potentially harsher reaction conditions. As the demand for enantiopure pharmaceuticals continues to grow, a thorough understanding of both methodologies is essential for the modern researcher and drug development professional.
References
- 1. murov.info [murov.info]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Research Portal [experts.esf.edu]
- 8. Commercially viable resolution of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of (R)- and (S)-1-Phenylethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and sensory properties. This guide provides a detailed comparison of the known biological activities of (R)-1-phenylethyl acetate and (S)-1-phenylethyl acetate, focusing on enzymatic interactions where the differences are most pronounced.
Enantioselective Recognition by Enzymes
The most significant and well-documented difference in the biological activity of (R)- and (S)-1-phenylethyl acetate lies in their interaction with enzymes, particularly lipases and esterases. These enzymes exhibit a high degree of stereoselectivity, preferentially catalyzing the synthesis or hydrolysis of one enantiomer over the other. This enantioselectivity forms the basis for the kinetic resolution of racemic 1-phenylethyl acetate, a widely used method to obtain enantiomerically pure forms of the corresponding alcohol or acetate.
Enzymatic Kinetic Resolution: A Tale of Two Enantiomers
Enzymatic kinetic resolution of racemic 1-phenylethyl acetate typically proceeds via two main strategies:
-
Enantioselective Hydrolysis: In this approach, an enzyme selectively hydrolyzes one enantiomer of the racemic acetate, leaving the other unreacted. Numerous studies have shown that various microbial esterases and lipases preferentially hydrolyze the (R)-enantiomer, this compound, to (R)-1-phenylethanol. This results in an enrichment of the unreacted (S)-1-phenylethyl acetate.
-
Enantioselective Transesterification/Esterification: Here, a racemic mixture of 1-phenylethanol is acylated using an acyl donor in the presence of an enzyme. Lipases, in particular, have been extensively shown to preferentially acylate the (R)-enantiomer of 1-phenylethanol to produce this compound, leaving the (S)-1-phenylethanol largely unreacted.
The following table summarizes the results from various studies on the enzymatic kinetic resolution of 1-phenylethyl acetate, highlighting the differential activity towards its enantiomers.
| Enzyme Source | Reaction Type | Preferred Substrate/Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate | Conversion Rate (%) | Reference |
| Bacillus sp. SCSIO 15121 Esterase (BSE01281) | Transesterification | This compound | >99% | - | 42% | [1] |
| Bacillus sp. SCSIO 15121 Esterase (BSE01281) | Hydrolysis | (R)-1-phenylethanol | >99% | >95% ((S)-acetate) | 49% | [1] |
| Escherichia coli Esterase (YbfF) | Hydrolysis | (R)-1-phenylethanol | >99% | - | - | [2] |
| Burkholderia cepacia Lipase | Transesterification | This compound | 98.9% | - | 40.1% | [3] |
| Immobilized Candida antarctica Lipase B (CALB) | Hydrolysis | (R)-1-phenylethanol | - | - | 41.2% higher than in tert-butanol | [4] |
Note: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. A higher ee indicates a greater proportion of one enantiomer over the other. Conversion rate refers to the percentage of the racemic starting material that is transformed into the product.
Experimental Protocols
General Procedure for Enzymatic Kinetic Resolution of (±)-1-Phenylethyl Acetate via Hydrolysis
A detailed experimental protocol for the enantioselective hydrolysis of racemic 1-phenylethyl acetate is exemplified by the work with the esterase BSE01281 from Bacillus sp. SCSIO 15121.[1]
1. Enzyme Preparation:
-
The gene encoding the esterase is cloned and expressed in a suitable host organism (e.g., E. coli).
-
The recombinant enzyme is then purified using standard chromatography techniques, such as nickel ion affinity chromatography.
2. Hydrolysis Reaction:
-
A standard reaction mixture is prepared containing a phosphate buffer (e.g., 100 mM, pH 8.0), the racemic (±)-1-phenylethyl acetate substrate (e.g., 50 mM), and the purified enzyme (e.g., 20 µg).
-
The reaction is incubated at a controlled temperature (e.g., 40°C) with agitation.
-
The reaction is periodically sampled to monitor its progress.
3. Analysis:
-
The reaction is quenched, and the products are extracted using an organic solvent (e.g., n-hexane).
-
The enantiomeric excess of the product ((R)-1-phenylethanol) and the remaining substrate ((S)-1-phenylethyl acetate) are determined using chiral gas chromatography (GC) equipped with a chiral column (e.g., a β-cyclodextrin-based column).
Workflow for Enzymatic Hydrolysis of Racemic 1-Phenylethyl Acetate
References
Comparative Guide to Analytical Methods for Chiral Purity of 1-Phenylethyl Acetate
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is paramount. 1-Phenylethyl acetate, a key chiral intermediate and fragrance component, requires robust and validated analytical methods to quantify its enantiomers accurately. This guide provides a detailed comparison of two primary chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The choice between GC and HPLC for chiral analysis depends on several factors, including the volatility and thermal stability of the analyte, required sensitivity, and available instrumentation.[1][2] Generally, GC is well-suited for volatile and thermally stable compounds like 1-phenylethyl acetate, often offering high separation efficiency and fast analysis times.[3] Conversely, HPLC is a versatile technique applicable to a broader range of compounds, including those that are not volatile or are thermally labile, and offers a wide variety of chiral stationary phases.[2][4]
This guide presents a comparative summary of validation parameters, detailed experimental protocols for both GC and HPLC methods, and a generalized workflow for analytical method validation.
Performance Comparison of Analytical Methods
The following tables summarize the typical validation parameters for the analysis of 1-phenylethyl acetate enantiomers using chiral GC and chiral HPLC. The data presented are representative values based on established analytical method validation guidelines and performance characteristics of the respective techniques.[5][6]
Table 1: Comparison of Validation Parameters for Chiral GC and HPLC Analysis of 1-Phenylethyl Acetate
| Validation Parameter | Chiral Gas Chromatography (GC-FID) | Chiral High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.05 - 1.5% of total analyte concentration | 0.05 - 1.5% of total analyte concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 2.0% | < 2.0% |
| - Intermediate Precision | < 3.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.01% of total analyte concentration | ~0.01% of total analyte concentration |
| Limit of Quantification (LOQ) | ~0.03% of total analyte concentration | ~0.03% of total analyte concentration |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the chiral analysis of 1-phenylethyl acetate by GC and HPLC.
Chiral Gas Chromatography (GC) Method
This method is suitable for the direct separation of the volatile enantiomers of 1-phenylethyl acetate.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 150 °C at 2 °C/min, hold for 5 min.
-
Detector Temperature: 250 °C.
Sample Preparation:
-
Prepare a stock solution of racemic 1-phenylethyl acetate in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
For the determination of the undesired enantiomer, prepare calibration standards by spiking the pure desired enantiomer with known concentrations of the undesired enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method provides an alternative for the separation of 1-phenylethyl acetate enantiomers, particularly when GC is not available or when different selectivity is required.
Instrumentation:
-
HPLC system with a UV detector.
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Lux Cellulose-3, 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of n-heptane and 2-propanol (e.g., 98.7:1.3 v/v), with a small amount of trifluoroacetic acid (e.g., 0.15%).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic 1-phenylethyl acetate in the mobile phase at a concentration of 1 mg/mL.
-
Prepare calibration standards for the undesired enantiomer by spiking the pure desired enantiomer with known concentrations of the undesired enantiomer in the mobile phase.
Analytical Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a chiral purity method.[5][6]
Caption: Workflow for the validation of an analytical method for chiral purity.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Guide to (R)- and (S)-1-Phenylethyl Acetate: Unveiling Chiral Distinctions
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of the (R)- and (S)-enantiomers of 1-phenylethyl acetate. It offers a detailed examination of their spectroscopic properties with supporting experimental data and protocols to aid in their identification and characterization.
Enantiomers, such as (R)- and (S)-1-phenylethyl acetate, are chiral molecules that are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their interaction with other chiral entities, including polarized light or chiral molecules, can differ significantly. This distinction is paramount in the pharmaceutical industry, where the physiological activity of enantiomers can vary from therapeutic to toxic. Consequently, the ability to spectroscopically differentiate between enantiomers is a critical aspect of drug development and quality control.
This guide explores the spectroscopic signatures of (R)- and (S)-1-phenylethyl acetate using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While standard NMR and IR spectra of the two enantiomers are identical, this guide will delve into chiral NMR techniques that enable their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-phenylethyl acetate.
Table 1: ¹H NMR Spectroscopic Data for (1R)-1-Phenylethyl Acetate (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 - 7.25 | m | 5H | Ar-H |
| 5.88 | q, J = 6.4 Hz | 1H | O-CH -CH₃ |
| 2.07 | s | 3H | C(=O)-CH ₃ |
| 1.50 | d, J = 5.9 Hz | 3H | O-CH-CH ₃ |
Note: The ¹H NMR spectrum of (S)-1-phenylethyl acetate in an achiral solvent is identical to that of the (R)-enantiomer.
Table 2: ¹³C NMR Spectroscopic Data for (1R)-1-Phenylethyl Acetate (in CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 170.3 | C =O |
| 141.6 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 127.8 | Ar-C H |
| 126.1 | Ar-C H |
| 72.3 | O-C H-CH₃ |
| 22.2 | O-CH-C H₃ |
| 21.3 | C(=O)-C H₃ |
Note: The ¹³C NMR spectrum of (S)-1-phenylethyl acetate in an achiral solvent is identical to that of the (R)-enantiomer.
Table 3: Differentiating Enantiomers by ¹H NMR using a Chiral Derivatizing Agent
To distinguish between the enantiomers using NMR, a chiral derivatizing agent, such as (R)-(-)-acetoxyphenylacetic acid, can be used. This reaction forms diastereomers, which are not mirror images and thus have distinct NMR spectra.
| Diastereomer | Chemical Shift (δ) of -CH(CH₃)O- proton (ppm) |
| (R)-1-phenylethyl (R)-acetoxyphenylacetate | ~1.54 (doublet) |
| (S)-1-phenylethyl (R)-acetoxyphenylacetate | ~1.41 (doublet) |
Table 4: Key IR Absorption Frequencies for 1-Phenylethyl Acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium to Strong | Aliphatic C-H stretch |
| ~1740 | Strong | C=O (ester) stretch |
| 1600, 1500 | Medium | Aromatic C=C bending |
| ~1240 | Strong | C-O (ester) stretch |
| 860-680 | Strong | Aromatic C-H bending |
Table 5: Mass Spectrometry Data for 1-Phenylethyl Acetate
| m/z | Relative Intensity (%) | Assignment |
| 164 | Low | [M]⁺ (Molecular Ion) |
| 122 | High | [M - C₂H₂O]⁺ |
| 105 | Very High | [C₈H₉]⁺ |
| 104 | Very High | [C₈H₈]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Note: The mass spectra of (R)- and (S)-1-phenylethyl acetate are identical as mass spectrometry is an achiral technique.[2][3]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
¹H and ¹³C NMR Spectroscopy (Achiral)
-
Sample Preparation: Dissolve approximately 10-20 mg of the 1-phenylethyl acetate sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 512-1024.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Process the acquired free induction decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Chiral ¹H NMR Spectroscopy using a Derivatizing Agent
-
Derivatization: In a clean, dry NMR tube, dissolve one equivalent of the 1-phenylethyl acetate sample and one equivalent of a chiral derivatizing agent (e.g., (R)-(-)-acetoxyphenylacetic acid) in a suitable deuterated solvent (e.g., CDCl₃). Add a coupling agent (e.g., DCC or EDC) to facilitate the esterification reaction.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture following the protocol for achiral ¹H NMR spectroscopy. The signals corresponding to the protons near the chiral center of the original enantiomers will appear as separate peaks.
Infrared (IR) Spectroscopy
-
Sample Preparation: As 1-phenylethyl acetate is a liquid, a neat sample can be analyzed. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[4]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates.
-
Place the sample plates in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Gas Chromatography-Mass Spectrometry (GC-MS)[5]
-
Sample Preparation: Dilute the 1-phenylethyl acetate sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 2 scans/second.
-
-
Data Analysis: Identify the peak corresponding to 1-phenylethyl acetate in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of (R)- and (S)-1-phenylethyl acetate.
Caption: Experimental workflow for the spectroscopic comparison of (R)- and (S)-1-phenylethyl acetate.
References
A Comparative Guide to Acyl Donor Efficiency in Enzymatic Acylation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acyl donor is a critical parameter in optimizing enzymatic acylation reactions, significantly impacting reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the performance of common acyl donors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Executive Summary
Enzymatic acylation, a cornerstone of biocatalysis, offers a highly selective and environmentally benign approach to modifying a wide range of molecules, including pharmaceuticals, flavonoids, and other bioactive compounds. The efficiency of this process is intrinsically linked to the reactivity of the acyl donor. This comparison focuses on three widely used classes of acyl donors: acid anhydrides , vinyl esters , and simple alkyl esters . Experimental evidence indicates that activated acyl donors, such as acid anhydrides and vinyl esters, generally exhibit higher reaction rates and conversion yields compared to their less reactive alkyl ester counterparts.
Quantitative Performance Comparison
The following table summarizes experimental data on the efficiency of different acyl donors in the enzymatic acylation of the flavonoid naringin, catalyzed by Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus.
| Acyl Donor | Molar Ratio (Naringin:Acyl Donor) | Reaction Time (h) | Conversion (%) | Reference |
| Acetic Anhydride | 1:5 | 8 | ~98.5 | [1][2][3] |
| Vinyl Acetate | 1:5 | 24 | ~97.5 | [1][2][3] |
| Acetic Acid | - | - | Low Conversion | [1] |
| Methyl Acetate | - | - | Low Conversion | [1] |
| Ethyl Acetate | - | - | Low Conversion | [1] |
| Propyl Acetate | - | - | Low Conversion | [1] |
| Butyl Acetate | - | - | Low Conversion | [1] |
As the data illustrates, acetic anhydride and vinyl acetate are significantly more effective acyl donors for the acylation of naringin under these conditions, achieving near-quantitative conversion.[1][2][3] Acetic anhydride, in particular, demonstrates a remarkably faster reaction rate.[1][3] The lower reactivity of simple esters like ethyl acetate results in poor conversion, highlighting the importance of acyl donor activation.
Key Considerations for Acyl Donor Selection
-
Reactivity: The inherent reactivity of the acyl donor is a primary determinant of reaction speed and yield. The general order of reactivity is acid chlorides > acid anhydrides > vinyl esters > alkyl esters > amides.[4]
-
Byproducts: The nature of the leaving group and the resulting byproduct can influence the reaction equilibrium and downstream processing. For instance, the tautomerization of the vinyl alcohol leaving group from vinyl esters to acetaldehyde renders the reaction essentially irreversible.
-
Enzyme Stability: Some acyl donors, particularly highly reactive ones like acid anhydrides, can potentially lead to enzyme inactivation over time.[4] Careful optimization of reaction conditions is crucial.
-
"Green" Chemistry Principles: The overall environmental impact, including the atom economy and the toxicity of the acyl donor and its byproducts, should be considered.[5] While highly efficient, some activated acyl donors may be less environmentally friendly than simpler esters.
Experimental Protocols
The following provides a generalized experimental protocol for comparing the efficiency of different acyl donors in the enzymatic acylation of a model substrate, such as a flavonoid.
1. Materials:
- Substrate (e.g., Naringin)
- Immobilized Lipase (e.g., Lipozyme TL IM, Novozym 435 - immobilized Candida antarctica lipase B)
- Acyl Donors (e.g., Acetic Anhydride, Vinyl Acetate, Ethyl Acetate)
- Anhydrous Solvent (e.g., Acetonitrile, 2-Methyl-2-butanol)
- Molecular Sieves (for maintaining anhydrous conditions, if necessary)
2. General Reaction Setup:
- Dissolve the substrate in the chosen anhydrous solvent in a sealed reaction vessel.
- Add the acyl donor at the desired molar ratio (e.g., 1:1, 1:3, 1:5 substrate to acyl donor).[1]
- Add the immobilized enzyme (e.g., 3 g/L).[1][2]
- Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.[1][2][6]
- Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable analytical technique (e.g., HPLC, GC).
3. Analytical Method (HPLC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (with a small percentage of an acid like acetic acid for better peak shape).
- Detection: UV detector at a wavelength appropriate for the substrate and product.
- Quantification: Calculate the conversion percentage based on the disappearance of the substrate peak area and the appearance of the product peak area relative to a standard curve.
Diagrams
References
- 1. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Immobilized vs. Free Lipase in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lipases are a cornerstone of biocatalysis, prized for their versatility in synthesizing a wide range of products, from pharmaceuticals to biofuels. However, the practical application of these enzymes often hinges on a critical choice: using them in their free, soluble form or immobilizing them onto a solid support. This guide provides an objective comparison, supported by experimental data, to inform the selection of the most appropriate lipase formulation for synthesis applications.
Performance at a Glance: Immobilized vs. Free Lipase
The primary motivation for immobilizing lipases is to enhance their stability and enable their reuse, which are significant drawbacks of using free enzymes.[1][2][3] While free lipases might exhibit higher initial activity in ideal aqueous conditions, immobilized enzymes offer superior performance across several key metrics crucial for industrial and laboratory synthesis.
Table 1: General Performance Comparison
| Parameter | Free Lipase | Immobilized Lipase | Key Advantages of Immobilization |
| Catalytic Activity | Often higher initial activity. | May be slightly lower initially due to conformational changes or substrate diffusion limitations.[3] | Often offset by enhanced stability and reusability.[3] |
| Thermal Stability | Lower stability; prone to denaturation at elevated temperatures.[4] | Significantly higher stability; the support matrix provides a protective microenvironment.[1][5] | Allows for reactions at higher temperatures, increasing reaction rates.[1] |
| pH Stability | Active over a narrow pH range. | Broader operational pH range due to the buffering effect of the support.[6][7] | Greater flexibility in reaction conditions. |
| Reusability | Difficult to recover and not reusable.[1] | Easily separated from the reaction mixture and reusable for multiple cycles.[1][4][6] | Drastically reduces overall process costs.[1][6] |
| Product Purity | The final product is contaminated with the enzyme, requiring costly downstream purification. | High product purity as the enzyme is easily removed from the reaction medium.[6] | Simplified purification process and reduced costs.[6] |
| Operational Stability | Low stability, leading to a shorter operational lifetime. | High stability, allowing for continuous processes and a longer catalyst lifetime.[1][3] | Suitable for large-scale, continuous industrial applications. |
Case Study: Biodiesel Synthesis via Transesterification
The enzymatic production of biodiesel from various oil feedstocks is a well-studied application that highlights the advantages of immobilized lipase. The following data summarizes a typical comparative study using free Candida rugosa lipase versus the same lipase immobilized on a solid support.
Table 2: Experimental Data Comparison in Biodiesel Synthesis
| Parameter | Free Lipase (Candida rugosa) | Immobilized Lipase (Candida rugosa on chitosan) |
| Optimal Temperature | 37°C[5] | 50°C[5] |
| Optimal pH | 7.0[5][7] | 6.0 - 8.0[5][7] |
| Biodiesel Yield | ~70% (in 24h)[8] | >90% (in 12h)[9] |
| Thermal Half-life at 55°C | 0.71 hours[5] | 1.10 hours[5] |
| Reusability | 1 cycle | >10 cycles with >70% retained activity[10] |
| Storage Stability (at 4°C) | 54.9% activity retained after 60 days[7] | 82.5% activity retained after 60 days[7] |
Experimental Protocols
Protocol 1: Lipase Immobilization on Magnetic Nanoparticles
This protocol describes a common method for immobilizing lipase via covalent attachment using glutaraldehyde as a cross-linking agent.
Objective: To covalently immobilize lipase onto magnetic nanoparticles for enhanced stability and easy recovery.
Materials:
-
Lipase solution (e.g., from Rhizomucor miehei)
-
Magnetic nanoparticles (MNPs), e.g., Fe₃O₄
-
Glutaraldehyde solution
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Ethanol
-
Deionized water
Procedure:
-
Support Preparation: Wash the functionalized magnetic nanoparticles once with ethanol and then three times with deionized water to remove any excess ligands.[11]
-
Activation: Treat the washed MNPs with a glutaraldehyde solution for 1 hour at room temperature with constant stirring. This activates the support for enzyme binding.[12]
-
Washing: Remove excess glutaraldehyde by extensively washing the activated MNPs with deionized water.[12]
-
Immobilization: Add the lipase solution (e.g., 30 mg/mL in PBS) to the activated MNPs.[11] Allow the reaction to proceed for a set time (e.g., 1-12 hours) at room temperature with gentle stirring.[11][12]
-
Recovery and Washing: Use an external magnet to separate the lipase-immobilized MNPs from the supernatant. Wash the immobilized enzyme multiple times with buffer to remove any non-covalently bound lipase.[11][12]
-
Quantification: Determine the amount of immobilized protein by measuring the protein concentration in the supernatant and washings and subtracting it from the initial amount.[11]
Protocol 2: Comparative Biodiesel Synthesis
Objective: To compare the efficiency of free vs. immobilized lipase in the transesterification of waste cooking oil.
Materials:
-
Waste cooking oil
-
Methanol
-
Free lipase powder
-
Immobilized lipase (prepared as in Protocol 1)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator
Procedure:
-
Reaction Setup: In two separate flasks, place a defined amount of waste cooking oil.
-
Catalyst Addition: Add an equivalent catalytic amount of free lipase to one flask and immobilized lipase to the other.
-
Methanol Addition: Add methanol to achieve the desired oil-to-methanol molar ratio (e.g., 1:6).[13] Note: Stepwise addition of methanol is often preferred to minimize enzyme inactivation.
-
Incubation: Incubate both flasks in a shaking incubator (e.g., 200 rpm) at their respective optimal temperatures (e.g., 40°C for free lipase, 55°C for immobilized).[13][14]
-
Reaction Monitoring: Withdraw samples at various time intervals (e.g., 1, 3, 6, 12, 24 hours).[15]
-
Product Analysis: Analyze the samples using Gas Chromatography (GC) to determine the concentration of fatty acid methyl esters (FAME), which indicates the biodiesel yield.[16]
-
Catalyst Recovery: For the immobilized lipase reaction, use a magnet to separate the enzyme from the product mixture. Wash the recovered catalyst for use in subsequent cycles.
Visualized Workflows and Relationships
References
- 1. mdpi.com [mdpi.com]
- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 3. tutorchase.com [tutorchase.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biodiesel Production by Single and Mixed Immobilized Lipases Using Waste Cooking Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different chiral synthesis routes for (R)-1-phenylethyl acetate
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. (R)-1-phenylethyl acetate, a valuable chiral building block, is no exception. This guide provides an objective comparison of three prominent chiral synthesis routes: Enzymatic Kinetic Resolution, Chemoenzymatic Dynamic Kinetic Resolution, and Asymmetric Hydrogenation. The analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparing the Routes
| Metric | Enzymatic Kinetic Resolution (KR) | Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Asymmetric Hydrogenation (AH) followed by Esterification |
| Theoretical Max. Yield | 50% | 100% | ~100% |
| Typical Enantiomeric Excess (ee) | >99%[1] | 85% - >99%[2] | >99% (for the alcohol) |
| Key Catalyst | Immobilized Lipase (e.g., Novozym 435, CALB) | Lipase + Racemization Catalyst (e.g., Shvo's catalyst, Niobium salts) | Chiral Ruthenium or Rhodium Complex (e.g., Ru-TsDPEN) |
| Catalyst Cost | Moderate | High | High |
| Catalyst Reusability | High (reported for >10 cycles) | Moderate to High (dependent on racemization catalyst stability) | Moderate (recycling can be complex)[3][4] |
| Reaction Time | 4 - 24 hours[2][5] | 24 - 72 hours[2] | 1 - 24 hours (for hydrogenation) |
| Process Simplicity | High | Moderate | Moderate |
| Substrate | Racemic 1-phenylethanol | Racemic 1-phenylethanol | Acetophenone |
| Key Advantage | High ee, mild conditions, reusable catalyst | High theoretical yield, high ee | High theoretical yield, high ee from a readily available starting material |
| Key Disadvantage | 50% theoretical yield limit | Higher catalyst cost, potential for side reactions | High initial catalyst and ligand cost, two-step process |
In-Depth Analysis of Synthesis Routes
Enzymatic Kinetic Resolution (KR)
This method utilizes a lipase to selectively acylate one enantiomer of racemic 1-phenylethanol, leaving the other enantiomer unreacted. The key advantage of this route is the exceptional enantioselectivity often achieved, with ee values exceeding 99%.[1] Immobilized enzymes like Novozym 435 are robust and can be recycled multiple times, making the process more cost-effective over several batches. However, the theoretical maximum yield is capped at 50% for the desired ester, which can be a significant drawback for large-scale production.
To a solution of racemic 1-phenylethanol (1.0 eq) in a suitable organic solvent (e.g., n-hexane), an immobilized lipase (e.g., Novozym 435, 10-50 mg/mmol of substrate) and an acyl donor (e.g., vinyl acetate, 1.5-3.0 eq) are added. The reaction mixture is incubated at a controlled temperature (e.g., 30-60°C) with agitation for a specified time (e.g., 4-24 hours).[5] The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion and enantiomeric excess of the product. Upon completion, the immobilized enzyme is filtered off for reuse, and the product, this compound, is purified from the unreacted (S)-1-phenylethanol by column chromatography.
Chemoenzymatic Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of KR, Dynamic Kinetic Resolution (DKR) combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. This is typically achieved by adding a racemization catalyst, such as a ruthenium complex (e.g., Shvo's catalyst) or a niobium salt, to the reaction mixture.[2] This approach allows for the theoretical conversion of 100% of the racemic starting material into the desired (R)-ester. While offering a significant yield advantage, the cost of the racemization catalyst can be high, and its stability and potential for side reactions need to be carefully considered.
In a reaction vessel, racemic 1-phenylethanol (1.0 eq), an immobilized lipase (e.g., CALB, 10-30 mg/mmol), a racemization catalyst (e.g., Shvo's catalyst, 0.1-1 mol%), and an acyl donor (e.g., vinyl acetate, 1.5-3.0 eq) are combined in a suitable solvent (e.g., toluene). The mixture is heated (e.g., 60-70°C) with stirring for an extended period (e.g., 24-72 hours).[2] The reaction is monitored for conversion and enantiomeric excess. After the reaction, the catalysts are removed by filtration, and the this compound is purified.
References
- 1. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHVO'S CATALYST price,buy SHVO'S CATALYST - chemicalbook [m.chemicalbook.com]
- 3. DE102005061954A1 - Recycling of ruthenium from an used ruthenium catalyst comprises treating the catalyst containing ruthenium oxide in a hydrogen stream and treating the carrier material containing ruthenium metal with hydrochloric acid - Google Patents [patents.google.com]
- 4. Reusability Investigation of a Ruthenium Catalyst during Ruthenium Ion-Catalyzed Oxidative Depolymerization of Lignite for the Production of Valuable Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Chiral Maze: A Guide to Inter-laboratory Comparison of Enantiomeric Excess Measurements
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, particularly within the pharmaceutical industry, the precise determination of enantiomeric excess (ee) is a critical quality attribute. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are paramount to ensure the safety and efficacy of chiral pharmaceutical products. Inter-laboratory comparison studies, also known as proficiency tests or round-robin tests, are essential tools for evaluating and ensuring the competency of laboratories in performing these crucial measurements.
This guide provides an objective comparison of methodologies for determining enantiomeric excess, supported by a detailed experimental protocol for a hypothetical inter-laboratory study on the chiral drug, Clenbuterol. It further presents a workflow for such studies and an illustrative summary of comparative data.
The Critical Role of Inter-laboratory Comparisons
Inter-laboratory comparisons are a cornerstone of quality assurance in analytical laboratories. They serve to:
-
Assess Laboratory Performance: Objectively evaluate the analytical performance of participating laboratories against a reference value.
-
Identify Methodological Flaws: Uncover potential issues with analytical methods, instrumentation, or operator procedures.
-
Harmonize Results: Promote consistency and comparability of results across different laboratories.
-
Provide Confidence: Offer assurance to regulatory bodies and clients regarding the quality and reliability of the analytical data.
The workflow of a typical inter-laboratory comparison for enantiomeric excess measurement is depicted below.
Experimental Protocol: Determination of Enantiomeric Ratio of Clenbuterol
The following is a detailed protocol representative of what would be distributed to participating laboratories in a proficiency test for the determination of the enantiomeric ratio of Clenbuterol in a prepared urine sample. The differentiation of clenbuterol enantiomers is crucial in sports drug testing to distinguish between illicit administration and potential food contamination.[1][2]
1. Objective
To determine the enantiomeric ratio (% R-(-)-Clenbuterol and % S-(+)-Clenbuterol) in the provided proficiency test (PT) urine sample.
2. Materials
-
PT Sample: One vial containing 10 mL of human urine spiked with a racemic mixture of Clenbuterol.
-
Reference Standards: Certified reference materials of R-(-)-Clenbuterol and S-(+)-Clenbuterol.
-
Internal Standard: Deuterated Clenbuterol (Clenbuterol-d9).
-
Reagents and Solvents: HPLC grade methanol, acetonitrile, ammonium formate, formic acid, and water. Solid-phase extraction (SPE) cartridges.
3. Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chiral HPLC column (e.g., Chiralcel OD-RH, Chiralpak AD-H, or equivalent).
4. Sample Preparation (Solid-Phase Extraction)
-
Allow the PT sample and all reagents to reach room temperature.
-
Pipette 2 mL of the PT urine sample into a clean centrifuge tube.
-
Add the internal standard solution (Clenbuterol-d9).
-
Vortex for 30 seconds.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analytes with the specified elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. Chiral HPLC-MS/MS Analysis
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous ammonium formate buffer. The exact composition should be optimized by each laboratory to achieve baseline separation of the enantiomers.
-
Flow Rate: As per column manufacturer's recommendation, typically 0.5-1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Clenbuterol and the internal standard should be used.
6. Data Analysis and Reporting
-
Integrate the peak areas for R-(-)-Clenbuterol and S-(+)-Clenbuterol.
-
Calculate the percentage of each enantiomer using the following formulas:
-
% R-(-)-Clenbuterol = [Area(R) / (Area(R) + Area(S))] * 100
-
% S-(+)-Clenbuterol = [Area(S) / (Area(R) + Area(S))] * 100
-
-
Report the results for the enantiomeric ratio to the proficiency test coordinator.
Data Presentation: Illustrative Inter-laboratory Comparison Results
The following table presents a hypothetical summary of results from an inter-laboratory comparison for the determination of the enantiomeric ratio of Clenbuterol. In a real proficiency test, the assigned value would be determined from a consensus of expert laboratories or from the known formulation of the test material. Laboratory performance is often evaluated using z-scores, where a z-score between -2 and +2 is generally considered satisfactory.
Table 1: Hypothetical Inter-laboratory Comparison Results for Clenbuterol Enantiomeric Ratio
| Laboratory ID | Reported % R-(-)-Clenbuterol | Reported % S-(+)-Clenbuterol | z-score (R-enantiomer) | Performance Assessment |
| Lab 01 | 49.8 | 50.2 | -0.4 | Satisfactory |
| Lab 02 | 50.5 | 49.5 | 1.0 | Satisfactory |
| Lab 03 | 48.9 | 51.1 | -2.2 | Questionable |
| Lab 04 | 50.1 | 49.9 | 0.2 | Satisfactory |
| Lab 05 | 51.2 | 48.8 | 2.4 | Unsatisfactory |
| Lab 06 | 49.5 | 50.5 | -1.0 | Satisfactory |
| Lab 07 | 50.3 | 49.7 | 0.6 | Satisfactory |
| Lab 08 | 49.9 | 50.1 | -0.2 | Satisfactory |
| Assigned Value | 50.0 | 50.0 | ||
| Standard Deviation for PT | 0.5 | 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual proficiency test.
Signaling Pathway of Clenbuterol
Clenbuterol is a β2-adrenergic agonist. Its mechanism of action involves the activation of a specific signaling pathway within target cells, leading to its physiological effects. Understanding this pathway is crucial for drug development and toxicology studies.
Conclusion
The accurate and precise measurement of enantiomeric excess is a non-negotiable requirement in the pharmaceutical industry and related fields. Inter-laboratory comparison studies provide a vital framework for ensuring the quality and reliability of these measurements. By participating in such schemes, laboratories can benchmark their performance, identify areas for improvement, and contribute to the overall harmonization of analytical results. This guide serves as a foundational resource for understanding the principles and practicalities of conducting and evaluating inter-laboratory comparisons for enantiomeric excess determination.
References
A Comparative Guide to Determining the Absolute Configuration of Phenylethyl Acetates
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of synthesized compounds. This guide provides an objective comparison of key analytical techniques for assigning the absolute stereochemistry of phenylethyl acetates, a common structural motif in pharmaceuticals and natural products. We will delve into the principles, experimental protocols, and data interpretation for Circular Dichroism (CD) spectroscopy and its main alternatives: Vibrational Circular Dichroism (VCD), NMR spectroscopy using chiral derivatizing agents, and single-crystal X-ray crystallography.
The spatial arrangement of substituents around a chiral center can dramatically influence a molecule's biological activity. For phenylethyl acetates, correct assignment of the (R)- or (S)-configuration is paramount. This guide presents a data-driven comparison of the leading methods used to make this determination, highlighting their respective strengths and limitations to aid in selecting the most appropriate technique for a given research need.
Comparison of Key Methods for Absolute Configuration Determination
The choice of method for determining the absolute configuration of a phenylethyl acetate derivative depends on several factors, including the physical state of the sample (solid or solution), the presence of suitable chromophores, the amount of sample available, and access to specialized instrumentation. The following table summarizes the key characteristics of the methods discussed in this guide.
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) | Single-Crystal X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts. | Diffraction of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure. |
| Sample Requirement | Solution; requires a UV-Vis chromophore. | Solution or neat liquid; no chromophore required. | Solution; requires derivatization of the alcohol. | High-quality single crystal. |
| Key Data Output | Cotton effects (positive or negative peaks) at specific wavelengths. | Differential absorbance bands in the infrared region. | Differences in ¹H NMR chemical shifts (Δδ) between diastereomers. | Atomic coordinates and the Flack parameter for absolute configuration. |
| Strengths | High sensitivity, small sample requirement. | Broad applicability, provides rich structural information. | Widely accessible instrumentation (NMR), well-established methodology. | Unambiguous determination of absolute configuration. |
| Limitations | Requires a chromophore near the stereocenter; can be sensitive to conformation. | Lower sensitivity than ECD; requires computational modeling for interpretation. | Requires chemical derivatization, which may not be straightforward; potential for misinterpretation. | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials. |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. For phenylethyl acetates, the phenyl group acts as a chromophore, making ECD a viable method for absolute configuration determination.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the phenylethyl acetate enantiomer in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to give a maximum absorbance of ~1.
-
Instrumentation: Use a commercial CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum over a suitable wavelength range, typically from 400 nm down to 190 nm.
-
Data Processing: The raw data (ellipticity in millidegrees) is converted to molar circular dichroism (Δε) in M⁻¹cm⁻¹.
-
Computational Modeling: To assign the absolute configuration, the experimental spectrum is compared to a theoretically calculated spectrum. This involves:
-
Performing a conformational search for the molecule using computational chemistry software.
-
Optimizing the geometry of the most stable conformers.
-
Calculating the ECD spectrum for each conformer.
-
Generating a Boltzmann-averaged calculated ECD spectrum based on the relative energies of the conformers.
-
-
Configuration Assignment: The absolute configuration is assigned by matching the sign and shape of the experimental ECD spectrum to the calculated spectrum for one of the enantiomers.
Logical Workflow for ECD Analysis
Caption: Workflow for absolute configuration determination using ECD spectroscopy.
Sample Data (Hypothetical for (R)-1-Phenylethyl Acetate)
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (R)-enantiomer (M⁻¹cm⁻¹) |
| 268 | +1.2 | +1.5 |
| 261 | +1.8 | +2.0 |
| 255 | +1.5 | +1.6 |
| 220 | -5.4 | -6.0 |
| 208 | +10.2 | +11.5 |
Note: This is illustrative data. Actual values will vary based on the specific compound and experimental conditions.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. Since all molecules have infrared absorptions, VCD is a broadly applicable technique that does not require a chromophore. The resulting spectrum provides a rich fingerprint of the molecule's stereochemistry.
Experimental Protocol
-
Sample Preparation: Prepare a solution of the phenylethyl acetate enantiomer in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Instrumentation: Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator.
-
Data Acquisition: Collect the VCD and IR spectra over the mid-IR region (typically 2000-800 cm⁻¹).
-
Data Processing: The VCD spectrum is baseline-corrected and normalized.
-
Computational Modeling: Similar to ECD, the experimental VCD spectrum is compared with a calculated spectrum for a chosen enantiomer.
-
A thorough conformational analysis is performed.
-
The geometry of each conformer is optimized using Density Functional Theory (DFT).
-
The VCD and IR spectra are calculated for each conformer.
-
A Boltzmann-averaged spectrum is generated.
-
-
Configuration Assignment: The absolute configuration is assigned by comparing the signs and relative intensities of the major bands in the experimental VCD spectrum with the calculated spectrum.
Experimental Workflow for VCD Analysis
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Sample Data (Based on Structurally Similar α-Phenylethyl Amine)
| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁴) | Calculated VCD for (S)-enantiomer (ΔA x 10⁻⁴) | Vibrational Mode |
| 1495 | +2.5 | +2.8 | Phenyl ring stretch |
| 1370 | -1.8 | -2.0 | CH₃ bend |
| 1250 | +3.1 | +3.5 | C-O stretch |
| 1080 | -2.2 | -2.5 | C-C stretch |
Note: Data is illustrative and based on a structurally related compound. The sign and magnitude of VCD bands are key for comparison.
NMR Spectroscopy using Chiral Derivatizing Agents (Mosher's Method)
The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols like 1-phenylethanol, the precursor to phenylethyl acetate. The method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding or deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum.
Experimental Protocol
-
Derivatization: React the enantiomerically enriched 1-phenylethanol separately with both (R)- and (S)-MTPA chloride to form the corresponding (R)- and (S)-MTPA esters.
-
Sample Preparation: Prepare NMR samples of both diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR spectra for both diastereomers.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the chiral center.
-
-
Configuration Assignment: Based on the established model for MTPA esters, a positive Δδ value for protons on one side of the chiral center and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration.
Logical Workflow for Mosher's Method
Caption: Workflow for absolute configuration determination using Mosher's method.
Sample Data for MTPA Esters of 1-Phenylethanol
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| CH₃ | 1.65 | 1.55 | -0.10 |
| CH (methine) | 6.05 | 6.08 | +0.03 |
| Phenyl (ortho) | 7.35 | 7.45 | +0.10 |
| Phenyl (meta, para) | 7.28 | 7.25 | -0.03 |
Note: The signs of the Δδ values for the methyl and phenyl protons are used to assign the absolute configuration.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules. This technique provides a three-dimensional map of the electron density in a crystal, from which the precise arrangement of atoms can be determined. For absolute configuration, the anomalous dispersion of X-rays by heavier atoms in the crystal is utilized.
Experimental Protocol
-
Crystallization: Grow a high-quality single crystal of the phenylethyl acetate or a suitable crystalline derivative. This is often the most challenging step. For non-crystalline compounds like many simple acetates, derivatization with a molecule that promotes crystallization (e.g., a heavy atom-containing carbamate) may be necessary.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount the crystal and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Sample Data for a Crystalline Derivative of (R)-1-Phenylethanol
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(3) |
| Configuration | Unambiguously assigned as (R) |
Note: A Flack parameter close to 0 with a small error confirms the assigned absolute configuration.
Conclusion
The determination of the absolute configuration of phenylethyl acetates can be approached using several powerful analytical techniques. Circular Dichroism (both electronic and vibrational) offers a solution-state analysis that is particularly valuable when single crystals cannot be obtained. ECD is highly sensitive but requires a chromophore, while VCD has broader applicability. NMR spectroscopy, particularly through the well-established Mosher's method, provides a reliable means of determination through chemical derivatization and is accessible with standard laboratory equipment. Finally, single-crystal X-ray crystallography remains the definitive method, providing an unambiguous three-dimensional structure, provided that suitable crystals can be grown. The choice of the most appropriate method will depend on the specific characteristics of the molecule under investigation and the resources available. For complex drug development scenarios, employing two orthogonal techniques to confirm the absolute configuration is often a prudent strategy.
A Comparative Guide to Biocatalysts for Kinetic Resolution: Benchmarking Novel Enzymes Against Established Lipases
For researchers, scientists, and drug development professionals, the selection of an optimal biocatalyst is paramount for efficient kinetic resolution of chiral molecules. This guide provides an objective comparison of the performance of emerging biocatalysts against well-established lipases, supported by experimental data. We present a detailed analysis of their efficacy in the kinetic resolution of (±)-1-phenylethanol, a common model substrate.
The kinetic resolution of racemic mixtures into enantiomerically pure compounds is a critical process in the pharmaceutical and fine chemical industries. Lipases are the most widely used enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. This guide benchmarks a promising, less conventional biocatalyst, a mycelium-bound lipase from Aspergillus oryzae, against the industry-standard lipases: Candida antarctica Lipase B (CALB), and Pseudomonas fluorescens Lipase (PFL).
Performance Comparison of Biocatalysts
The following tables summarize the quantitative data for the kinetic resolution of (±)-1-phenylethanol by the selected biocatalysts, highlighting key performance indicators such as enantiomeric excess of the product (eep), conversion rate (c), and reaction time.
Table 1: Benchmarking of a New Biocatalyst against Established Lipases for the Kinetic Resolution of (±)-1-phenylethanol
| Biocatalyst | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (c) % | eep (%) | Enantioselectivity (E) | Reference |
| New Biocatalyst | |||||||||
| Aspergillus oryzae Lipase (mycelium-bound) | (±)-1-phenylethanol | Vinyl acetate | Methyl tert-butyl ether | 30 | 24 | >46 | >99 (R)-acetate | >200 | [1] |
| Established Lipases | |||||||||
| Candida antarctica Lipase B (Novozym 435) | (±)-1-phenylethanol | Vinyl acetate | n-hexane | 42 | 1.25 | ~50 | >99 (R)-acetate | >200 | [2] |
| Pseudomonas fluorescens Lipase | (±)-1-phenylethanol | Vinyl acetate | Chloroform | RT | 24 | 50 | >99 (R)-acetate | >200 | [3] |
| Burkholderia cepacia Lipase | (±)-1-phenylethanol | Vinyl acetate | n-heptane/[EMIM][BF4] | RT | 168 | 40.1 | 98.9 (R)-acetate | >200 | [4] |
Table 2: Detailed Performance Data for Aspergillus oryzae Lipase in the Kinetic Resolution of (±)-1-phenylethanol [1]
| Substrate Conc. (M) | Acyl Donor | Molar Ratio (Acyl Donor:Substrate) | Enzyme Conc. (g/L) | Temp. (°C) | Time (h) | Conversion (c) % | eep (%) |
| 0.2 | Vinyl acetate | 1:1 | 60 | 30 | 12 | 48.2 | >99 |
| 1.4 | Vinyl acetate | 1:1 | 60 | 30 | 48 | 46.5 | >99 |
| 1.8 | Vinyl acetate | 1:1 | 60 | 30 | 72 | 40.1 | >99 |
Table 3: Detailed Performance Data for Candida antarctica Lipase B (Novozym 435) in the Kinetic Resolution of (±)-1-phenylethanol [2]
| Substrate Conc. (mM) | Acyl Donor | Molar Ratio (Acyl Donor:Substrate) | Enzyme Conc. (mg/mL) | Temp. (°C) | Time (min) | Conversion (c) % | ees (%) |
| 240 | Vinyl acetate | 3:1 | 11 | 42 | 75 | ~50 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Kinetic Resolution of (±)-1-phenylethanol using Aspergillus oryzae Lipase (Mycelium-Bound)[1]
-
Reaction Setup: In a sealed vessel, dissolve (±)-1-phenylethanol in methyl tert-butyl ether to the desired concentration (e.g., 0.2 M).
-
Addition of Reagents: Add vinyl acetate as the acyl donor in a 1:1 molar ratio to the substrate.
-
Enzyme Addition: Introduce the mycelium-bound Aspergillus oryzae lipase at a concentration of 60 g/L.
-
Incubation: Incubate the reaction mixture at 30°C with agitation.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Work-up: Upon reaching the desired conversion (typically around 50%), stop the reaction by filtering off the immobilized enzyme. The filtrate containing the (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol can be further purified by column chromatography.
Protocol 2: Kinetic Resolution of (±)-1-phenylethanol using Candida antarctica Lipase B (Novozym 435)[2]
-
Reaction Setup: In a 25 mL sealed glass bioreactor, dissolve (R,S)-1-phenylethanol (240 mM) in n-hexane.
-
Addition of Reagents: Add vinyl acetate (720 mM) and Novozym 435 (11 mg/mL) to the reaction mixture. The total reaction volume should be 5 mL.
-
Incubation: Perform the reaction for 75 minutes at 42°C with a stirring rate of 50-400 rpm.
-
Monitoring: Analyze samples using high-performance liquid chromatography (HPLC) with a Chiralcel OB column to determine the concentrations of the enantiomers.
-
Work-up: After the reaction, remove the biocatalyst by filtration and evaporate the solvent under vacuum.
Protocol 3: Kinetic Resolution of (±)-1-phenylethanol using Pseudomonas fluorescens Lipase[3]
-
Reaction Setup: Dissolve racemic 1-phenylethanol in chloroform.
-
Addition of Reagents: Add vinyl acetate as the acylating agent.
-
Enzyme Addition: Introduce the Pseudomonas fluorescens lipase.
-
Incubation: Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the conversion and enantiomeric excess by chiral HPLC analysis.
-
Work-up: After achieving approximately 50% conversion, the enzyme is filtered off, and the solvent is removed. The resulting mixture of the ester and the unreacted alcohol is then separated.
Visualizing the Process
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.
References
- 1. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (R)-1-phenylethyl acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-1-phenylethyl acetate is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this combustible liquid.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to don appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] In case of accidental contact, immediately flush the affected skin or eyes with running water for at least 15 minutes and seek medical attention.[2]
Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste and arrange for its collection by a licensed waste disposal contractor.[3] Under no circumstances should it be poured down the drain.[1][4]
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound".[3]
-
Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents, acids, or bases.[3][5]
Containerization:
-
Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid.[3]
-
Ensure the container is in good condition, free from any damage.[3]
-
Do not overfill the container; leave at least 10% headspace to accommodate any potential expansion.[3][6]
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from heat, sparks, or open flames.[2][3]
Disposal of Different Quantities:
| Quantity | Disposal Procedure |
| Small Quantities (<50 mL) | Absorb the liquid onto an inert material like vermiculite, perlite, or cat litter.[1] Scoop the mixture into a designated hazardous waste container, seal it, and store it for collection by a licensed waste contractor.[1] |
| Large Quantities (>50 mL) | Absorb the spill onto vermiculite, perlite, or cat litter.[1] Carefully scoop the mixture into a suitable container, seal it, and store it for pickup by a licensed waste disposal service.[1] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[6] Once cleaned, the container can be disposed of as regular waste, though it is best practice to deface the original label completely.[6] Do not reuse the containers for other purposes.[2][7] |
Regulatory Compliance
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other relevant local and national regulations.[2][8] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure complete and accurate classification and to arrange for professional disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (R)-1-phenylethyl acetate
This guide provides critical safety and logistical information for the proper handling and disposal of (R)-1-phenylethyl acetate in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.
Physicochemical and Safety Data
The following table summarizes key quantitative data for 1-phenylethyl acetate. Note that specific exposure limits have not been established.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.2 g/mol | [1][2] |
| Physical State | Liquid | [1][3] |
| Appearance | Light yellow | [3][4] |
| Boiling Point | 94-95°C | [1] |
| Flash Point | 91°C (Combustible liquid) | [1] |
| Density | 1.03 g/cm³ | [1] |
| OSHA PEL | No data available | [1] |
| NIOSH REL | No data available | [1] |
| ACGIH TLV | No data available | [1] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE protocols is mandatory when handling this compound to prevent skin and eye contact.
1. Donning PPE:
-
Hand Protection: Inspect gloves for any signs of degradation or perforation before use. Don chemically resistant gloves.[5]
-
Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashing, consider an impervious apron.[1][5]
-
Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][3][5] A face shield may be necessary for operations with a significant splash hazard.[1][6]
2. Doffing PPE:
-
Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[5][7]
-
Laboratory Coat: Remove the lab coat, ensuring the contaminated exterior does not touch your skin or inner clothing.
-
Eye and Face Protection: Remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][5]
3. Disposal of Contaminated PPE:
-
Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container in accordance with federal, state, and local regulations.[1][5][7]
-
Do not reuse disposable PPE.
Spill Management Workflow
In the event of a spill, follow the established emergency procedures. The logical workflow for responding to a spill of this compound is outlined below.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
